4-(1,2,3-Thiadiazol-4-Yl)Phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(thiadiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-5-12-10-9-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYGGUZFRLVCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383859 | |
| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59834-05-8 | |
| Record name | 4-(1,2,3-Thiadiazol-4-Yl)Phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,2,3-Thiadiazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenol: From Foundational Principles to Modern Methodologies
Abstract
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth examination of the synthetic pathway leading to 4-(1,2,3-thiadiazol-4-yl)phenol, a key intermediate for the development of novel therapeutic agents. We will dissect the classical Hurd-Mori reaction, the foundational method for this synthesis, offering not only detailed, validated protocols but also a deep dive into the mechanistic principles that govern the transformation. Furthermore, this whitepaper will explore contemporary, greener alternatives to traditional methods, equipping researchers and drug development professionals with the knowledge to select the most efficient and sustainable synthetic strategy.
Strategic Overview: A Two-Stage Approach
The synthesis of this compound is most effectively achieved through a well-established two-stage process. This strategy hinges on the Hurd-Mori reaction, a powerful method for constructing the 1,2,3-thiadiazole ring system.[4][5]
-
Stage 1: Formation of the Hydrazone Intermediate. The initial phase involves the synthesis of a key precursor, 4-hydroxyacetophenone tosylhydrazone, from commercially available starting materials. This intermediate contains the necessary carbon and nitrogen framework for the subsequent cyclization.
-
Stage 2: Thiadiazole Ring Construction via Hurd-Mori Cyclization. The second stage is the core transformation where the tosylhydrazone is reacted with a sulfur-donating cyclizing agent, classically thionyl chloride, to form the aromatic 1,2,3-thiadiazole ring.
This bifurcated approach allows for controlled synthesis and purification at each stage, maximizing the overall yield and purity of the final product.
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- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1,2,3-Thiadiazol-4-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-(1,2,3-thiadiazol-4-yl)phenol. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from analogous structures, predictive modeling, and established synthetic methodologies to offer a robust profile for research and development purposes.
Introduction: The Significance of the Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant interest in medicinal and agricultural chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, insecticidal, and herbicidal properties.[1][2] The mesoionic character of the 1,2,3-thiadiazole ring allows for efficient passage across cellular membranes, and it can act as a bioisostere for other important heterocycles like pyrimidine and oxadiazole, facilitating interactions with various biological targets.[1] The incorporation of a phenol group introduces a site for hydrogen bonding and potential metabolic transformations, making this compound a molecule of interest for further investigation.
Synthesis of this compound
The synthesis of this compound can be approached through established methods for forming the 1,2,3-thiadiazole ring, most notably the Hurd-Mori reaction.[1] Additionally, modification of a pre-existing substituted thiadiazole is a viable route.
Synthetic Pathway Overview: Hurd-Mori Reaction
The Hurd-Mori reaction is a versatile method for synthesizing 1,2,3-thiadiazoles through the cyclization of α-methylene ketone hydrazones or their derivatives with thionyl chloride (SOCl₂).[1]
Experimental Protocol: A Representative Hurd-Mori Synthesis
Step 1: Synthesis of 4-Hydroxyacetophenone Semicarbazone (Hydrazone Intermediate)
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.
-
Add a solution of 4-hydroxyacetophenone (1.36 g, 10 mmol) in 10 mL of ethanol to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield the 4-hydroxyacetophenone semicarbazone.
Step 2: Synthesis of this compound (Hurd-Mori Cyclization)
-
In a fume hood, suspend the dried 4-hydroxyacetophenone semicarbazone (1.93 g, 10 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Alternative Synthetic Route: Demethylation
An alternative reported synthesis involves the demethylation of 4-(4-methoxyphenyl)-[3][4][5]thiadiazole using boron tribromide (BBr₃) in dichloromethane at low temperatures. This method is effective for cleaving aryl methyl ethers to the corresponding phenols.
Physicochemical Properties
Due to the scarcity of direct experimental data, the following section combines predicted values from reliable computational models and expected characteristics based on analogous compounds.
| Property | Predicted/Estimated Value | Method/Basis |
| Molecular Formula | C₈H₆N₂OS | - |
| Molecular Weight | 178.21 g/mol | - |
| Melting Point | 110-220 °C | Based on related thiadiazole-phenol derivatives.[3] |
| pKa (Phenolic OH) | ~8.5 - 9.5 | Predicted using ChemAxon and MolGpKa.[5][6] |
| logP | ~1.5 - 2.5 | Predicted using Molinspiration and other online tools.[7][8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the general solubility of phenolic compounds and thiadiazole derivatives.[9] |
Acidity (pKa)
The phenolic hydroxyl group is the primary acidic site in this compound. The pKa is predicted to be in the range of 8.5 to 9.5. This is slightly more acidic than phenol itself (pKa ≈ 10), likely due to the electron-withdrawing nature of the 1,2,3-thiadiazole ring, which stabilizes the corresponding phenoxide anion.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a crucial parameter for predicting the pharmacokinetic behavior of a molecule. For this compound, the predicted logP is in the range of 1.5 to 2.5, suggesting a moderate level of lipophilicity. This value indicates that the compound may have reasonable membrane permeability.
Solubility
Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. The phenolic group can participate in hydrogen bonding, which may enhance its solubility in protic solvents.
Spectral Characterization (Expected)
While verified spectra for this compound are not available, the following are the expected characteristic signals based on its structure and data from related compounds.[4][10]
¹H NMR Spectroscopy
-
Aromatic Protons (Phenol Ring): Two doublets in the aromatic region (δ 6.8-8.0 ppm), corresponding to an AA'BB' spin system.
-
Thiadiazole Proton: A singlet in the downfield region (δ 8.0-9.0 ppm).
-
Phenolic Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Phenolic Carbons: Signals in the aromatic region (δ 115-160 ppm), with the carbon bearing the hydroxyl group being the most downfield.
-
Thiadiazole Carbons: Two signals in the downfield region (δ 140-170 ppm).
Infrared (IR) Spectroscopy
-
O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic and heterocyclic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Phenol): A strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 178. Fragmentation patterns would likely involve the loss of N₂ from the thiadiazole ring, a characteristic fragmentation for this heterocycle.
Potential Biological Activity and Applications
Given the broad spectrum of biological activities associated with the 1,2,3- and 1,3,4-thiadiazole scaffolds, this compound is a promising candidate for further investigation in several therapeutic areas.[4][11]
-
Anticancer: Many thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[11]
-
Antimicrobial: The thiadiazole nucleus is a component of several known antibacterial and antifungal agents.[4]
-
Enzyme Inhibition: The structural motifs present in this molecule suggest potential interactions with various enzymes, which could be explored for therapeutic benefit.
Conclusion and Future Directions
This compound is a heterocyclic compound with significant potential for further research and development, particularly in the field of medicinal chemistry. While direct experimental data on its physicochemical properties are limited, this guide provides a robust, albeit partially predictive, foundation for researchers. Future work should focus on the definitive synthesis and full experimental characterization of this molecule to validate the predicted properties and to enable a thorough investigation of its biological activities.
References
- Shaimaa Adnan, Ahmed Jasim Mohammed, & Hassan Thamer. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
- Cavus, M. S., & Muglu, H. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.
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ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
- Al-Saeed, B. H., & Abd, A. N. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities.
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
- Shaimaa Adnan. (2017). (PDF) Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
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Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
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Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
- Gornowicz, A., & Bielawska, A. (2017).
- Manimaran, D., Thabeetha, S., & Rajasekaran, A. (2017). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(2), 142-148.
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Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Cyano-1,2,3-thiadiazole. Retrieved from [Link]
- ResearchGate. (2025). (PDF) Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals.
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
- Ivanova, Y., & Pojarlieff, I. G. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 839.
- ResearchGate. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction.
- ResearchGate. (n.d.).
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CompuDrug. (n.d.). PrologP. Retrieved from [Link]
- Preciado, S., et al. (2025).
- Jayawardana, D. A., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed Central.
- Al-Hourani, B. J., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)
-
Gaertzen, O., et al. (2005). Synthesis of Pyrrolo[2,3-d][3][4][5]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. PubMed Central.
-
bio.tools. (n.d.). MolGpKa. Retrieved from [Link]
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- ResearchGate. (2025).
- ResearchGate. (2025). Solvent Effects on Molecular Aggregation in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol.
- Khan, I., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4403.
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Keith, J. M., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[3][4][10] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. British Journal of Pharmacology, 156(6), 963–973.
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An In-depth Technical Guide to the Spectral Characteristics of 4-(1,2,3-Thiadiazol-4-yl)phenol
Introduction
4-(1,2,3-Thiadiazol-4-yl)phenol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,3-thiadiazole ring system is a known pharmacophore present in a variety of biologically active molecules, exhibiting a range of activities including antifungal, antiviral, and anticancer properties.[1] The phenolic moiety is also a common feature in many pharmaceutical agents, contributing to antioxidant properties and providing a site for further chemical modification. The combination of these two structural motifs in this compound suggests a potential for novel pharmacological applications.
Molecular Structure and Numbering
For clarity in the subsequent spectral analysis, the following numbering scheme will be used for the atoms in this compound.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts for this compound are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.9 - 9.2 | Singlet (s) | - |
| H-2', H-6' | ~7.8 - 8.0 | Doublet (d) | ~8.0 - 9.0 |
| H-3', H-5' | ~6.9 - 7.1 | Doublet (d) | ~8.0 - 9.0 |
| OH | ~9.5 - 10.5 | Singlet (s), broad | - |
Interpretation and Rationale
-
H-5 (Thiadiazole Ring): The proton at the C-5 position of the 1,2,3-thiadiazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms and the aromatic character of the ring. For comparison, the H-5 proton in 4-phenyl-1,2,3-thiadiazole is observed as a singlet at approximately 8.89 ppm.[2]
-
H-2', H-6' (Phenol Ring): These protons are ortho to the thiadiazole substituent and meta to the hydroxyl group. The electron-withdrawing thiadiazole ring will deshield these protons, shifting them downfield. They are expected to appear as a doublet due to coupling with the adjacent H-3' and H-5' protons.
-
H-3', H-5' (Phenol Ring): These protons are meta to the thiadiazole ring and ortho to the electron-donating hydroxyl group. The shielding effect of the hydroxyl group will cause them to resonate at a higher field (upfield) compared to the H-2' and H-6' protons. They will appear as a doublet due to coupling with their respective ortho protons.[3]
-
OH (Phenolic Proton): The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, it is expected to be a broad singlet in the range of 9.5-10.5 ppm due to hydrogen bonding.[3] This peak would disappear upon the addition of D₂O, which is a key confirmatory test.[4]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 | ~150 - 155 |
| C-5 | ~130 - 135 |
| C-1' | ~120 - 125 |
| C-2', C-6' | ~128 - 132 |
| C-3', C-5' | ~115 - 118 |
| C-4' | ~158 - 162 |
Interpretation and Rationale
-
C-4 and C-5 (Thiadiazole Ring): The carbons of the 1,2,3-thiadiazole ring are in an electron-deficient environment, leading to downfield chemical shifts. The carbon atom C-4, being attached to the phenol ring and the sulfur atom, is expected to be the most downfield of the two.
-
C-1' (Phenol Ring): This is the carbon atom of the phenol ring that is attached to the thiadiazole ring. Its chemical shift will be influenced by the substituent effect of the thiadiazole ring.
-
C-2', C-6' (Phenol Ring): These carbons are ortho to the thiadiazole substituent and are expected to be deshielded.
-
C-3', C-5' (Phenol Ring): These carbons are ortho to the hydroxyl group and will be shielded, resulting in an upfield shift compared to the other aromatic carbons.[5]
-
C-4' (Phenol Ring): The carbon atom bonded to the hydroxyl group is typically the most deshielded carbon in the phenol ring, with a chemical shift in the range of 158-162 ppm.[5]
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₆N₂OS, Molecular Weight: 178.21 g/mol ), the following key fragments are predicted in an electron ionization (EI) mass spectrum.
| m/z | Predicted Fragment Ion | Interpretation |
| 178 | [C₈H₆N₂OS]⁺ | Molecular ion (M⁺) |
| 150 | [C₈H₆OS]⁺ | Loss of N₂ from the molecular ion |
| 122 | [C₇H₆O]⁺ | Loss of CO from [M-N₂]⁺ |
| 94 | [C₆H₅OH]⁺ | Phenol radical cation |
| 65 | [C₅H₅]⁺ | Loss of CHO from the phenol fragment |
Interpretation and Rationale
The fragmentation of this compound is expected to be initiated by two primary pathways: the characteristic loss of a neutral nitrogen molecule (N₂) from the thiadiazole ring and fragmentation of the phenol moiety.
-
Molecular Ion (m/z 178): The presence of a peak at m/z 178 would confirm the molecular weight of the compound.
-
Loss of N₂ (m/z 150): A prominent fragmentation pathway for 1,2,3-thiadiazoles is the elimination of a molecule of nitrogen from the molecular ion.[6][7] This would result in a significant peak at m/z 150.
-
Subsequent Fragmentations: The fragment at m/z 150 could then undergo further fragmentation, such as the loss of carbon monoxide (CO) to give a peak at m/z 122.
-
Phenolic Fragmentation: Cleavage of the bond between the phenol and thiadiazole rings can lead to fragments characteristic of phenol, such as the phenol radical cation at m/z 94 and the cyclopentadienyl cation at m/z 65.[8]
Caption: Predicted mass spectrometry fragmentation pathway.
Predicted Infrared (IR) Spectral Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted key vibrational bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, broad |
| ~3100 - 3000 | Aromatic C-H stretch | Medium |
| ~1600 - 1450 | C=C and C=N stretching (aromatic and thiadiazole rings) | Medium to strong |
| ~1260 - 1180 | C-O stretch (phenol) | Strong |
| ~1100 - 1000 | In-plane C-H bending | Medium |
| ~900 - 675 | Out-of-plane C-H bending | Strong |
| ~700 - 600 | C-S stretch | Weak to medium |
Interpretation and Rationale
-
O-H Stretch: A strong and broad absorption band in the region of 3550-3200 cm⁻¹ is the most characteristic feature of a phenolic hydroxyl group involved in hydrogen bonding.[9][10]
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear in the 3100-3000 cm⁻¹ region.[11]
-
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenol ring and the carbon-nitrogen double bonds in the thiadiazole ring will result in a series of bands in the 1600-1450 cm⁻¹ region.[12]
-
C-O Stretch: The stretching vibration of the C-O bond of the phenol is typically a strong band appearing around 1260-1180 cm⁻¹.
-
C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will give rise to several bands in the fingerprint region (below 1500 cm⁻¹). The out-of-plane bending bands can be indicative of the substitution pattern on the aromatic ring.
-
C-S Stretch: The C-S stretching vibration is generally weak and appears in the 700-600 cm⁻¹ range.
Experimental Protocols
The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures. The following are generalized protocols for the characterization of this compound.
Synthesis via Hurd-Mori Reaction
The Hurd-Mori synthesis is a classical and effective method for the preparation of 1,2,3-thiadiazoles.[1][13] A plausible route to this compound would involve the reaction of 4-hydroxyacetophenone with a suitable hydrazine derivative to form a hydrazone, followed by cyclization with thionyl chloride.
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Protocol:
-
Hydrazone Formation: Dissolve 4-hydroxyacetophenone and an equimolar amount of a suitable hydrazide (e.g., semicarbazide hydrochloride) in ethanol. Add a catalytic amount of acid and reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Isolation of Hydrazone: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.
-
Cyclization: Suspend the purified hydrazone in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add thionyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by carefully adding it to ice-water. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer, remove the solvent, and purify the crude product by column chromatography.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.[2]
-
-
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Conclusion
This technical guide has provided a comprehensive prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound. By leveraging the known spectral characteristics of its constituent phenol and 1,2,3-thiadiazole moieties, a detailed spectral profile has been constructed. This information is intended to serve as a valuable resource for researchers in the identification and characterization of this and related compounds, thereby facilitating further investigations into their potential applications in drug discovery and materials science. The provided experimental protocols offer a practical framework for the synthesis and spectral analysis of this class of molecules.
References
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Shafique, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Available at: [Link]
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
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El-Gendy, A. A., & El-Sayed, M. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. International Journal of Organic Chemistry, 2(3), 229-235. Available at: [Link]
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ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Available at: [Link]
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Kudryavtsev, K. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 795. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of phenol. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of phenol. Available at: [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. Available at: [Link]
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ResearchGate. (n.d.). The 1H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. Available at: [Link]
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Milligan, R. M., & Thomson, R. H. (1969). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2469-2471. Available at: [Link]
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Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]
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Kudryavtsev, K. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 795. Available at: [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Available at: [Link]
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An In-depth Technical Guide to the Mechanism of Action of 4-(1,2,3-Thiadiazol-4-yl)phenol as a Plant Activator
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenol as a plant activator. Drawing upon the well-established role of 1,2,3-thiadiazole derivatives in inducing systemic acquired resistance (SAR), this document outlines a scientifically grounded, hypothetical framework for its mode of action.[1] We delve into the core principles of the salicylic acid (SA) signaling pathway, a cornerstone of plant defense, and propose a series of robust experimental protocols to rigorously investigate and validate the activity of this compound. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical and plant science fields, offering both foundational knowledge and practical, field-proven methodologies for elucidating the mechanisms of novel plant activators.
Introduction: The Promise of 1,2,3-Thiadiazole Derivatives in Plant Health
The 1,2,3-thiadiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry due to its broad spectrum of biological activities.[1] Derivatives of 1,2,3-thiadiazole have demonstrated efficacy as antifungal, antiviral, insecticidal, and anticancer agents.[1] Of particular interest to the agricultural sector is their role as plant activators, a class of compounds that stimulate the plant's innate immune system to confer broad-spectrum and long-lasting protection against pathogens.[2] Unlike traditional pesticides, plant activators do not possess direct antimicrobial activity but rather "prime" the plant for a more rapid and robust defense response upon pathogen attack.
This guide focuses on a specific derivative, this compound. Based on its structural features and the known activities of related compounds, we hypothesize that it functions as a plant activator by modulating the salicylic acid (SA) signaling pathway, leading to the induction of Systemic Acquired Resistance (SAR).
A Proposed Mechanism of Action: Activation of the Salicylic Acid Signaling Pathway
The SA signaling pathway is a critical component of plant immunity, particularly against biotrophic and hemibiotrophic pathogens. Activation of this pathway leads to a cascade of downstream events culminating in the expression of defense-related genes and the establishment of SAR. We propose that this compound, hereafter referred to as TdP, acts as an agonist of the SA pathway. The proposed mechanism is depicted in the following signaling pathway diagram.
Figure 1: Proposed signaling pathway for the mechanism of action of this compound (TdP) as a plant activator.
Experimental Validation of the Proposed Mechanism
To validate the hypothesized mechanism of action of TdP, a series of targeted experiments should be conducted. The following sections outline the rationale and detailed protocols for these key investigations.
Initial Screening for Plant Activator Properties
The primary assessment is to determine if TdP can induce disease resistance in a model plant system, such as Arabidopsis thaliana, against a virulent pathogen.
Causality: This assay directly tests the hypothesis that TdP treatment enhances a plant's ability to resist pathogen infection, a hallmark of a plant activator.
Protocol: A detailed protocol for a pathogen infection assay in Arabidopsis thaliana is provided below.[3][4][5]
| Step | Procedure |
| 1. | Grow Arabidopsis thaliana (e.g., Col-0 ecotype) plants under controlled conditions (12h light/12h dark photoperiod, 22°C, 60% relative humidity) for 4-5 weeks. |
| 2. | Prepare a solution of TdP at various concentrations (e.g., 10 µM, 50 µM, 100 µM) in a suitable solvent with a surfactant. A mock control (solvent + surfactant) should also be prepared. |
| 3. | Spray the plants with the TdP solutions or the mock control until the leaves are thoroughly wetted. |
| 4. | After 2-3 days, inoculate the plants with a virulent strain of Pseudomonas syringae pv. tomato DC3000 by syringe infiltration or spray inoculation. |
| 5. | Monitor the development of disease symptoms (e.g., chlorosis, necrosis) over 3-5 days. |
| 6. | Quantify disease severity by measuring lesion size or by determining bacterial growth within the leaves at different time points post-inoculation. |
Investigation of Salicylic Acid Pathway Activation
To confirm the involvement of the SA pathway, several key markers of its activation will be measured.
Causality: A direct measurement of SA levels will determine if TdP treatment leads to an accumulation of this key signaling molecule.
Protocol: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying SA in plant tissues.[6][7][8][9][10]
| Step | Procedure |
| 1. | Treat plants with TdP or a mock control as described in the pathogen infection assay. |
| 2. | Harvest leaf tissue at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours). |
| 3. | Freeze the tissue in liquid nitrogen and grind to a fine powder. |
| 4. | Extract SA from the tissue using a methanol-based extraction buffer. |
| 5. | Purify and concentrate the SA fraction using solid-phase extraction. |
| 6. | Analyze the samples by HPLC with fluorescence detection, comparing the results to a standard curve of known SA concentrations. |
Causality: The expression of PR genes is a well-established downstream marker of SA pathway activation. Measuring their transcript levels provides evidence of signaling pathway engagement.
Protocol: Quantitative Reverse Transcription PCR (RT-qPCR) is a sensitive and accurate method for measuring gene expression.[11][12][13][14][15]
| Step | Procedure |
| 1. | Treat plants with TdP or a mock control and harvest leaf tissue at various time points. |
| 2. | Isolate total RNA from the tissue using a suitable kit or protocol. |
| 3. | Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase. |
| 4. | Perform qPCR using primers specific for key PR genes (e.g., PR1, PR2, PR5) and a stable reference gene for normalization. |
| 5. | Analyze the qPCR data to determine the relative expression levels of the target genes in TdP-treated versus mock-treated plants. |
Assessment of Downstream Defense Responses
Activation of the SA pathway triggers a range of physiological and cellular defense responses.
Causality: An oxidative burst, characterized by the rapid production of ROS, is an early event in plant defense signaling.
Protocol: 3,3'-Diaminobenzidine (DAB) staining is a common histochemical method to visualize hydrogen peroxide, a major ROS.[16][17][18][19][20]
| Step | Procedure |
| 1. | Treat plants with TdP or a mock control. |
| 2. | At various time points, excise leaves and infiltrate them with a DAB solution (1 mg/mL, pH 3.8). |
| 3. | Incubate the leaves in the dark for 8-16 hours. |
| 4. | Decolorize the leaves by boiling in ethanol to remove chlorophyll. |
| 5. | Visualize the brown precipitate, indicating the presence of hydrogen peroxide, using a microscope. |
Causality: Callose deposition at the cell wall serves as a physical barrier to pathogen penetration and is a hallmark of induced resistance.
Protocol: Aniline blue staining allows for the fluorescent visualization of callose deposits.[21][22][23][24][25]
| Step | Procedure |
| 1. | Treat plants with TdP or a mock control, followed by pathogen challenge if desired. |
| 2. | Excise leaves and clear them of chlorophyll using an ethanol series. |
| 3. | Stain the leaves with an aniline blue solution (e.g., 0.01% in phosphate buffer). |
| 4. | Mount the leaves on a microscope slide and observe under UV light using a fluorescence microscope. Callose deposits will fluoresce brightly. |
Elucidating the Molecular Target: A Forward-Looking Approach
While the above experiments can confirm the role of TdP as an SA-pathway-dependent plant activator, identifying its direct molecular target(s) requires more advanced techniques.
Molecular Docking and In Silico Screening
Causality: Computational methods can predict the binding affinity of TdP to known proteins in the SA signaling pathway, providing testable hypotheses for its direct target.
Workflow:
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The 1,2,3-Thiadiazole Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application
Foreword: The Unassuming Heterocycle with Profound Impact
In the vast landscape of heterocyclic chemistry, the 1,2,3-thiadiazole ring stands as a testament to how a seemingly simple arrangement of atoms can give rise to a rich and diverse field of study. This five-membered aromatic ring, containing one sulfur and two adjacent nitrogen atoms, has journeyed from a curiosity of 19th-century organic chemistry to a cornerstone scaffold in modern drug discovery and agricultural science. Its unique electronic properties and versatile reactivity have enabled the development of compounds that combat devastating diseases and protect vital crops, underscoring the critical role of fundamental chemical research in addressing global challenges.
This technical guide is designed for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional. It eschews a rigid, templated approach in favor of a narrative that follows the scientific journey of the 1,2,3-thiadiazole core itself—from its initial discovery to the sophisticated synthetic strategies and cutting-edge applications that define its current importance. Herein, we will not only present established protocols but also delve into the underlying mechanistic principles and the causal reasoning behind experimental choices, providing a deeper understanding that is essential for innovation. Every piece of information is rigorously supported by authoritative sources, ensuring the trustworthiness and scientific integrity of this guide.
I. A Historical Perspective: The Genesis of a Versatile Scaffold
The story of 1,2,3-thiadiazoles begins in the late 19th century, a period of burgeoning exploration in organic chemistry.[1][2] While the initial discoveries laid the groundwork, the true potential of this heterocyclic system remained largely untapped for several decades. A pivotal moment in the history of 1,2,3-thiadiazole chemistry arrived in 1956 with the work of Hurd and Mori.[1] Their unexpected formation of a 1,2,3-thiadiazole derivative while attempting to synthesize an oxadiazinedione opened up a new, reliable synthetic pathway that would become a cornerstone of 1,2,3-thiadiazole synthesis for years to come.[1] This discovery catalyzed a surge of interest in the 1,2,3-thiadiazole core, leading to the development of a diverse array of synthetic methodologies and the subsequent uncovering of their significant biological activities.[3]
II. Foundational Synthetic Strategies: Mastering the Core
The construction of the 1,2,3-thiadiazole ring is a testament to the elegance and power of synthetic organic chemistry. Several named reactions have become the workhorses for chemists in this field, each with its own nuances and advantages. Understanding the mechanisms of these reactions is paramount for optimizing reaction conditions and designing novel derivatives.
A. The Hurd-Mori Synthesis: A Serendipitous Breakthrough
The Hurd-Mori synthesis is arguably the most widely employed method for the preparation of 1,2,3-thiadiazoles.[3] It involves the cyclization of hydrazones bearing an α-methylene group with thionyl chloride (SOCl₂).[3] The causality behind this reaction's success lies in the electrophilic nature of thionyl chloride and the nucleophilicity of the hydrazone.
Mechanism of the Hurd-Mori Synthesis:
The reaction proceeds through a series of well-defined steps. The initial step involves the reaction of the hydrazone with thionyl chloride to form an N-thionylhydrazone intermediate. This is followed by a proton abstraction from the α-methylene group, leading to the formation of a key intermediate that undergoes an intramolecular cyclization. Subsequent elimination of sulfur monoxide and hydrogen chloride yields the aromatic 1,2,3-thiadiazole ring. The success of the cyclization is highly dependent on the nature of the substituents, with electron-withdrawing groups on the pyrrolidine precursor leading to superior yields.[4]
Figure 1. Generalized workflow of the Hurd-Mori synthesis.
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole via Hurd-Mori Reaction [5]
-
Preparation of Acetophenone Semicarbazone:
-
Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in a mixture of ethanol (20 mL) and water (10 mL) in a round-bottom flask.
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.[5]
-
-
Cyclization to 4-Phenyl-1,2,3-thiadiazole:
-
Suspend the dried acetophenone semicarbazone (1.77 g, 10 mmol) in a suitable solvent such as dichloromethane (DCM) or dioxane (50 mL).[1]
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[1]
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-phenyl-1,2,3-thiadiazole.
-
B. The Pechmann-Nold Synthesis: A Classic Cycloaddition
The Pechmann-Nold synthesis offers an alternative route to 1,2,3-thiadiazoles through the [3+2] cycloaddition of diazoalkanes onto a C=S bond, typically from isothiocyanates. This method is particularly useful for the synthesis of 5-amino-1,2,3-thiadiazoles.
Mechanism of the Pechmann-Nold Synthesis:
The reaction is a concerted pericyclic reaction where the diazoalkane acts as a 1,3-dipole and the isothiocyanate as a dipolarophile. The cycloaddition leads to the formation of a dihydrothiadiazole intermediate, which then undergoes tautomerization to yield the aromatic 5-amino-1,2,3-thiadiazole.
Figure 2. Conceptual workflow of the Pechmann-Nold synthesis.
C. The Wolff Synthesis: A Rearrangement Route
The Wolff synthesis involves the heterocyclization of α-diazo thiocarbonyl compounds. This method is less common than the Hurd-Mori and Pechmann-Nold syntheses but provides a valuable alternative for specific substitution patterns. The key step in this synthesis is a Wolff rearrangement of the α-diazo thioketone to a thioketene, which then undergoes cyclization.
III. Applications in Drug Discovery and Development: A Scaffold of Hope
The 1,2,3-thiadiazole moiety is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[3]
A. Anticancer Activity: Targeting Malignant Cells
Numerous 1,2,3-thiadiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell proliferation.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dehydroepiandrosterone derivatives | T47D (Breast) | 0.042 - 0.058 | [6] |
| Pyrazole oxime derivatives | HCT-116 (Colon) | 6.56 - 7.19 | [6] |
| Pyrazole oxime derivatives | Huh-7 (Hepatocarcinoma) | 10.11 - 11.84 | [6] |
| Quinoline-based derivatives | HepG2 (Liver) | 3.59 | [3] |
Table 1. Selected examples of 1,2,3-thiadiazole derivatives with notable anticancer activity.
B. Antifungal and Antiviral Applications
The 1,2,3-thiadiazole nucleus is also a key component in the development of novel antifungal and antiviral agents. These compounds often exhibit high efficacy and can overcome resistance mechanisms observed with existing drugs. For instance, certain pyrazolyl-1,2,3-thiadiazole derivatives have shown promising antifungal properties.[3]
IV. Agricultural Significance: Protecting Our Food Supply
Beyond the pharmaceutical realm, 1,2,3-thiadiazoles play a crucial role in modern agriculture as plant activators. These compounds do not act as direct pesticides but rather stimulate the plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR).[4]
A. Tiadinil (TDL): A Guardian Against Rice Blast
Tiadinil is a commercial plant activator that contains the 1,2,3-thiadiazole core. It is highly effective in controlling rice blast, a devastating fungal disease caused by Magnaporthe oryzae. Tiadinil induces the plant's defense response, leading to the production of pathogenesis-related proteins and other defense compounds that inhibit fungal growth and spread.[7] Field trials have demonstrated that Tiadinil provides excellent protection against rice blast, contributing to increased grain yields.
B. Acibenzolar-S-methyl (Bion): A Broad-Spectrum Plant Activator
Acibenzolar-S-methyl, marketed as Bion® or Actigard®, is another prominent 1,2,3-thiadiazole-based plant activator.[8] It has an unusual mode of action, activating the natural defenses of the crop in a manner similar to salicylic acid.[9] Bion is used on a variety of crops to protect against a broad spectrum of fungal and bacterial diseases.[8] Its ability to induce SAR makes it a valuable tool in integrated pest management programs, reducing the reliance on conventional fungicides.
V. Conclusion and Future Outlook
From its humble beginnings in the 19th century, the 1,2,3-thiadiazole core has evolved into a remarkably versatile and impactful heterocyclic scaffold. The development of robust synthetic methodologies, spearheaded by the Hurd-Mori synthesis, has paved the way for the exploration of its vast chemical space. This has led to the discovery of numerous derivatives with potent applications in both medicine and agriculture.
The future of 1,2,3-thiadiazole chemistry is bright. In drug discovery, the focus will likely be on designing more selective and potent analogues that can overcome drug resistance. In agriculture, the development of new plant activators with enhanced efficacy and broader crop compatibility will continue to be a priority. As our understanding of the intricate biological processes deepens, so too will our ability to rationally design novel 1,2,3-thiadiazole-based molecules to address the pressing challenges of our time. The journey of this unassuming heterocycle is far from over, and its continued exploration promises to yield further breakthroughs that will benefit human health and global food security.
VI. References
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Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. [Link]
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Stanetty, P., & Kremslehner, M. (2007). Synthesis of Pyrrolo[2,3-d][1][3][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 12(11), 2476-2487. [Link]
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Australian Pesticides and Veterinary Medicines Authority. (n.d.). Evaluation of the new active ACIBENZOLAR-S-METHYL in the product BION PLANT ACTIVATOR SEED TREATMENT.
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Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(4), 817-833. [Link]
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MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]
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ResearchGate. (n.d.). Mechanism of the Pechmann Reaction: A Theoretical Study.
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Tsubata, K., et al. (2006). Development of a novel plant activator for rice diseases, tiadinil. Journal of Pesticide Science, 31(4), 415-422.
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Semantic Scholar. (n.d.). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M.
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ACS Publications. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation.
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MDPI. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds.
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Australian Pesticides and Veterinary Medicines Authority. (n.d.). Evaluation of the new active ACIBENZOLAR-S-METHYL in the product BION PLANT ACTIVATOR SEED TREATMENT.
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ResearchGate. (n.d.). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles.
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Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.
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ResearchGate. (n.d.). (PDF) Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies.
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National Center for Biotechnology Information. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.
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National Center for Biotechnology Information. (n.d.). Coumarin-thiazole and -oxadiazole derivatives: Synthesis, bioactivity and docking studies for aldose/aldehyde reductase inhibitors.
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ResearchGate. (n.d.). (PDF) Effect of Application Frequency and Reduced Rates of Acibenzolar-S-Methyl on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato.
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MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
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Google Patents. (n.d.). US3440246A - Process for preparing 1,2,5-thiadiazoles.
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Indian Agricultural Research Journals. (2023). FIELD EVALUATION OF FUNGICIDES FOR THE MANAGEMENT OF RICE BLAST CAUSED BY Magnaporthe oryzae.
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National Center for Biotechnology Information. (n.d.). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety.
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An In-Depth Technical Guide to the Solubility and Stability of 4-(1,2,3-Thiadiazol-4-yl)phenol
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-(1,2,3-thiadiazol-4-yl)phenol, a heterocyclic compound of interest in medicinal and materials chemistry.[1] Given the nascent stage of research into this specific molecule, this document synthesizes foundational chemical principles with field-proven methodologies to offer a robust framework for its characterization. We delve into the predicted solubility profile, underpinned by its molecular structure, and present detailed, self-validating experimental protocols for its empirical determination. Furthermore, this guide outlines a systematic approach to evaluating the stability of this compound through forced degradation studies, addressing its susceptibility to hydrolysis, oxidation, and photolytic stress. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling a thorough and scientifically rigorous investigation of this promising compound.
Introduction: The Scientific Interest in this compound
The 1,2,3-thiadiazole moiety is a significant heterocyclic template in the fields of medicine and pharmacology due to its broad spectrum of biological activities.[2] Compounds incorporating this ring system have demonstrated potential as antifungal, antiviral, and anticancer agents.[2] The subject of this guide, this compound, uniquely combines this bioactive heterocycle with a phenolic functional group. Phenolic compounds are well-known for their antioxidant properties and their ability to participate in hydrogen bonding, which can be critical for molecular interactions with biological targets.[3]
The juxtaposition of the electron-rich phenol ring and the distinct electronic nature of the 1,2,3-thiadiazole ring suggests that this compound may possess novel pharmacological or material science applications.[1] However, the successful development of any new chemical entity is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. These parameters are critical determinants of a compound's bioavailability, formulation feasibility, and shelf-life. This guide provides a predictive analysis and a methodological framework for characterizing these essential attributes.
Solubility Profile: Predictions and Empirical Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and bioavailability.[4] The molecular structure of this compound, featuring both a polar phenolic hydroxyl group and a heterocyclic system capable of hydrogen bonding, suggests a nuanced solubility profile.[5]
Predicted Solubility Characteristics
-
Aqueous Solubility: The presence of the phenolic -OH group, which can ionize, suggests that the aqueous solubility of this compound will be pH-dependent. At pH values above the pKa of the phenolic proton, the compound will exist predominantly in its more soluble phenolate form. Conversely, at acidic pH, it will be in its less soluble, neutral form.
-
Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and short-chain alcohols (methanol, ethanol).[1] This is due to the potential for hydrogen bonding and dipole-dipole interactions with these solvents. Solubility in non-polar solvents like hexanes is predicted to be low.
The interplay between the crystalline solid-state energy and the solvation energy will ultimately govern the solubility. A summary of predicted solubility is presented in Table 1.
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous (pH-dependent) | Low to Moderate | The phenolic group allows for pH-dependent ionization, increasing solubility at higher pH. The overall aromatic character may limit high aqueous solubility. |
| Polar Aprotic (e.g., DMSO, DMF) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents will effectively solvate the molecule.[1] |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | Hydrogen bonding with the solvent is expected to facilitate dissolution. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The polar nature of the phenol and thiadiazole moieties are incompatible with non-polar solvents. |
Table 1: Predicted Solubility of this compound
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a robust method for determining the thermodynamic solubility of this compound, a critical parameter for drug development.
Causality: The shake-flask method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility that is not influenced by the kinetics of dissolution.
Protocol Steps:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., purified water at various pH values, ethanol, DMSO). The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (typically 24-48 hours). A preliminary kinetic study can determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Alternatively, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Construct a calibration curve using standards of known concentration to accurately determine the concentration of this compound in the samples.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Figure 1: Workflow for Equilibrium Solubility Determination.
Stability Profile and Forced Degradation Studies
Understanding the chemical stability of this compound is paramount for determining appropriate storage conditions, identifying potential degradation products, and developing stability-indicating analytical methods.[7] While 1,2,4-thiadiazoles are reported to be generally stable, the stability of the 1,2,3-isomer, particularly with a phenolic substituent, requires empirical investigation.[5]
Forced degradation studies are designed to accelerate the degradation of a compound under conditions more severe than those it would typically encounter.[7] This approach helps to elucidate degradation pathways and identify likely degradation products.
Predicted Stability and Potential Degradation Pathways
-
Hydrolytic Stability: The thiadiazole ring may be susceptible to cleavage under strongly acidic or basic conditions. The phenolic group is generally stable to hydrolysis but can be oxidized.
-
Oxidative Stability: The phenol moiety is susceptible to oxidation, which can be catalyzed by light, metal ions, or peroxides. This could lead to the formation of quinone-type structures or polymeric degradation products.
-
Photostability: Aromatic and heterocyclic compounds often absorb UV radiation, which can lead to photochemical degradation. The specific degradation pathway will depend on the wavelength of light and the presence of photosensitizers.
Figure 2: Potential Degradation Pathways for Forced Degradation Studies.
Experimental Protocol: Forced Degradation Study
This protocol provides a systematic approach to investigating the stability of this compound under various stress conditions.
Causality: The conditions are chosen to mimic potential environmental stresses and to be harsh enough to induce degradation, allowing for the identification of degradation products and the development of a stability-indicating analytical method.
Protocol Steps:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or with gentle heating.[3]
-
Photolytic Degradation: Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 80 °C) with and without humidity.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.
-
Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products, which is crucial for structural elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each condition.
-
Assess the peak purity of the parent compound to ensure that no degradation products are co-eluting.
-
Propose structures for the major degradation products based on their mass spectral data.
-
A summary of the recommended forced degradation conditions is provided in Table 2.
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acidic Hydrolysis | 0.1 M HCl, 60-80 °C | 2-24 hours | To assess stability in acidic environments. |
| Basic Hydrolysis | 0.1 M NaOH, 60-80 °C | 2-24 hours | To assess stability in alkaline environments. |
| Oxidation | 3-30% H₂O₂, RT or elevated temp. | 2-24 hours | To evaluate susceptibility to oxidative degradation.[3] |
| Photolysis | ICH-compliant light source | Varies | To determine light sensitivity. |
| Thermal | 80 °C (dry and humid) | 24-72 hours | To assess thermal stability. |
Table 2: Recommended Conditions for Forced Degradation Studies
Conclusion
While specific experimental data for this compound remains limited in the public domain, this technical guide provides a robust, scientifically-grounded framework for its comprehensive characterization. By leveraging an understanding of its constituent functional groups—the phenol and the 1,2,3-thiadiazole ring—we can make informed predictions about its solubility and stability. More importantly, the detailed experimental protocols provided herein offer a clear and actionable path for researchers to empirically determine these critical parameters. A thorough execution of these solubility and forced degradation studies will be indispensable for any future development of this compound as a therapeutic agent or advanced material, ensuring a foundation of rigorous scientific understanding.
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Kaur, H., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. National Institutes of Health. Available from: [Link]
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Ramirez-Rutiaga, M., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available from: [Link]
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Yaseen, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available from: [Link]
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Kumar, R., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available from: [Link]
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An In-depth Technical Guide to the Characterization of 4-(1,2,3-Thiadiazol-4-yl)phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the heterocyclic compound 4-(1,2,3-thiadiazol-4-yl)phenol. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the thiadiazole scaffold. This document outlines a robust synthetic protocol, details expected physicochemical and spectroscopic properties, and discusses potential therapeutic applications. The methodologies presented herein are designed to be self-validating, providing researchers with the necessary framework for the successful synthesis and characterization of this and related compounds.
Introduction: The Significance of the Thiadiazole Scaffold
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms.[1] Of the various isomers, derivatives of 1,2,3-thiadiazole are of particular interest in medicinal and agricultural chemistry.[2] The thiadiazole ring is a versatile scaffold that has been incorporated into a wide range of biologically active molecules, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiplatelet effects.[2][3][4][5] The incorporation of a phenol group, a known pharmacophore with antioxidant and other biological properties, into the thiadiazole structure presents an attractive strategy for the development of novel therapeutic agents. This guide focuses on the comprehensive characterization of this compound, providing a foundational understanding for its further investigation and application.
Synthesis of this compound: The Hurd-Mori Reaction
A reliable and widely employed method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction. This reaction involves the cyclization of a hydrazone derivative in the presence of thionyl chloride. For the synthesis of this compound, the readily available starting material is 4-hydroxyacetophenone.
Proposed Synthetic Pathway
The synthesis is a two-step process: first, the formation of the semicarbazone of 4-hydroxyacetophenone, followed by the Hurd-Mori cyclization to yield the target compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Hydroxyacetophenone Semicarbazone
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow for the precipitation of the hydrazone.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend the dried 4-hydroxyacetophenone semicarbazone (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension in an ice bath and add thionyl chloride (2.0-3.0 eq) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture into a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Physicochemical and Spectroscopic Characterization
The structural elucidation and confirmation of the synthesized this compound are achieved through a combination of physicochemical and spectroscopic techniques.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C8H6N2OS[6] |
| Molecular Weight | 178.21 g/mol [6] |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Expected to have moderate solubility in polar organic solvents. |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and the known spectral characteristics of the constituent functional groups.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, DMSO-d6): The proton NMR spectrum is expected to show distinct signals for the phenolic proton, the aromatic protons, and the proton on the thiadiazole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Phenolic -OH |
| ~8.9 | Singlet | 1H | H-5 of thiadiazole |
| ~7.7 | Doublet | 2H | Aromatic protons ortho to the thiadiazole ring |
| ~6.9 | Doublet | 2H | Aromatic protons meta to the thiadiazole ring |
-
13C NMR (100 MHz, DMSO-d6): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-OH of the phenol ring |
| ~150 | C-4 of the thiadiazole ring |
| ~135 | C-5 of the thiadiazole ring |
| ~128 | Aromatic carbons ortho to the thiadiazole ring |
| ~122 | Aromatic carbon attached to the thiadiazole ring |
| ~116 | Aromatic carbons meta to the thiadiazole ring |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[7]
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3300 | Broad | O-H stretching of the phenol |
| ~3100 | Medium | Aromatic C-H stretching |
| ~1600, ~1500 | Strong | Aromatic C=C stretching |
| ~1450 | Medium | C=N stretching of the thiadiazole ring |
| ~1250 | Strong | C-O stretching of the phenol |
| ~830 | Strong | Out-of-plane C-H bending (para-disubstituted benzene) |
3.2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 178 | Molecular ion [M]+ |
| 150 | [M - N2]+ |
| 122 | [M - N2 - CO]+ |
| 94 | [C6H5OH]+ |
Experimental Workflow for Characterization
Caption: Workflow for the characterization of the target compound.
Solid-State Characterization: Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.
Methodology
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods, and then refined to obtain the precise atomic coordinates, bond lengths, and bond angles.
Potential Applications in Drug Development
The this compound scaffold holds considerable promise for applications in drug discovery due to the diverse biological activities reported for related thiadiazole derivatives.
-
Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[5][8] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
-
Anti-inflammatory and Analgesic Properties: Thiadiazole-containing compounds have been investigated for their anti-inflammatory and analgesic effects.[2]
-
Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a component of several antimicrobial and antifungal agents.[9]
-
Antiplatelet Activity: Certain thiadiazole derivatives have shown potential as antiplatelet agents, which are crucial in the prevention and treatment of cardiovascular diseases.[3]
The combination of the thiadiazole ring with a phenol moiety in this compound may lead to synergistic or novel biological activities, making it a compelling candidate for further pharmacological evaluation.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. The proposed Hurd-Mori synthesis offers a reliable route to this compound, and the predicted spectroscopic data provide a solid basis for its structural confirmation. The diverse biological activities associated with the thiadiazole scaffold underscore the potential of this compound as a valuable building block for the development of new therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
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Shaimaa Adnan et al. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. 2015, 7(10):1000-1011. [Link]
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ÇAVUŞ M.S., MUĞLU H. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. 2018, 20(1), 327-340. [Link]
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Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. National Institutes of Health. [Link]
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Shaimaa Adnan. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. ResearchGate. [Link]
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A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. ResearchGate. [Link]
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5-(N'-Cycloheptylidene-hydrazino)-[7][10][11]thiadiazole-4-carboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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"biological activity of 4-(1,2,3-thiadiazol-4-yl)phenol"
An In-Depth Technical Guide to the Biological Activity of 4-(1,2,3-Thiadiazol-4-yl)phenol
Foreword: Unveiling the Potential of a Niche Scaffold
In the vast landscape of medicinal and agricultural chemistry, the heterocyclic thiadiazole core stands out for its remarkable versatility.[1] This five-membered ring, containing both sulfur and nitrogen, is a privileged scaffold, forming the backbone of numerous therapeutic agents and agrochemicals.[1][2] While the 1,3,4-thiadiazole isomer has been the subject of extensive research, its 1,2,3-thiadiazole counterpart remains a frontier with significant untapped potential. This guide focuses on a specific, intriguing molecule: This compound (Empirical Formula: C₈H₆N₂OS, Molecular Weight: 178.21).[3]
Direct, comprehensive biological data for this exact compound is sparse in current literature. Therefore, this document serves as both a review and a predictive guide. As a Senior Application Scientist, my objective is to synthesize the wealth of knowledge on structurally related thiadiazole derivatives to forecast the probable biological activities of this compound and to provide robust, field-proven experimental frameworks for its investigation. We will delve into the mechanistic rationale behind these predicted activities, offering a clear roadmap for researchers, scientists, and drug development professionals aiming to explore this promising molecule.
The Thiadiazole Core: A Tale of Two Isomers
The thiadiazole ring system's biological prowess is largely attributed to its function as a bioisostere of other key structures, like pyrimidine, allowing it to interact with biological targets and even interfere with processes like DNA replication.[4][5] Its physicochemical properties facilitate passage across biological membranes, a crucial trait for any bioactive agent.[4] Before proceeding, it is essential to distinguish between the common isomers.
Caption: Structural comparison of 1,3,4- and 1,2,3-thiadiazole isomers.
While much of the literature focuses on the 1,3,4 isomer, key studies on 1,2,3-thiadiazole derivatives, particularly in agriculture, provide a strong foundation for our predictive analysis of this compound.[6][7][8]
Predicted Biological Activities & Mechanistic Insights
By analyzing structure-activity relationships (SAR) from related compounds, we can postulate several key biological activities for this compound. The presence of the phenol group offers a reactive site for hydrogen bonding, a critical interaction in many enzyme active sites, while the thiadiazole ring acts as a versatile pharmacophore.[9]
Plant Activator & Systemic Acquired Resistance (SAR) Induction
This is arguably the most promising area of investigation. Benzo-1,2,3-thiadiazole derivatives are known plant activators, a novel class of agrochemicals that induce a plant's own defense mechanisms against a wide spectrum of pathogens.[6][7] These compounds trigger a state known as Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity.[7] The commercial plant activator Acibenzolar-S-methyl (BTH) is a benchmark in this class.
Causality & Mechanism: Plant activators typically function by modulating the salicylic acid (SA) signaling pathway, a central hub in plant defense.[10] Upon pathogen recognition, SA levels rise, activating a cascade that leads to the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties. 1,2,3-thiadiazole-based activators are believed to mimic an endogenous signaling molecule or sensitize the plant to respond more rapidly and robustly to pathogen attacks. The phenol group on our target molecule could enhance its interaction with key receptors in this pathway.
Caption: Predicted signaling pathway for SAR induction.
Anticancer Potential
The broader thiadiazole class is a rich source of anticancer agents.[4][11][12] Derivatives have been shown to act as potent inhibitors of crucial cellular targets.
Causality & Mechanism: A common mechanism for anticancer thiadiazoles is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4][13] EGFR is often overexpressed in tumors, and its inhibition can halt uncontrolled cell proliferation. The thiadiazole scaffold can fit into the ATP-binding pocket of the kinase, while the phenol group could form a critical hydrogen bond with key amino acid residues (e.g., threonine), anchoring the molecule and blocking ATP from binding, thus inactivating the enzyme. Other potential mechanisms include the induction of apoptosis and inhibition of cyclooxygenase-2 (COX-2).[13][14]
Antimicrobial and Antifungal Activity
Numerous 1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal properties.[15][16] This activity often stems from the ability to disrupt microbial cellular processes.
Causality & Mechanism: The exact mechanisms can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The nitrogen and sulfur atoms in the thiadiazole ring can chelate metal ions crucial for enzyme function in bacteria and fungi. Given the structural similarities, it is logical to hypothesize that this compound could possess similar capabilities.
| Thiadiazole Derivative Class | Observed Biological Activity | Potential Mechanism | Reference |
| Benzo-1,2,3-thiadiazole-7-carboxylates | Plant Activator (SAR Induction) | Salicylic Acid Pathway Modulation | [6][7] |
| Substituted 1,3,4-Thiadiazoles | Anticancer (e.g., against MCF-7 cells) | EGFR Kinase Inhibition, Apoptosis Induction | [4][13] |
| Schiff-base 1,3,4-Thiadiazol-phenols | Antibacterial (Gram +/-), Anticancer | Enzyme Inhibition, Cell Wall Disruption | [16] |
| General 1,3,4-Thiadiazoles | Anti-inflammatory, Antitubercular | COX-2 Inhibition, InhA Enzyme Inhibition | [2][15][17] |
Table 1: Summary of Biological Activities in Structurally Related Thiadiazole Compounds.
Experimental Protocols for Biological Validation
A hypothesis is only as strong as the data that supports it. The following protocols are designed to be self-validating systems for rigorously testing the predicted activities of this compound.
Protocol: Plant Activator Assay via SAR Induction
This protocol is designed to determine if the compound can protect a susceptible plant from disease without having direct fungicidal activity, the hallmark of a true plant activator.
Principle: The compound is applied to the lower leaves of a plant. After a set incubation period to allow for the induction of systemic resistance, the upper, untreated leaves are challenged with a pathogen. A reduction in disease symptoms on the upper leaves compared to a control indicates SAR induction.
Step-by-Step Methodology:
-
Plant Preparation: Grow cucumber plants (Cucumis sativus) to the two-leaf stage in a controlled environment (25°C, 16h light/8h dark).
-
Compound Application: Prepare a solution of this compound at various concentrations (e.g., 50, 100, 200 µg/mL) in 0.1% Tween-20. Apply 2 mL of the solution evenly to the surface of the first true leaf of each test plant. Control plants are treated with 0.1% Tween-20 only.
-
SAR Incubation: Allow plants to incubate for 72 hours. This period is critical for the plant to mount a systemic response.
-
Pathogen Challenge: Prepare a spore suspension of a suitable pathogen, such as Colletotrichum lagenarium (1x10⁵ spores/mL). Evenly spray the suspension onto the second (upper, untreated) leaf of both test and control plants.
-
Disease Incubation: Place the plants in a high-humidity chamber for 24 hours, then return them to the standard growth chamber for an additional 4-5 days.
-
Data Analysis: Count the number of lesions on the challenged leaves. Calculate the protective effect (%) using the formula: [1 - (Lesions on Treated / Lesions on Control)] * 100.
-
Self-Validation (Crucial Step): In parallel, test the compound's direct fungicidal activity in vitro using a spore germination assay. If the compound shows high protective effect in vivo but low activity in vitro, it strongly supports the SAR-inducing mechanism.
Caption: Experimental workflow for validating SAR induction.
Protocol: In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Culture: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Self-Validation: To ensure the compound is selectively toxic to cancer cells, run the same assay in parallel using a non-cancerous cell line (e.g., NIH3T3 fibroblasts). A high IC₅₀ for normal cells and a low IC₅₀ for cancer cells indicates selective cytotoxicity.[13]
Synthesis and Future Directions
While the focus of this guide is biological activity, a plausible synthesis is necessary for obtaining the material for testing. A common route to 1,2,3-thiadiazoles involves the Hurd-Mori reaction, where a hydrazone is treated with thionyl chloride.
Future Research:
-
Definitive Biological Screening: Execute the protocols outlined above to confirm or refute the predicted activities.
-
Mechanism of Action Studies: If activity is confirmed, delve deeper. For SAR, use RT-qPCR to measure the expression of PR proteins. For anticancer activity, perform kinase inhibition assays against a panel of kinases (e.g., EGFR, VEGFR-2) and cell cycle analysis.
-
Lead Optimization: Should this compound show promise, a medicinal chemistry campaign to synthesize analogues could be initiated to improve potency and selectivity. Modifications to the phenol group or substitution on the phenyl ring could yield significant improvements.
This guide provides a predictive framework and a practical starting point for the scientific community. The true biological profile of this compound awaits discovery, and the path to that discovery is now laid out.
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A Guide to the Spectroscopic Analysis of 4-(1,2,3-Thiadiazol-4-yl)phenol: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive examination of the spectroscopic properties of 4-(1,2,3-thiadiazol-4-yl)phenol, a heterocyclic compound of significant interest due to the established biological and pharmacological activities of the 1,2,3-thiadiazole scaffold.[1][2] For researchers in medicinal chemistry and drug development, unambiguous structural confirmation and purity assessment are paramount. This document details the application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to elucidate the structure of this molecule. We delve into the causality behind experimental choices, provide validated protocols, and present a foundational framework for its synthesis and characterization, ensuring scientific integrity and reproducibility.
Introduction and Molecular Significance
The 1,2,3-thiadiazole ring is a privileged scaffold in modern pharmacology, with derivatives exhibiting a wide array of biological activities, including potential applications as anticancer agents and plant growth regulators.[2][3] The title compound, this compound, integrates this potent heterocycle with a phenol moiety, a common pharmacophore that can participate in hydrogen bonding and other crucial molecular interactions. A thorough understanding of its structure and physicochemical properties, derived from robust spectroscopic analysis, is the critical first step in exploring its potential applications. This guide serves as a detailed roadmap for that analytical journey.
Caption: Workflow for the Hurd-Mori Synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural fingerprints.
Proton (¹H) NMR Spectroscopy
Interpretive Rationale: The molecule possesses distinct proton environments. The protons on the phenol ring are expected to appear as a set of doublets (an AA'BB' system) due to the symmetry and coupling between adjacent protons. The lone proton on the thiadiazole ring will resonate as a sharp singlet further downfield due to the electron-withdrawing nature of the heterocyclic system. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
Carbon (¹³C) NMR Spectroscopy
Interpretive Rationale: The ¹³C NMR spectrum will reveal all eight unique carbon atoms in the molecule. The carbon attached to the hydroxyl group (C-OH) will be significantly deshielded, appearing far downfield. The two carbons of the thiadiazole ring will also be downfield, with their exact positions differentiating them from the aromatic carbons of the phenol ring.
Summary of Expected NMR Data
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | Phenolic -OH | 9.0 - 10.5 | Broad Singlet | Signal is exchangeable with D₂O. Position is solvent-dependent. |
| Thiadiazole C5-H | 8.5 - 9.5 | Singlet | Downfield due to heterocyclic aromaticity and electronegativity. | |
| Aromatic H (ortho to Thiadiazole) | 7.8 - 8.2 | Doublet | Deshielded by the adjacent heterocycle. | |
| Aromatic H (ortho to -OH) | 6.8 - 7.2 | Doublet | Shielded by the electron-donating hydroxyl group. | |
| ¹³C NMR | Thiadiazole C4 | 155 - 165 | Singlet | Quaternary carbon, deshielded. |
| Phenolic C1 (-OH) | 150 - 160 | Singlet | Deshielded by the attached oxygen. | |
| Thiadiazole C5 | 130 - 140 | Singlet | Carbon bearing the proton. | |
| Aromatic C (ipso to Thiadiazole) | 120 - 130 | Singlet | Quaternary carbon. | |
| Aromatic C (ortho to Thiadiazole) | 128 - 132 | Singlet | ||
| Aromatic C (ortho to -OH) | 115 - 120 | Singlet | Shielded by the hydroxyl group. |
Note: Expected shifts are based on analogous structures and general principles. [4][5]The use of DMSO-d₆ as a solvent is recommended to clearly observe the phenolic proton.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at δ ~2.50 for ¹H and δ ~39.52 for ¹³C).
Infrared (IR) Spectroscopy
Interpretive Rationale: IR spectroscopy is exceptionally useful for identifying the key functional groups within the molecule. The spectrum is dominated by a very strong, broad absorption from the phenolic O-H stretch. The aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl ring, while characteristic vibrations for the C=N and N=N bonds are indicative of the thiadiazole heterocycle.
Summary of Key IR Absorptions
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong |
| C=N / N=N Stretch (Thiadiazole Ring) | 1500 - 1650 | Medium |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
| C-S Stretch | 690 - 750 | Weak to Medium |
Note: Frequencies are based on data from related thiadiazole and phenol compounds.[4][5]
Experimental Protocol: IR Analysis (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal after analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Interpretive Rationale: The conjugated system spanning the phenol and 1,2,3-thiadiazole rings gives rise to distinct electronic transitions, observable by UV-Vis spectroscopy. The primary absorption band (λmax) corresponds to a π→π* transition within this extended chromophore. The position and intensity of this band can be sensitive to solvent polarity and pH. Due to the acidic nature of the phenol, deprotonation in basic media to form the phenoxide ion will extend conjugation, causing a bathochromic (red) shift to a longer wavelength. [7]
Summary of UV-Vis Data
| Parameter | Expected Value | Notes |
| λmax (in Ethanol) | 290 - 310 nm | Corresponds to the π→π* transition of the conjugated system. |
| Effect of pH | Bathochromic shift upon increasing pH > 8 | Indicates deprotonation of the phenolic -OH group. |
Note: The expected λmax is an estimation based on 4-phenyl-1,2,3-thiadiazole (λmax ~296 nm) and the expected influence of the hydroxyl substituent.[8]
Experimental Protocol: UV-Vis Analysis
-
Stock Solution: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution to achieve an absorbance reading between 0.1 and 1.0 at the λmax.
-
Measurement: Use a dual-beam spectrophotometer to record the absorbance from 200 to 400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
Interpretive Rationale: Mass spectrometry provides the molecular weight of the compound and crucial information about its fragmentation pathways, further confirming its structure. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The most characteristic fragmentation event for 1,2,3-thiadiazoles is the facile loss of a molecule of nitrogen (N₂), which is a highly stable neutral loss. [9]
-
Molecular Formula: C₈H₆N₂OS [10]* Monoisotopic Mass: 178.0201 g/mol
-
Average Molecular Weight: 178.21 g/mol [10]
Caption: Primary fragmentation pathway of this compound in Mass Spectrometry.
Experimental Protocol: MS Analysis (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Positive mode is typically suitable for observing the protonated molecule [M+H]⁺.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the tandem MS (MS/MS) spectrum of the parent ion to observe the characteristic loss of N₂ (28 Da).
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the C-H framework, IR spectroscopy confirms the functional groups, UV-Vis spectroscopy probes the electronic structure of the conjugated system, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation. By integrating the data from these methods as outlined in this guide, researchers can achieve an unambiguous and comprehensive characterization of this promising heterocyclic compound.
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Quantum Chemical Studies of Thiadiazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatility of the Thiadiazole Scaffold in Medicinal Chemistry
Thiadiazole, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[1][2][3] Among these, the 1,3,4-thiadiazole scaffold has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[4][5][6] Derivatives of 1,3,4-thiadiazole have demonstrated potent anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[5][7][8] This broad biological spectrum is attributed to the unique structural and electronic properties of the thiadiazole ring, which can engage in various interactions with biological targets.[2]
Quantum chemical calculations have emerged as an indispensable tool in the rational design and development of novel thiadiazole-based therapeutic agents.[9][10] By providing detailed insights into the molecular structure, electronic properties, and reactivity of these compounds, computational methods enable researchers to predict their biological activity and guide synthetic efforts towards more potent and selective drug candidates. This technical guide provides a comprehensive overview of the application of quantum chemical studies to thiadiazole derivatives, aimed at researchers, scientists, and drug development professionals.
Theoretical Foundations: Unveiling Molecular Properties through Computation
Quantum chemical methods, particularly Density Functional Theory (DFT), offer a powerful approach to investigate the fundamental properties of molecules at the atomic level.[11] These calculations solve the Schrödinger equation for a given molecule, yielding a wealth of information about its geometry, electronic structure, and spectroscopic characteristics.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT is a computational method that determines the electronic structure of a molecule by focusing on its electron density. This approach has become the workhorse for quantum chemical studies of drug-like molecules due to its favorable balance of accuracy and computational cost. A typical DFT calculation involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that best describe the system under investigation.[9]
Time-Dependent Density Functional Theory (TD-DFT): Probing Electronic Excitations
To understand the electronic absorption properties of thiadiazole derivatives, Time-Dependent Density Functional Theory (TD-DFT) is employed.[12] This method allows for the calculation of excited state energies, which correspond to the absorption of light and are crucial for understanding the photophysical properties of molecules and for interpreting UV-Vis spectra.[10][12]
A Practical Workflow for Quantum Chemical Analysis
The application of quantum chemical methods to thiadiazole derivatives typically follows a systematic workflow, designed to extract meaningful and predictive information.
Caption: A typical workflow for quantum chemical studies of thiadiazole derivatives.
Step-by-Step Computational Protocol:
-
Molecular Structure Input: The process begins with defining the 3D structure of the thiadiazole derivative. This can be done using molecular building software or by converting a 2D representation (e.g., SMILES string) into a 3D structure.
-
Geometry Optimization: A DFT calculation is performed to find the lowest energy conformation of the molecule. This step is crucial as the molecular geometry dictates its properties. The choice of functional and basis set is critical for obtaining accurate results.
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure. This calculation also provides theoretical vibrational spectra (IR and Raman).[9]
-
Electronic Property Calculation: From the optimized geometry, various electronic properties are calculated:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[9][13]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying regions susceptible to electrophilic and nucleophilic attack, which is vital for predicting intermolecular interactions.[9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.[9]
-
-
Spectroscopic Property Calculation: TD-DFT calculations are performed to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.
-
Analysis and Interpretation: The calculated data is then analyzed to understand the structure-property relationships and to make predictions about the molecule's biological activity.
Key Insights from Quantum Chemical Studies of Thiadiazole Derivatives
Quantum chemical calculations provide a wealth of quantitative data that can be correlated with experimental observations and used to guide drug design.
Structural and Electronic Properties
The following table summarizes representative calculated parameters for a 2-amino-5-substituted-1,3,4-thiadiazole derivative, illustrating the typical output of DFT calculations.
| Parameter | Calculated Value | Significance in Drug Design |
| Bond Lengths (Å) | ||
| C2-N3 | 1.31 | Influences ring stability and planarity. |
| N3-N4 | 1.38 | Affects electronic delocalization. |
| C5-S1 | 1.75 | Key to the thiadiazole core structure. |
| **Bond Angles (°) ** | ||
| N3-C2-S1 | 114.5 | Determines the overall shape of the molecule. |
| C2-N3-N4 | 112.0 | Impacts substituent orientation. |
| Electronic Properties | ||
| HOMO Energy (eV) | -6.8 | Relates to the ability to donate electrons. |
| LUMO Energy (eV) | -1.5 | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.3 | Indicator of chemical reactivity and stability.[9] |
| Dipole Moment (Debye) | 4.2 | Influences solubility and membrane permeability. |
Note: The values presented are illustrative and will vary depending on the specific derivative and the level of theory used.
Structure-Activity Relationships (SAR) and QSAR
Quantum chemical descriptors, such as HOMO-LUMO energies, dipole moment, and atomic charges, can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies.[14] QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds, enabling the prediction of the activity of novel derivatives.[14]
Molecular Docking and Binding Mode Analysis
The optimized geometries and charge distributions obtained from quantum chemical calculations are essential for performing accurate molecular docking studies.[15][16][17] Docking simulations predict the preferred binding orientation of a thiadiazole derivative within the active site of a biological target, such as an enzyme or receptor.[15][18] This information is critical for understanding the mechanism of action and for designing derivatives with improved binding affinity. The sulfur atom in the thiadiazole ring can participate in unique noncovalent interactions, such as σ-hole bonding, which can be crucial for target binding.[2][15]
Caption: The role of quantum chemical studies in the iterative drug design cycle.
Conclusion: The Future of Thiadiazole Drug Discovery
Quantum chemical studies have become an integral part of modern drug discovery, providing a powerful computational microscope to investigate the molecular properties of promising therapeutic agents. For thiadiazole derivatives, these methods offer invaluable insights into their structure, electronics, and reactivity, thereby accelerating the design and development of novel drugs with improved efficacy and selectivity. The synergy between computational predictions and experimental validation will continue to drive innovation in the field, unlocking the full therapeutic potential of the versatile thiadiazole scaffold.
References
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ResearchGate. (n.d.). HOMO and LUMO designs of thiazolidin-4-ones. Retrieved from [Link]
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- Li, Q., et al. (2021). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 69(1), 148-157.
- Al-Zahrani, L. A., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6649.
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- El-Gohary, N. S., et al. (2023). Design, Synthesis, DFT, TD-DFT/PCM Calculations, and Molecular Docking Studies on the Anti-COVID-19, and Anti-SARS Activities of Some New Bis-Thiazoles and Bis-Thiadiazole.
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- Al-Hamdani, A. A. S., et al. (2022). Antiureolytic activity of new water-soluble thiadiazole derivatives: Spectroscopic, DFT, and molecular docking studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 273, 120971.
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Methodological & Application
Application Notes and Protocols for the Analysis of 4-(1,2,3-Thiadiazol-4-yl)phenol
Introduction: The Significance of 4-(1,2,3-Thiadiazol-4-yl)phenol Analysis
This compound is a heterocyclic compound of significant interest in pharmaceutical and materials science research. The 1,2,3-thiadiazole ring is a key structural motif in various biologically active molecules, exhibiting a range of activities.[1][2] The phenolic group imparts antioxidant properties and provides a site for further chemical modification.[3][4] Accurate and reliable analytical methods are therefore crucial for the characterization, quantification, and quality control of this compound in various matrices, from raw materials to finished products.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound. The protocols herein are designed to be robust and are grounded in established principles of analytical chemistry, with a focus on providing not just the "how" but also the "why" behind the experimental choices. All proposed methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for their intended purpose.[5][6][7][8]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C₈H₆N₂OS | Guides mass spectrometry analysis. |
| Molecular Weight | 178.21 g/mol | Essential for mass spectrometry and preparation of standard solutions. |
| Structure | Aromatic phenol linked to a 1,2,3-thiadiazole ring. | The aromatic and phenolic nature suggests strong UV absorbance, suitable for HPLC-UV detection. The heterocyclic ring influences its chromatographic behavior and mass spectral fragmentation. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, acetonitrile, and DMSO. Limited solubility in water. | Guides the selection of appropriate solvents for sample preparation and mobile phases for liquid chromatography. |
| pKa | The phenolic hydroxyl group is acidic. | The ionization state can be controlled by pH, which is a critical parameter in developing robust HPLC methods. |
Synthesis Overview: The Hurd-Mori Reaction
The synthesis of this compound can be achieved through various synthetic routes, with the Hurd-Mori reaction being a prominent method for forming the 1,2,3-thiadiazole ring.[1][9] This reaction typically involves the cyclization of a hydrazone derivative of a ketone with thionyl chloride. A plausible synthetic route starting from 4-hydroxyacetophenone is outlined below.
Caption: Plausible synthetic workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of this compound due to its high resolution, sensitivity, and reproducibility.[10][11] Given the phenolic and aromatic nature of the analyte, a reversed-phase HPLC method with UV detection is highly suitable.[3][12]
Protocol 1: Reversed-Phase HPLC with UV Detection
1. Rationale for Method Selection:
-
Reversed-Phase Chromatography: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like phenols through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid) is proposed. The acid suppresses the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak shape.[4]
-
UV Detection: The conjugated aromatic system of this compound is expected to exhibit strong UV absorbance, providing high sensitivity for detection. A diode-array detector (DAD) is recommended to monitor multiple wavelengths and assess peak purity.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid), analytical grade
-
Methanol, HPLC grade (for sample preparation)
3. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)
4. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm (or wavelength of maximum absorbance determined by DAD) |
5. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the sample by dissolving it in methanol to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
6. Data Analysis and System Suitability:
-
Quantification: Use an external standard calibration curve of peak area versus concentration.
-
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.
Caption: General workflow for HPLC analysis of this compound.
Mass Spectrometry (MS) for Identification and Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.[13] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[14]
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
1. Rationale for Method Selection:
-
LC-MS Interface: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation in the source.[15]
-
Ionization Mode: Both positive and negative ion modes should be evaluated. Positive mode will likely show the protonated molecule [M+H]⁺, while negative mode may show the deprotonated molecule [M-H]⁻ due to the acidic phenol group.
-
Tandem MS (MS/MS): Fragmentation of the molecular ion can provide structural information. A characteristic fragmentation of 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂).[14]
2. Instrumentation:
-
An LC-MS system, preferably with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
The HPLC conditions can be the same as in Protocol 1.
3. MS Parameters (to be optimized):
| Parameter | Suggested Starting Condition |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 50-500 |
4. Expected Results and Interpretation:
-
Full Scan MS: In positive mode, expect a prominent peak at m/z 179.0277 corresponding to [C₈H₇N₂OS]⁺. In negative mode, expect a peak at m/z 177.0128 for [C₈H₅N₂OS]⁻.
-
MS/MS Fragmentation: The fragmentation of the [M+H]⁺ ion is expected to show a primary loss of N₂ (28 Da), resulting in a fragment ion at m/z 151. This can be followed by other characteristic losses.[14][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound.[18][19][20]
Protocol 3: ¹H and ¹³C NMR Spectroscopy
1. Rationale for Method Selection:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals.[21]
2. Sample Preparation and Instrumentation:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it will solubilize the compound and allow for the observation of the phenolic -OH proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
3. Expected Chemical Shifts (Predicted):
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenolic -OH | ~9.5-10.5 (in DMSO-d₆) | - |
| Aromatic protons | ~6.8-8.0 (two doublets) | ~115-160 |
| Thiadiazole proton | ~8.5-9.5 (singlet) | ~130-150 |
| Thiadiazole carbons | - | ~130-160 |
Note: These are predicted values and will need to be confirmed by experimental data.
Method Validation According to ICH Q2(R1) Guidelines
Once the analytical methods are developed, they must be validated to ensure they are suitable for their intended purpose.[5][22] The following parameters should be evaluated for the HPLC method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the analysis of a placebo and by assessing peak purity using a DAD.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision:
-
Repeatability (intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
The RSD for precision studies should be ≤ 2%.
-
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the analysis of this compound. The combination of HPLC for quantification, MS for identification and molecular weight confirmation, and NMR for definitive structural elucidation ensures a comprehensive characterization of this important molecule. Adherence to the principles of method validation will guarantee the generation of reliable and accurate data, which is paramount in research and development.
References
-
HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021-03-30). Taylor & Francis Online. Retrieved from [Link]
-
HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019-04-09). AKJournals. Retrieved from [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). PubMed Central. Retrieved from [Link]
-
A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022-04-20). MDPI. Retrieved from [Link]
-
Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2025-08-08). ResearchGate. Retrieved from [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2017-01-10). ResearchGate. Retrieved from [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
-
The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Chemical properties of thiadiazole compounds. (2025-08-06). ResearchGate. Retrieved from [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022-01-18). MDPI. Retrieved from [Link]
-
Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). (n.d.). ResearchGate. Retrieved from [Link]
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013-07-08). YouTube. Retrieved from [Link]
-
One Pot Synthesis of Novel 4-[(5-Aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol Derivatives. (2025-08-07). ResearchGate. Retrieved from [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved from [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023-01-18). PubMed Central. Retrieved from [Link]
-
4-(2-Amino-1,3-thiazol-4-yl)phenol. (n.d.). PubChem. Retrieved from [Link]
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NMR Spectroscopy. (2020-02-14). University of Wisconsin-Madison. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). AMSbiopharma. Retrieved from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. Retrieved from [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (n.d.). MDPI. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024-10-31). YouTube. Retrieved from [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025-07-30). Altabrisa Group. Retrieved from [Link]
-
Thiadiazoles. (n.d.). Wikipedia. Retrieved from [Link]
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Application Note: High-Purity Isolation of 4-(1,2,3-Thiadiazol-4-yl)phenol for Drug Discovery Applications
Abstract
4-(1,2,3-thiadiazol-4-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, owing to the established pharmacological activities of the thiadiazole nucleus.[1][2] The presence of both a phenol group and a thiadiazole moiety imparts unique physicochemical properties that necessitate robust and tailored purification strategies. The biological efficacy and the reliability of screening data are directly contingent on the purity of the test compound. This application note provides a comprehensive guide with detailed protocols for the purification of this compound from a crude synthetic mixture. We present field-proven methodologies for recrystallization and flash column chromatography, alongside validated analytical techniques for purity assessment, including TLC and HPLC. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Introduction: The Imperative for Purity
The 1,2,3-thiadiazole ring system is a key pharmacophore in a variety of biologically active molecules. Its presence can confer a range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2] this compound, which combines this heterocyclic core with a phenolic functional group, is a valuable building block for creating novel therapeutic agents.
In drug discovery, even trace impurities can lead to false positives or negatives in biological assays, skew toxicological assessments, and complicate structure-activity relationship (SAR) studies. Therefore, obtaining the target compound with the highest possible purity is not merely a procedural step but a fundamental requirement for scientific integrity. This guide is designed for researchers, chemists, and drug development professionals to establish a reliable workflow for obtaining and verifying the purity of this compound.
Compound Profile and Predicted Impurities
Understanding the target molecule's properties and the potential byproducts of its synthesis is critical for designing an effective purification strategy.
Physicochemical Properties:
-
Structure: An acidic phenol group attached to an aromatic thiadiazole ring. This combination results in a polar molecule with hydrogen bond donor and acceptor capabilities.
-
Solubility: Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and sparingly soluble in non-polar solvents (e.g., hexanes, petroleum ether).
-
Acidity: The phenolic proton is acidic and can be deprotonated by a mild base. This can be exploited in certain extraction procedures but also makes the compound sensitive to basic conditions.
Typical Impurity Profile: A common synthetic route to this compound involves the demethylation of the corresponding methoxy precursor, 4-(4-methoxyphenyl)-1,2,3-thiadiazole.[3] Based on this, the crude product may contain:
| Impurity Type | Specific Example | Rationale |
| Unreacted Starting Material | 4-(4-methoxyphenyl)-1,2,3-thiadiazole | Incomplete demethylation reaction. |
| Reagent Residues | Boron-containing byproducts | If boron tribromide (BBr₃) is used as the demethylating agent.[3] |
| Side Products | Unidentified decomposition products | Potential degradation of the thiadiazole ring under harsh reaction conditions. |
| Solvent Residues | Dichloromethane, Ethanol, etc. | Solvents used during the reaction and initial work-up. |
The primary purification challenge is the separation of the target phenol from its methoxy precursor, which has very similar polarity.
Integrated Purification Workflow
A multi-step approach is recommended to achieve >99% purity. The workflow begins with a bulk purification technique like recrystallization, followed by a high-resolution technique like column chromatography if necessary. Each step is validated by analytical chromatography.
Caption: Integrated workflow for the purification and analysis of this compound.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing impurities with different solubility profiles from the target compound. The choice of solvent is paramount. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at room temperature or below.
Rationale for Solvent Selection: Given the polar nature of the phenol, a polar solvent or a mixed-solvent system is likely to be effective. A mixed-solvent system, using a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble), often provides the best results. The two solvents must be miscible.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in ~0.5 mL of various solvents (see table below) at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (e.g., ethyl acetate) to dissolve the solid completely upon heating and gentle swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source. Slowly add the "anti-solvent" (e.g., hexanes) dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes. Slow cooling is crucial for the formation of large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Check: Analyze the purity of the crystals and the mother liquor using TLC (Protocol 3).
Solvent System Suggestions:
| Solvent System | Type | Rationale |
| Ethanol/Water | Mixed | Phenol is soluble in ethanol; adding water as the anti-solvent reduces solubility. |
| Ethyl Acetate/Hexanes | Mixed | A very common system for moderately polar compounds.[4] |
| Toluene | Single | May work if solubility at high temperature is significantly greater than at low temperature. |
| Isopropanol | Single | A good alternative to ethanol. |
Caution: Avoid using activated charcoal for decolorizing phenolic compounds, as it can contain ferric ions that may form colored complexes with the phenol, hindering purification.[5]
Protocol 2: Flash Column Chromatography
If recrystallization fails to remove closely related impurities (like the methoxy precursor), flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[6]
Caption: Schematic of a flash column chromatography setup for purification.
Step-by-Step Methodology:
-
Eluent Selection via TLC: Using TLC (Protocol 3), find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives the target compound an Rf value of approximately 0.3-0.4 and shows good separation from impurities.
-
Column Packing:
-
Select a column of appropriate size (typically a 50:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly under pressure or gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude or partially purified compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the selected mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 20% EtOAc in hexanes to 40% EtOAc in hexanes), is often most effective for separating compounds with similar polarities.
-
Maintain a constant flow rate.
-
-
Fraction Collection: Collect small, uniform fractions as the eluent drips from the column.
-
Analysis: Spot every few fractions on a TLC plate to identify which fractions contain the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment and Characterization
Confirming the purity and identity of the final product is a non-negotiable step.
Protocol 3: Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive method used to monitor reaction progress, screen for chromatography conditions, and assess purity.[7]
Methodology:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is 30-40% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Application: Dissolve a tiny amount of the sample in a suitable solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Development: Place the plate in a chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
UV Light (254 nm): As an aromatic compound, the product should appear as a dark spot on the fluorescent green background.[8] This is a non-destructive method.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable groups. The phenol and thiadiazole ring may react, appearing as a yellow/brown spot on a purple background.
-
Ferric Chloride (FeCl₃) Stain: This is a classic stain for phenols, which typically produces a blue, violet, or green colored spot.[8][9]
-
Protocol 4: High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the purity of the compound. A reversed-phase method is most suitable for this polar analyte.
Starting HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of polar to moderately non-polar compounds.[10] |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid improves peak shape and suppresses ionization of the phenol. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC. |
| Gradient | 10% B to 95% B over 15 minutes | A gradient ensures elution of all components and good separation of impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic system will have strong UV absorbance. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | Standard volume. |
Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Protocol 5: Structural Confirmation
After purification, the identity of the compound must be unequivocally confirmed using spectroscopic methods:
-
¹H and ¹³C NMR: Confirms the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the broad O-H stretch of the phenol and C=N/C=C stretches from the aromatic rings.[11]
References
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. (2023, December 14). National Center for Biotechnology Information. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
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Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their - Chemical Methodologies. Chem-Method. [Link]
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Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation - IJIRT. International Journal of Innovative Research in Technology. [Link]
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Extraction of phenolic compounds: A review - PMC. (2021, April 2). National Center for Biotechnology Information. [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC. National Center for Biotechnology Information. [Link]
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(PDF) Synthesis and identification of some derivatives of 1,3,4-thiadiazole - ResearchGate. ResearchGate. [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
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Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]
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Synthesis and characterisation of some thiadiazole derivatives. International Journal of Current Science and Engineering. [Link]
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TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE - Semantic Scholar. Semantic Scholar. [Link]
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Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options - Saltworks Technologies. (2020, April 24). Saltworks Technologies. [Link]
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EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [ 3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES - Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). Dr. Patangrao Kadam Mahavidyalaya. [Link]
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Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities - ResearchGate. ResearchGate. [Link]
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TLC fractionation and visualization of selected phenolic compounds applied as drugs. Taylor & Francis Online. [Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - SciRP.org. Scientific Research Publishing. [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Biotage. [Link]
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Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC. (2023, June 7). National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: A Tiered Strategy for In Vitro Evaluation of 4-(1,2,3-Thiadiazol-4-yl)phenol
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 4-(1,2,3-thiadiazol-4-yl)phenol . The 1,2,3-thiadiazole scaffold is a versatile pharmacophore known to be present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The mesoionic character of the thiadiazole ring allows such molecules to readily cross cellular membranes, enhancing their interaction with biological targets.[4][5]
Given the established potential of this chemical family, a structured, tiered approach to biological screening is recommended. This guide outlines a logical workflow, beginning with broad cytotoxicity screening, progressing to mechanism-of-action studies (apoptosis, cell cycle arrest), and concluding with more specific target-based assays. Each protocol is designed with integrated controls to ensure data integrity and trustworthiness.
Scientific Rationale & Proposed Evaluation Workflow
The 1,2,3-thiadiazole moiety and its derivatives have demonstrated significant potential as anticancer agents.[2][5] Studies have shown that compounds with this core structure can induce cytotoxicity in various cancer cell lines, inhibit tubulin polymerization, and arrest the cell cycle at the G2/M phase.[6] Furthermore, the broader class of thiadiazole derivatives has been investigated for anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[7][8]
Based on this precedent, our evaluation strategy for this compound is designed to first confirm general cytotoxic activity and then elucidate the underlying cellular mechanisms.
Caption: Tiered workflow for evaluating this compound.
Tier 1: Primary Cytotoxicity Screening
The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects against a panel of relevant human cancer cell lines.[9][10] A metabolic assay, such as the MTT or MTS assay, provides a robust, high-throughput method for this purpose.[11]
Protocol: MTT Cell Viability Assay
Principle of the Assay: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound (Test Compound)
-
DMSO (Vehicle)
-
Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) by serially diluting the stock in complete medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. For controls, add medium with DMSO (vehicle control) and medium only (blank control). A positive control (e.g., Doxorubicin) should also be included.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Description |
| Vehicle Control | Cells treated with the same concentration of DMSO as the highest compound dose. Represents 100% viability. |
| Blank Control | Wells with medium and MTT but no cells. Used for background subtraction. |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay validity. |
| IC₅₀ Value | Concentration of the compound that inhibits cell viability by 50%. |
Tier 2: Mechanistic Investigation
If this compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 20 µM), the next logical step is to investigate the mechanism of cell death. The two most common mechanisms for anticancer compounds are the induction of apoptosis and cell cycle arrest.
Protocol: Apoptosis Detection via Caspase-3/7 Activity
Principle of the Assay: Apoptosis, or programmed cell death, is often mediated by a cascade of cysteine-aspartic proteases called caspases.[12] Caspases-3 and -7 are key executioner caspases.[12] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[13][14] This cleavage releases aminoluciferin, which is used by luciferase to generate a luminescent signal proportional to caspase activity.[13]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
White-walled, clear-bottom 96-well plates
-
Treated cells (from a setup similar to the MTT assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound (at 1x, 5x, and 10x IC₅₀ concentrations) in a white-walled 96-well plate as described in the MTT protocol. Include vehicle and positive controls (e.g., Staurosporine). Incubate for a relevant period (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Data Analysis: Calculate the fold change in caspase activity by normalizing the relative light units (RLU) of treated samples to the RLU of the vehicle control. A significant increase indicates the induction of apoptosis.
Caption: Simplified caspase activation cascade in apoptosis.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Principle of the Assay: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[15][16] The fluorescence intensity of PI-stained cells is directly proportional to the DNA content. By analyzing this fluorescence using flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] Treatment with a cytotoxic agent can cause cells to accumulate in a specific phase, indicating cell cycle arrest.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
70% cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound (at IC₅₀ concentration) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.
-
Fixation: Resuspend the pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16] Fix for at least 1 hour at 4°C (cells can be stored at -20°C for weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use the appropriate laser (e.g., 488 nm) and emission filter.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Data Summary & Interpretation
All quantitative data should be summarized for clear interpretation.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | Result | Interpretation |
|---|---|---|---|---|
| MTT Viability | MCF-7 | IC₅₀ | 8.5 µM | Potent cytotoxic activity |
| MTT Viability | HCT-116 | IC₅₀ | 12.1 µM | Moderate cytotoxic activity |
| Caspase-3/7 Glo | MCF-7 | Fold Change @ 8.5 µM | 4.2-fold increase | Apoptosis is induced |
| Cell Cycle | MCF-7 | % Cells in G2/M @ 8.5 µM | 65% (vs. 15% in control) | Strong G2/M phase arrest |
References
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review.Google Search Result. [URL not available]
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4-Thiadiazole: The Biological Activities - Systematic Reviews in Pharmacy. Systematic Reviews in Pharmacy.[Link]
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Thiadiazole derivatives as anticancer agents - PMC - NIH. National Institutes of Health.[Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI.[Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. National Institutes of Health.[Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. MDPI.[Link]
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Medicinal Significance of 1,2,3-Thiadiazoles Derivatives - Encyclopedia.pub. Encyclopedia.pub.[Link]
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DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School.[Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PubMed Central. National Institutes of Health.[Link]
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(PDF) 4-Thiadiazole: The Biological Activities - ResearchGate. ResearchGate.[Link]
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(PDF) Thiadiazole derivatives as anticancer agents - ResearchGate. ResearchGate.[Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - MDPI. MDPI.[Link]
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Cell Cycle Analysis by Propidium Iodide Staining. University of Technology Sydney.[Link]
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Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. National Institutes of Health.[Link]
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Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.[Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Kosheeka.[Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC - NIH. National Institutes of Health.[Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI. MDPI.[Link]
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BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW | ShodhKosh: Journal of Visual and Performing Arts - Granthaalayah Publications and Printers. Granthaalayah Publications and Printers.[Link]
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Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. Bio-Rad Antibodies.[Link]
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][2][4][5]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed. National Institutes of Health.[Link]
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Caspase Activity Assay - Creative Bioarray. Creative Bioarray.[Link]
-
Caspase Assay Kits - Elabscience®. Elabscience.[Link]
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Application Notes and Protocols for 4-(1,2,3-Thiadiazol-4-yl)phenol as a Fluorescent Probe
Introduction: Unveiling a Novel Fluorophore
The field of molecular probes is in constant pursuit of novel scaffolds that offer unique photophysical properties and sensing capabilities. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of exploration. The 1,2,3-thiadiazole moiety, while less common than its 1,3,4-thiadiazole isomer, presents an intriguing structural motif for the design of new functional molecules. When conjugated with a phenol group, as in 4-(1,2,3-thiadiazol-4-yl)phenol, we can anticipate the emergence of interesting fluorescent properties that are sensitive to the local chemical environment.
The presence of the phenolic hydroxyl group is key; its protonation state is readily influenced by pH, which in turn can modulate the electronic structure of the entire molecule. This suggests that this compound holds significant potential as a pH-sensitive fluorescent probe. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a novel fluorescent probe. We will delve into the underlying principles of its function and provide detailed, field-proven protocols for its use.
Photophysical Properties and Proposed Sensing Mechanism
While extensive characterization of this compound is an emerging area of research, we can infer its likely photophysical behavior based on the properties of analogous aryl-thiadiazole and phenol-containing fluorophores. The fluorescence of this compound is expected to be highly sensitive to solvent polarity and, most notably, to pH.
The proposed sensing mechanism is based on the protonation/deprotonation of the phenolic hydroxyl group. In its protonated state, the molecule is expected to exhibit a certain level of fluorescence. Upon deprotonation in a more basic environment, the resulting phenolate will be a stronger electron-donating group. This enhanced intramolecular charge transfer (ICT) character is likely to cause a significant shift in the emission spectrum and/or a change in the fluorescence quantum yield. This pH-dependent change in fluorescence is the basis for its application as a pH probe.
Caption: Proposed pH-dependent fluorescence mechanism of this compound.
Table 1: Anticipated Photophysical Properties of this compound
| Property | Protonated Form (pH < pKa) | Deprotonated Form (pH > pKa) | Notes |
| Excitation Max (λex) | ~320-350 nm | ~340-380 nm | A slight red-shift is expected upon deprotonation. |
| Emission Max (λem) | ~380-420 nm | ~450-500 nm | A significant Stokes shift is anticipated, with a noticeable red-shift in the deprotonated form. |
| Quantum Yield (Φ) | Moderate | Potentially Higher or Lower | The change will depend on the specific electronic effects and non-radiative decay pathways. |
| Fluorescence Lifetime (τ) | 1-5 ns | 1-5 ns | Time-resolved fluorescence spectroscopy would be needed to determine the precise values. |
Note: The values in this table are hypothetical and based on the properties of structurally similar compounds. Experimental verification is required.
Synthesis Protocol
The synthesis of this compound can be achieved via a one-pot reaction from a commercially available starting material, 4-hydroxyacetophenone, based on established methods for the synthesis of 4-aryl-1,2,3-thiadiazoles[1].
Sources
Introduction: The Enduring Relevance of 1,2,3-Thiadiazoles
An Application Guide to the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles: Mechanism, Protocol, and Field-Proven Insights
The 1,2,3-thiadiazole ring is a privileged heterocyclic scaffold that holds significant importance in medicinal chemistry, pharmacology, and materials science.[1] This five-membered aromatic system, containing one sulfur and two adjacent nitrogen atoms, is a key pharmacophore in compounds exhibiting a wide array of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.[2] Furthermore, its derivatives are crucial in agriculture as plant activators and herbicides.[1][3]
Given their broad utility, robust and versatile synthetic methods are paramount for researchers in drug discovery and agrochemical development. Among the various synthetic strategies, the Hurd-Mori synthesis stands out as a classical and widely adopted method for constructing the 1,2,3-thiadiazole core.[3][4] First reported in 1956 by Hurd and Mori, this reaction involves the cyclization of hydrazone derivatives bearing an adjacent methylene group in the presence of thionyl chloride (SOCl₂).[3]
This application note serves as an in-depth technical guide for researchers, providing a detailed, field-tested protocol for the Hurd-Mori synthesis. It goes beyond a simple recitation of steps to explain the underlying chemical principles, discuss critical experimental parameters, and offer insights into potential challenges, ensuring a self-validating and reproducible workflow.
Reaction Principle and Mechanism
The Hurd-Mori synthesis is fundamentally an oxidative cyclization. The reaction's success hinges on the specific nature of the hydrazone precursor and the powerful dehydrating and chlorinating capabilities of thionyl chloride.
Causality Behind Experimental Choices:
-
The Hydrazone Precursor: The reaction initiates with a hydrazone derived from a ketone or aldehyde that has at least one α-methylene (—CH₂—) group. Crucially, the terminal nitrogen of the hydrazone must be substituted with an electron-withdrawing group (EWG), such as a tosyl (—SO₂R) or semicarbazide (—C(O)NH₂) moiety.[3] This EWG enhances the acidity of the α-methylene protons, facilitating the initial tautomerization and subsequent reaction steps.
-
The Role of Thionyl Chloride (SOCl₂): Thionyl chloride serves a dual purpose. It acts as both a chlorinating agent and a dehydrating agent, driving the cyclization and subsequent aromatization to form the stable 1,2,3-thiadiazole ring.[1][4]
The plausible mechanism for the Hurd-Mori reaction is depicted below. It involves the initial formation of an N-sulfinyl intermediate, followed by intramolecular cyclization via attack of the enolized methylene carbon onto the sulfur atom, and subsequent elimination steps to yield the aromatic thiadiazole.
Caption: Proposed mechanism of the Hurd-Mori reaction.
Detailed Experimental Protocols
This section provides a two-part protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a common and representative example. The process begins with the formation of the semicarbazone precursor from acetophenone, followed by the Hurd-Mori cyclization.
Part A: Synthesis of Acetophenone Semicarbazone (Precursor)
This initial step converts the starting ketone into the necessary hydrazone derivative required for the cyclization.
Materials & Reagents:
-
Acetophenone
-
Semicarbazide Hydrochloride (NH₂C(O)NHNH₂·HCl)
-
Sodium Acetate (anhydrous or trihydrate)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Büchner funnel.
Step-by-Step Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate trihydrate (2.05 g, 15 mmol) in 20 mL of deionized water. Stir until a clear solution is obtained. The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.
-
Addition of Ketone: To the aqueous solution, add 20 mL of ethanol, followed by acetophenone (1.20 g, 1.18 mL, 10 mmol).[5] The ethanol serves as a co-solvent to ensure miscibility of the organic ketone with the aqueous reagents.
-
Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1.5 to 2 hours.[5] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Crystallization and Isolation: After the reaction is complete (as indicated by the consumption of acetophenone), cool the flask first to room temperature and then in an ice bath for 30 minutes to induce crystallization of the product.
-
Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the solid crystals thoroughly with cold deionized water (2 x 20 mL) to remove any unreacted salts, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified acetophenone semicarbazone under vacuum or in a desiccator. The expected yield is typically high (>85%). The product can be used in the next step without further purification if it appears as a clean, white solid.
Part B: Hurd-Mori Cyclization to 4-Phenyl-1,2,3-thiadiazole
This is the core cyclization step. Extreme caution is required due to the hazardous nature of thionyl chloride.
Safety Precautions:
-
Work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene).
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂). Ensure all glassware is scrupulously dry.
-
Have a quenching agent (e.g., sodium bicarbonate solution) readily available for spills.
Materials & Reagents:
-
Acetophenone Semicarbazone (from Part A)
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel (optional), gas trap (or bubbler connected to a basic solution).
Step-by-Step Protocol:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, place the acetophenone semicarbazone (1.77 g, 10 mmol).
-
Addition of Thionyl Chloride: Working in a fume hood, carefully and slowly add an excess of thionyl chloride (e.g., 5-10 equivalents; approx. 3.6 mL - 7.2 mL) to the flask at room temperature.[6] The addition can be done via a syringe or dropping funnel. The reaction is exothermic and will evolve HCl gas. A gas trap is necessary to neutralize the acidic fumes.
-
Reaction Execution: Stir the resulting mixture at room temperature. The solid semicarbazone will gradually dissolve. Continue stirring overnight (12-16 hours) to ensure the reaction goes to completion.[6]
-
Removal of Excess Reagent: After the reaction period, carefully remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with an appropriate trap system). This step must be performed in a fume hood.
-
Workup and Neutralization: To the resulting residue, cautiously add ice-cold water and then a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic. This step neutralizes any remaining acidic byproducts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-phenyl-1,2,3-thiadiazole can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield the final product as a solid.
Workflow and Data Summary
The overall synthetic pathway is a streamlined two-step process that is highly effective for a range of substrates.
Caption: Experimental workflow for Hurd-Mori synthesis.
Table 1: Summary of Key Reaction Parameters
| Parameter | Part A: Semicarbazone Formation | Part B: Hurd-Mori Cyclization | Rationale & Expert Notes |
| Key Reagents | Semicarbazide HCl, NaOAc | Thionyl Chloride (SOCl₂) | NaOAc liberates free semicarbazide. SOCl₂ is the essential cyclizing agent. |
| Solvent | Ethanol / Water | Dichloromethane (optional, often neat) | Co-solvent system for precursor synthesis. Cyclization is often run in neat SOCl₂. |
| Temperature | Reflux (~80-90 °C) | Room Temperature (~20-25 °C) | Heating drives precursor formation. Cyclization is sufficiently fast at RT; cooling may be needed for highly reactive substrates.[7] |
| Reaction Time | 1-3 hours | 12-18 hours (overnight) | Typically sufficient for full conversion. Longer times ensure complete cyclization. |
| Typical Yield | >85% | 40-95% | Precursor formation is very efficient. Cyclization yield is substrate-dependent. |
Troubleshooting and Optimization
-
Low Yield in Cyclization: If the yield is poor, ensure the semicarbazone precursor is completely dry, as water will quench the thionyl chloride. Also, confirm that a sufficient excess of SOCl₂ was used to drive the reaction to completion.
-
Side Reactions: For substrates with electron-rich aromatic rings, chlorination of the ring by SOCl₂ can occur as an undesired side reaction.[3] In such cases, running the reaction at a lower temperature (e.g., 0 °C) may mitigate this issue.
Conclusion
The Hurd-Mori synthesis remains a cornerstone reaction for the preparation of 1,2,3-thiadiazoles. Its operational simplicity, use of readily available starting materials, and broad applicability make it an invaluable tool for synthetic and medicinal chemists. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can reliably access this important heterocyclic scaffold for applications in drug discovery, agrochemical science, and beyond.
References
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Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
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Carbone, A., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7561. [Link]
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Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Link is to a book summary, full text may require subscription). [Link]
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Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. [Link]
-
Reddy, C. S., et al. (2018). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Journal of Heterocyclic Chemistry, 55(10), 2351-2358. [Link]
-
Frohwitter, D., et al. (2014). Synthesis of Pyrrolo[2,3-d][1][2][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Beilstein Journal of Organic Chemistry, 10, 243-249. [Link]
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Gaba, M., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 114, 117621. [Link]
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Application Notes: A Comprehensive Guide to Evaluating Thiadiazole Anticancer Activity with the MTT Assay
This document provides an in-depth guide for researchers, scientists, and drug development professionals on utilizing the MTT assay to assess the cytotoxic potential of novel thiadiazole-based compounds. Moving beyond a simple procedural list, this guide explains the scientific rationale behind each step, ensuring robust and reproducible results.
Introduction: The Convergence of Thiadiazoles and Cytotoxicity Screening
The thiadiazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Thiadiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including promising anticancer activity.[2] These compounds can exert their effects through various mechanisms, such as the inhibition of key enzymes like carbonic anhydrases, protein kinases (e.g., CDK9), or heat shock protein 90 (Hsp90).[3][4]
A critical first step in evaluating these novel compounds is to determine their cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for this purpose.[5] It offers a quantitative measure of cell viability and proliferation, making it an invaluable tool for high-throughput screening and preliminary dose-response analysis in the drug discovery pipeline.[6]
The Biochemical Principle of the MTT Assay
The MTT assay's utility is grounded in cellular metabolism. The central principle is the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[7] This conversion is exclusively carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active, viable cells.[8]
Therefore, the amount of purple formazan produced is directly proportional to the number of living cells.[9][10] When cells are damaged or killed by a cytotoxic agent like a thiadiazole derivative, their metabolic activity ceases, leading to a decrease in formazan production. This change is quantified by dissolving the formazan crystals in an organic solvent and measuring the absorbance with a spectrophotometer.[11][12]
Caption: Biochemical conversion of MTT to formazan in viable vs. non-viable cells.
Experimental Workflow Overview
A successful MTT assay follows a logical progression of steps, each critical for the integrity of the final data. The overall process involves preparing the cells, exposing them to the test compound, initiating the enzymatic reaction with MTT, and finally, quantifying the result.
Caption: High-level workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol
This protocol is optimized for adherent cancer cells in a 96-well format. Key considerations for suspension cells are noted where applicable.
A. Materials and Reagents
-
Cell Line: Cancer cell line of interest (e.g., MCF-7, HeLa, HCT-116).
-
Thiadiazole Compound: Stock solution of known concentration, typically dissolved in sterile DMSO.
-
Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.
-
MTT Reagent: 5 mg/mL solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.
-
Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO) or a detergent-based solution (e.g., 10% SDS in 0.01 M HCl).
-
Equipment:
-
Sterile, 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Multichannel pipette.
-
Microplate reader with a 570 nm filter.[12]
-
B. Step-by-Step Procedure
Step 1: Cell Seeding
-
Harvest cells that are in the logarithmic phase of growth using standard trypsinization methods.
-
Perform a cell count and assess viability (e.g., using Trypan Blue). Viability should be >90%.
-
Dilute the cell suspension to the optimal seeding density in complete culture medium.
-
Scientist's Note: The optimal seeding density is critical and must be determined empirically for each cell line. It should yield an absorbance reading between 0.75 and 1.25 for untreated control wells at the end of the assay.[9][12] This ensures the assay is sensitive to both cytotoxic and cytostatic effects. A typical starting range is 5,000–10,000 cells/well.
-
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Scientist's Note: To avoid the "edge effect" where wells on the perimeter of the plate evaporate faster, fill the outer wells with 100 µL of sterile PBS or medium and do not use them for experimental samples.
-
-
Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[7][8]
Step 2: Compound Treatment
-
Prepare serial dilutions of your thiadiazole compound in complete culture medium from your stock solution.
-
Also prepare a "vehicle control" dilution containing the highest concentration of DMSO used in the experimental wells (typically ≤0.5%).
-
After the 24-hour incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the appropriate compound dilutions to the treatment wells. Add 100 µL of the vehicle control medium to the control wells, and 100 µL of complete medium to the "untreated" wells.
-
Plate Layout is Key: Ensure your plate includes blanks (medium only), untreated controls, vehicle controls, and several replicates (at least triplicate) for each concentration of the thiadiazole compound.[8]
-
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
Step 3: MTT Reaction
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL).[5][8]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.[8][9] During this time, visible purple precipitates (formazan) will form in the wells with viable cells.
Step 4: Formazan Solubilization
-
After the MTT incubation, the insoluble formazan crystals must be dissolved.
-
For Adherent Cells: Carefully aspirate all the medium from each well without disturbing the cell layer or the crystals. Add 100 µL of DMSO to each well.[7][8]
-
For Suspension Cells: Centrifuge the plate (e.g., at 1,000 x g for 5 minutes) to pellet the cells. Carefully aspirate the supernatant, then add 100 µL of DMSO.[8]
-
-
Place the plate on an orbital shaker for 15-30 minutes, wrapped in foil, to ensure complete solubilization of the formazan crystals. Pipetting up and down can also aid this process.
Step 5: Absorbance Measurement
-
Ensure there are no bubbles in the wells.
-
Place the plate in a microplate reader and measure the optical density (OD) at a wavelength of 570 nm.[9][12]
-
If your reader supports it, use a reference wavelength of 630 nm or higher to subtract background absorbance from fingerprints or plate imperfections.
Data Analysis and Interpretation
1. Correct for Background: Subtract the average absorbance value of the blank wells (medium only) from all other absorbance readings.
2. Calculate Percentage Viability: Determine the percentage of cell viability for each concentration relative to the vehicle control using the following formula:[14]
% Cell Viability = (Corrected OD of Treated Wells / Corrected OD of Vehicle Control Wells) x 100
3. Generate Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the log of the thiadiazole compound concentration (X-axis).
4. Determine the IC₅₀ Value: The IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound that reduces cell viability by 50%. This value is a key indicator of the compound's potency and can be calculated from the dose-response curve using non-linear regression analysis in software like GraphPad Prism.[6]
Sample Data Presentation
| Thiadiazole Conc. (µM) | Mean Corrected OD (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.150 | 0.092 | 100.0% |
| 0.1 | 1.085 | 0.081 | 94.3% |
| 1 | 0.890 | 0.075 | 77.4% |
| 10 | 0.580 | 0.055 | 50.4% |
| 50 | 0.245 | 0.030 | 21.3% |
| 100 | 0.110 | 0.021 | 9.6% |
Critical Considerations and Troubleshooting
The MTT assay is robust but not without potential pitfalls. Awareness of these issues is key to generating reliable data.[11]
| Problem | Potential Cause(s) | Solution(s) |
| High Background Reading | Microbial contamination; Phenol red in medium; MTT reagent degradation. | Use aseptic techniques; Use phenol red-free medium for the MTT incubation step; Store MTT reagent protected from light at -20°C and do not use if it appears blue/green.[11][12] |
| Low Absorbance Readings | Seeding density too low; Insufficient MTT incubation time; Improper culture conditions (CO₂, temp).[9] | Optimize cell seeding density; Increase MTT incubation time (check for formazan crystals microscopically); Ensure proper incubator conditions.[9][12] |
| High Variability | Inconsistent cell seeding; Pipetting errors; Edge effect. | Ensure homogenous cell suspension before seeding; Calibrate pipettes; Do not use outer wells for experimental samples, fill them with PBS instead. |
| Compound Interference | The thiadiazole compound is colored or has reducing/oxidizing properties. | Run a control plate with the compound dilutions in medium without cells. Subtract any absorbance from the corresponding experimental wells. If interference is high, consider an alternative assay. |
| Incomplete Solubilization | Insufficient solvent volume or mixing. | Ensure complete aspiration of medium before adding solvent; Increase mixing time on an orbital shaker; Visually inspect wells to confirm no crystals remain. |
Limitations of the MTT Assay
While powerful, it is essential to acknowledge the limitations of the MTT assay for accurate interpretation:
-
Metabolic vs. Viability: The assay measures metabolic activity, which is generally a proxy for cell viability. However, compounds that alter the metabolic state of a cell without killing it can produce misleading results.[11][15]
-
Cytostatic vs. Cytotoxic: The assay does not distinguish between compounds that kill cells (cytotoxic) and those that merely inhibit their proliferation (cytostatic).[16]
-
Compound Interaction: As noted, the test compound itself can interfere with the MTT reduction or the final absorbance reading.
For these reasons, results from an MTT assay should be considered a primary screen. Promising "hits" should be validated with orthogonal assays that measure different aspects of cell death, such as membrane integrity (LDH assay) or apoptosis (caspase activity or Annexin V staining).
References
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Al-Snafi, A. E., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Al-Bayati, F. A. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
-
Głowacka, E., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports. Retrieved from [Link]
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University of Adelaide. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
-
ResearchGate. (2016). How to analyze MTT assay results?. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]
-
Pop, O., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. Retrieved from [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Retrieved from [Link]
-
Semantic Scholar. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Limitations of the use of MTT assay for screening in drug discovery. ResearchGate. Retrieved from [Link]
-
Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thiadiazole derivatives as anticancer agents. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. ResearchGate. Retrieved from [Link]
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Application Note & Protocol: Broth Microdilution for Thiadiazole Antimicrobial Susceptibility Testing
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for determining the antimicrobial susceptibility of novel thiadiazole-based compounds using the broth microdilution method. Thiadiazoles represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential as antimicrobial agents. Accurate and reproducible determination of their Minimum Inhibitory Concentration (MIC) is a critical step in the drug development pipeline. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Beyond a simple recitation of steps, this note delves into the scientific rationale behind key procedural choices, ensuring a robust and self-validating experimental design.
Introduction: The Rationale for Thiadiazole Susceptibility Testing
Thiadiazoles are five-membered heterocyclic rings containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to engage in a variety of biological interactions. The growing threat of antimicrobial resistance (AMR) has spurred the investigation of new chemical entities, and various thiadiazole derivatives have demonstrated promising activity against a broad spectrum of bacterial and fungal pathogens.
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing (AST). It determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in a liquid medium. This value, the MIC, is a critical parameter for evaluating the potency of a new compound, guiding lead optimization, and providing a basis for pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Core Principles and Considerations for Thiadiazoles
The broth microdilution assay involves challenging a standardized microbial inoculum with serial twofold dilutions of the antimicrobial agent in a multi-well microtiter plate. The choice of each experimental parameter is critical for the accuracy and reproducibility of the results.
Compound-Specific Challenges: The Thiadiazole Moiety
While the broth microdilution protocol is standardized, the unique physicochemical properties of each test compound must be considered. For thiadiazoles, particular attention should be paid to:
-
Solubility: Thiadiazole derivatives can exhibit variable solubility in aqueous media. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1%). A solubility test should be performed prior to the main experiment.
-
Stability: The stability of the thiadiazole compound in the chosen broth medium and at the incubation temperature (typically 35-37°C) should be assessed. Degradation of the compound during the assay will lead to an overestimation of the MIC.
-
Colorimetric Interference: Some thiadiazole compounds may be colored, which can interfere with visual or spectrophotometric determination of microbial growth. It is essential to include a compound-only control to account for any intrinsic absorbance.
The Importance of Standardization
Adherence to standardized procedures is paramount for inter-laboratory reproducibility and comparison of data. The protocols outlined below are based on the principles described by the CLSI and EUCAST.
Detailed Protocol: Broth Microdilution for Thiadiazoles
This protocol provides a step-by-step methodology for determining the MIC of a thiadiazole compound against a bacterial strain.
Materials and Reagents
-
Thiadiazole compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Sterile 0.85% saline
-
Sterile 96-well microtiter plates with lids
-
Spectrophotometer or McFarland turbidity standards
-
Calibrated pipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Resazurin (optional, for viability indication)
Experimental Workflow
The overall workflow can be visualized as follows:
Caption: Workflow for Thiadiazole Broth Microdilution.
Step-by-Step Procedure
Step 1: Preparation of Thiadiazole Stock Solution
-
Accurately weigh the thiadiazole compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest desired final concentration). Ensure complete dissolution.
-
Rationale: DMSO is used to solubilize hydrophobic compounds. A high-concentration stock minimizes the amount of DMSO carried over into the assay.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the same morphology.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Rationale: A standardized inoculum density is crucial for reproducible MICs. A higher density can lead to falsely elevated MICs, while a lower density can result in falsely low MICs.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. A typical dilution is 1:100 (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB), followed by another dilution as per the final well volume.
Step 3: Microtiter Plate Setup and Serial Dilution
-
Design a plate map. Include wells for sterility control (broth only), growth control (broth + inoculum), and if necessary, a compound color control (broth + compound).
| Well Type | Description |
| Test Wells | CAMHB + Inoculum + Thiadiazole Dilutions |
| Growth Control | CAMHB + Inoculum (No Thiadiazole) |
| Sterility Control | CAMHB only (No Inoculum or Thiadiazole) |
| Solvent Control | CAMHB + Inoculum + Highest DMSO Concentration |
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of the designated rows.
-
Prepare an intermediate dilution of the thiadiazole stock solution in CAMHB.
-
Add 100 µL of this diluted thiadiazole solution to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
This process creates a gradient of thiadiazole concentrations.
Caption: Serial dilution process in a 96-well plate.
Step 4: Inoculation
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 2.6) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in each well will be 100 µL.
Step 5: Incubation
-
Cover the microtiter plate with a lid.
-
Incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Rationale: This time and temperature are optimal for the growth of most common bacterial pathogens. Incubation should be for a consistent duration to ensure comparability of results.
Step 6: MIC Determination
-
Visually inspect the plate. The MIC is the lowest concentration of the thiadiazole compound at which there is no visible growth (i.e., the first clear well). A small, faint button of cells at the bottom of the well may be present and should be disregarded.
-
Check the control wells:
-
Sterility Control (Well 12): Must be clear.
-
Growth Control (Well 11): Must show distinct turbidity.
-
-
Optionally, for a more quantitative reading, a growth indicator like resazurin can be added. Resazurin is blue in its oxidized state and turns pink in the presence of metabolically active cells. The MIC would be the lowest concentration that remains blue.
-
Alternatively, the optical density (OD) at 600 nm can be read using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the growth control.
Data Interpretation and Quality Control
A valid MIC result is contingent on the proper performance of the control wells. If the sterility control shows growth or the growth control shows no growth, the experiment is invalid and must be repeated.
It is highly recommended to run quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in parallel with each experiment. The resulting MICs for these QC strains should fall within the established ranges published by CLSI or EUCAST to ensure the validity of the entire experimental run.
Conclusion
The broth microdilution method is a robust and reliable technique for determining the antimicrobial potency of novel thiadiazole compounds. Meticulous attention to detail, particularly in the preparation of the compound stock solution and the standardization of the bacterial inoculum, is essential for generating high-quality, reproducible data. By following this detailed protocol and understanding the scientific principles behind each step, researchers can confidently assess the antimicrobial activity of their thiadiazole derivatives and advance the development of new therapeutic agents.
References
-
Gomha, S. M., et al. (2018). Thiadiazole in Organic Synthesis: An Overview. Molecules. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). EUCAST definitive document: Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents. EUCAST. Available at: [Link]
-
Kuete, V., & Efferth, T. (2015). Cameroonian medicinal plants: a bio-pharmacological and ethnobotanical review. Medicinal, Aromatic and Poisonous Plants of Africa, 3, 539-760. Available at: [Link]
-
Siddiqui, N., et al. (2011). Thiadiazoles: A versatile scaffold for the development of potent and selective antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 605-621. Available at: [Link]
Application Notes & Protocols: Evaluating 4-(1,2,3-thiadiazol-4-yl)phenol in Cancer Cell Lines
Introduction: The Rationale for Investigating 4-(1,2,3-thiadiazol-4-yl)phenol
The thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Thiadiazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] In oncology, this scaffold is particularly compelling; its mesoionic character may permit easier crossing of cellular membranes to engage with intracellular targets.[5]
Derivatives of the 1,2,3-thiadiazole isomer, in particular, have been investigated as potent anticancer agents. Notably, some have been designed as analogs of combretastatin A-4, a powerful natural product that destabilizes microtubules, leading to mitotic arrest and apoptosis in cancer cells.[5] The structural features of this compound—combining the 1,2,3-thiadiazole core with a phenolic group—suggest a potential for multi-faceted anticancer activity. The phenol moiety itself is a common feature in compounds with antioxidant and cytotoxic properties.[6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed, field-tested protocols for the systematic evaluation of this compound's (hereafter referred to as "the compound") anticancer potential using in vitro cancer cell line models. The methodologies described herein are designed to move logically from broad phenotypic screening to more focused mechanistic investigations.
Part 1: Experimental Strategy & Workflow
A robust evaluation of a novel compound requires a multi-stage approach. The initial goal is to establish a foundational understanding of the compound's cytotoxic potential across a diverse panel of cancer cell lines. Positive results then trigger deeper investigations into the specific cellular mechanisms responsible for the observed activity, such as the induction of programmed cell death (apoptosis) or cell cycle disruption. Finally, molecular-level assays are employed to identify the specific signaling pathways and protein targets being modulated.
This workflow ensures that research efforts are focused and resource-efficient, building a comprehensive biological profile of the compound in a stepwise, self-validating manner.
Caption: High-level workflow for evaluating a novel anticancer compound.
Part 2: Core Methodologies & Protocols
Protocol 1: Cell Line Selection and Baseline Culture
Expert Rationale: The choice of cell lines is a critical experimental parameter. A well-selected panel should represent diverse cancer types (e.g., breast, lung, colon, glioma) to assess the breadth of the compound's activity. Furthermore, the genetic background of cell lines can profoundly influence drug response.[7] For a compound with a hypothesized mechanism, such as tubulin inhibition, it is prudent to include cell lines known to be sensitive or resistant to other tubulin-targeting agents (e.g., Paclitaxel). Public databases like the Cancer Cell Line Encyclopedia (CCLE) can be invaluable for selecting lines with specific genetic features.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], U87-MG [glioblastoma]) and a non-cancerous control line (e.g., MRC-5 [normal lung fibroblast] or NIH/3T3 [mouse embryonic fibroblast]).[4]
-
Appropriate culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sterile cell culture flasks, plates, and consumables
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing and Expansion: Revive cryopreserved cells according to the supplier's instructions. Culture them in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase. This ensures experimental reproducibility.
-
Quality Control: Regularly inspect cells for proper morphology and absence of contamination. Perform mycoplasma testing periodically.
-
Experimental Seeding: For all experiments, use cells that have been passaged a similar number of times (ideally <20 passages from thawing) to avoid issues with genomic instability.[8]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Expert Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay provides the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.
Materials:
-
Cells cultured as per Protocol 1
-
96-well flat-bottom sterile plates
-
This compound compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest cells and perform a cell count (e.g., using a hemocytometer or automated counter). Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2X working concentrations in culture medium via serial dilution. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the compound (or vehicle control, i.e., medium with DMSO). Include wells with medium only (no cells) as a background control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC₅₀ value.
-
Self-Validation: The inclusion of a vehicle control (DMSO) is crucial to ensure that the solvent is not causing cytotoxicity. A positive control (e.g., Doxorubicin or Paclitaxel) can validate the assay's ability to detect cytotoxic effects.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Expert Rationale: A decrease in cell viability can be due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Distinguishing between these is key to understanding the compound's mechanism. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised. Flow cytometry analysis of cells stained with both allows for the differentiation of four populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (often an artifact of handling)
Materials:
-
6-well plates
-
Compound and vehicle controls
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells (e.g., 2.5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle method like Accutase or Trypsin-EDTA. Pool all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation: Quantify the percentage of cells in each of the four quadrants. A significant increase in the Annexin V+ populations in compound-treated samples compared to the control indicates the induction of apoptosis.[6][10]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Expert Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) before undergoing apoptosis.[4] Analyzing the DNA content of a cell population allows for the quantification of cells in each phase. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
-
G0/G1 phase: 2n DNA content
-
S phase: Between 2n and 4n DNA content
-
G2/M phase: 4n DNA content
Materials:
-
6-well plates
-
Compound and vehicle controls
-
Cold 70% ethanol
-
PBS containing RNase A (100 µg/mL) and PI (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Follow the same procedure as for the apoptosis assay (Protocol 3, step 1).
-
Cell Harvesting: Collect all cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This fixes the cells and permeates the membranes. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Interpretation: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and calculate the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in a specific phase in treated samples indicates cell cycle arrest.
Part 3: Data Presentation and Mechanistic Visualization
Quantitative Data Summary
Effective data presentation is crucial for interpreting results and planning subsequent experiments. IC₅₀ values should be tabulated for clear comparison across different cell lines.
| Cell Line | Cancer Type | IC₅₀ of Compound (µM) | IC₅₀ of Positive Control (e.g., Doxorubicin) (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | [Example Value: 8.5] | [Example Value: 0.5] | [Example Value: 5.9] |
| A549 | Lung Carcinoma | [Example Value: 12.2] | [Example Value: 1.1] | [Example Value: 4.1] |
| HCT-116 | Colon Carcinoma | [Example Value: 5.1] | [Example Value: 0.3] | [Example Value: 9.8] |
| U87-MG | Glioblastoma | [Example Value: 25.7] | [Example Value: 2.5] | [Example Value: 1.9] |
| MRC-5 | Normal Lung Fibroblast | [Example Value: 50.1] | [Example Value: 4.8] | N/A |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value (>2) suggests a degree of cancer-selective cytotoxicity.
Potential Signaling Pathways and Visualization
Based on literature for related thiadiazole compounds, a plausible mechanism of action for this compound could involve the inhibition of key survival pathways like the PI3K/Akt pathway or direct interference with microtubule dynamics.[4][5] The Akt pathway is a central regulator of cell survival, proliferation, and apoptosis. Its inhibition is a common mechanism for anticancer agents.[4]
Western Blotting as a Mechanistic Tool: To test this hypothesis, Western blotting can be used to probe the phosphorylation status of Akt and its downstream targets after compound treatment. A decrease in phosphorylated Akt (p-Akt) relative to total Akt would support this mechanism. Similarly, to investigate tubulin effects, one could assess changes in tubulin polymerization or the expression of mitotic checkpoint proteins.
Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.
References
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
-
Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(5), 1079–1100. Available at: [Link]
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Matysiak, J., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(21), 5028. Available at: [Link]
-
Yurttaş, L., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Marmara Pharmaceutical Journal, 24(3), 269-283. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6108. Available at: [Link]
-
Maparu, K., Mukherjee, R., & Chatterjee, D. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development. Available at: [Link]
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Al-Amiery, A., et al. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy, 9(1), 36-40. Available at: [Link]
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(2015). 4-Thiadiazoles with Potential Utility as Anti-Cancer Drugs. Chemical Science Review and Letters. Available at: [Link]
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Rijal, S., & Adhikari, A. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 13(15), e4752. Available at: [Link]
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Singh, A., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22. Available at: [Link]
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Matysiak, J., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(21), 5028. Available at: [Link]
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Gil-Ad, N., & Amitai, G. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry, 27(24), 4038-4055. Available at: [Link]
-
Singh, A., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Lovitt, C. J., Shelper, T. B., & Avery, V. M. (2018). Advanced Cell Culture Techniques for Cancer Drug Discovery. Biology, 7(1), 1-19. Available at: [Link]
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Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72, 1079–1100. Available at: [Link]
-
Bartolini, M., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(13), 5220. Available at: [Link]
-
Stanojković, T., et al. (2017). Synthesis, antioxidant and antiproliferative activities of 1,3,4-thiadiazoles derived from phenolic acids. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3474. Available at: [Link]
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Sharma, P., et al. (2022). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 41(16), 7799-7820. Available at: [Link]
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Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Available at: [Link]
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Pike, A., et al. (2023). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Research, 83(5), 756–772. Available at: [Link]
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Adan, A., et al. (2016). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research. Available at: [Link]
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Application of Thiadiazole Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its inherent physicochemical properties, including metabolic stability, high aromaticity, and the capacity for diverse molecular interactions, have rendered it a privileged scaffold in the design of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the multifaceted applications of thiadiazole derivatives, offering detailed protocols and field-proven insights for researchers engaged in drug discovery and development.
The Versatility of the Thiadiazole Scaffold: A Gateway to Diverse Pharmacological Activities
Thiadiazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide array of human diseases.[3] The unique electronic structure of the thiadiazole ring allows it to act as a bioisostere for other key heterocycles, such as pyrimidines, enabling it to interact with a multitude of biological targets.[4] The mesoionic nature of certain thiadiazole isomers, like the 1,3,4-thiadiazoles, facilitates their passage across cellular membranes, leading to favorable pharmacokinetic profiles.[4]
The pharmacological potential of thiadiazole derivatives is vast, with significant research highlighting their efficacy as:
-
Anticancer Agents: Targeting various hallmarks of cancer through mechanisms such as enzyme inhibition and apoptosis induction.[4][5]
-
Antimicrobial Agents: Exhibiting potent activity against a range of bacterial and fungal pathogens.[1]
-
Anti-inflammatory Agents: Modulating inflammatory pathways to alleviate disease symptoms.[3][6]
-
Neurological Agents: Showing promise in the treatment of neurodegenerative disorders like Alzheimer's disease.[7][8]
This guide will delve into specific applications, providing both the theoretical underpinnings and practical methodologies for their investigation.
Thiadiazole Derivatives as Anticancer Agents: Targeting Key Oncogenic Pathways
The development of novel anticancer therapeutics remains a paramount challenge in medicinal chemistry. Thiadiazole derivatives have emerged as a particularly fruitful area of investigation due to their ability to modulate the activity of crucial enzymes and signaling pathways involved in tumorigenesis.[4][9]
Mechanism of Action: Inhibition of Key Kinases and Enzymes
A primary mechanism through which thiadiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, such as human epidermal growth factor receptors (EGFR and HER-2), which are often overexpressed in various cancers.[9] By blocking the ATP-binding pocket of these kinases, thiadiazole compounds can disrupt downstream signaling cascades that promote cell proliferation and survival.[4] Furthermore, some derivatives have been shown to inhibit other critical enzymes like inosine monophosphate dehydrogenase (IMPDH), which is vital for the synthesis of guanosine nucleotides necessary for rapidly dividing cancer cells.[4] Other targeted enzymes include topoisomerase II, glutaminase, and histone deacetylases.[4][10]
Below is a conceptual diagram illustrating the inhibition of a generic signaling pathway by a thiadiazole derivative.
Caption: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway by a Thiadiazole Derivative.
Quantitative Analysis of Anticancer Activity
The efficacy of newly synthesized thiadiazole derivatives is typically assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.
| Compound ID | Target Cell Line | IC₅₀ (µM) after 48h | Reference Compound | IC₅₀ (µM) after 48h |
| 2g | LoVo (Colon Cancer) | 2.44 | Cisplatin | 80.13 |
| 2g | MCF-7 (Breast Cancer) | 23.29 | Doxorubicin | 87.39 |
| 2d | LoVo (Colon Cancer) | 29.16 | Cisplatin | 80.13 |
| 4y | A549 (Lung Cancer) | 0.034 (mmol L⁻¹) | Cisplatin | Not specified |
| 4y | MCF-7 (Breast Cancer) | 0.084 (mmol L⁻¹) | Cisplatin | Not specified |
Data synthesized from multiple sources for illustrative purposes.[4][11]
Protocol: Synthesis of a 2-Amino-1,3,4-Thiadiazole Derivative
This protocol outlines a general and widely applicable method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives, a common and biologically active class of these compounds.[12] The rationale behind this synthetic route lies in the cyclization of a thiosemicarbazide precursor, which is a reliable and high-yielding transformation.
Materials and Reagents
-
Substituted aromatic carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Thin Layer Chromatography (TLC) plates and chamber
-
Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)
Step-by-Step Procedure
-
Preparation of the Reaction Mixture: In a clean, dry round-bottom flask, combine the substituted aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Addition of Cyclizing Agent: Cautiously add phosphorus oxychloride (3-5 equivalents) to the reaction mixture under constant stirring in a fume hood. The addition should be slow to control any exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC. The rationale for refluxing is to provide the necessary activation energy for the cyclization reaction to proceed to completion.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a beaker. This step quenches the reaction and precipitates the product.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. This step is crucial to remove any remaining acidic impurities.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid copiously with cold distilled water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-amino-1,3,4-thiadiazole derivative. The choice of solvent is critical for obtaining high-purity crystals.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
Protocol: In Vitro Anticancer Activity Evaluation using the MTS Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This protocol is a self-validating system that includes appropriate controls to ensure the reliability of the results.
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Synthesized thiadiazole derivatives (dissolved in DMSO to create stock solutions)
-
Positive control cytotoxic drug (e.g., Doxorubicin, Cisplatin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Workflow for the MTS Assay to Evaluate Anticancer Activity.
Step-by-Step Procedure
-
Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well). Include wells for untreated controls, vehicle controls (DMSO), and positive controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiadiazole derivatives and the positive control drug in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. The vehicle control wells should receive a medium with the same concentration of DMSO used for the highest concentration of the test compounds.
-
Incubation: Incubate the treated plates for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis. The causality behind this assay is that the amount of formazan produced is directly proportional to the number of living cells in the culture.
Thiadiazole Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial drugs. Thiadiazole derivatives have demonstrated significant potential in this area, with broad-spectrum activity against both bacteria and fungi.[1][13]
Mechanism of Action
The antimicrobial mechanisms of thiadiazole derivatives are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The specific mechanism is often dependent on the substituents attached to the thiadiazole core.[14]
Antimicrobial Screening Data
The antimicrobial activity of thiadiazole derivatives is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| TD7 | Mycobacterium tuberculosis | 6.25 | Candida albicans | Not specified |
| Schiff base 4 | S. aureus | 4-16 | C. albicans | 16-31.5 |
| Schiff base 5 | E. coli | 4-16 | A. niger | 16-31.5 |
Data synthesized from multiple sources for illustrative purposes.[14][15]
Conclusion and Future Perspectives
The thiadiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The diverse pharmacological activities exhibited by its derivatives underscore their potential for the development of novel drugs targeting a wide range of diseases. Future research in this area will likely focus on the synthesis of more complex and targeted thiadiazole-containing molecules, the elucidation of their precise mechanisms of action, and their advancement through preclinical and clinical development. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023-12-14).
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. (2023-07-13). PubMed.
- Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents | Request PDF. (n.d.).
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][13]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018-09-21). PubMed.
- Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. (2020-12-01). PubMed.
- Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024-10-01). PubMed.
- Thiadiazole derivatives as anticancer agents. (n.d.).
- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.).
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023-12-06).
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI.
- Novel thiazole–thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. (n.d.). Taylor & Francis Online.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022-10-17). RSC Publishing.
- (PDF) Biological Activities of Thiadiazole Derivatives: A Review. (2025-08-05).
- 1,3,4-Thiadiazole Derivatives Identified as Promising Cholinesterase Inhibitors for Alzheimer's Tre
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls.
- (PDF) Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. (2025-09-14).
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022-10-17). RSC Publishing.
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023-12-13).
- Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (2021-07-02). PubMed.
- 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (n.d.). Semantic Scholar.
- (PDF) Thiadiazole derivatives as anticancer agents. (n.d.).
- Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2024-12-13). PubMed.
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022-12-06). MDPI.
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antipl
- Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. (n.d.).
- Thiadiazole Derivative: Significance and symbolism. (n.d.). Wisdomlib.
- Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole deriv
- 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety | Abstract. (n.d.). Hilaris Publisher.
- New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. (2026-01-09). Bioengineer.org.
- Synthesis, characterization and biological evaluation of thiadiazole deriv
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Application Notes and Protocols for the Development of Antibacterial Agents from 4-(1,2,3-Thiadiazol-4-yl)phenol
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Among the diverse heterocyclic compounds, thiadiazole isomers have garnered significant attention due to their broad spectrum of pharmacological activities.[1] While the 1,3,4-thiadiazole moiety has been extensively studied, the 1,2,3-thiadiazole isomer remains a comparatively underexplored scaffold with considerable therapeutic potential.[2] This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of antibacterial agents derived from the core structure of 4-(1,2,3-thiadiazol-4-yl)phenol.
The presence of a phenolic hydroxyl group offers a versatile handle for chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency and tailored pharmacokinetic profiles. The strategic modification of this phenolic moiety can significantly impact the compound's interaction with bacterial targets and its overall druglikeness. This guide will detail the synthetic pathways, provide robust protocols for antibacterial screening, and discuss putative mechanisms of action to facilitate the rational design of novel therapeutics based on this promising scaffold.
I. Synthesis of this compound Derivatives: A Practical Approach
The foundational step in this drug discovery workflow is the efficient and scalable synthesis of the 1,2,3-thiadiazole core. The Hurd-Mori reaction stands as a classic and reliable method for constructing this heterocyclic system from readily available starting materials.[2][3]
Causality in Synthetic Strategy:
The choice of the Hurd-Mori reaction is predicated on its robustness and the commercial availability of the necessary precursors. The synthesis begins with a ketone bearing the desired phenolic group (or a protected precursor), which is converted to a hydrazone. This intermediate then undergoes cyclization with thionyl chloride to yield the 1,2,3-thiadiazole ring. The phenolic hydroxyl group provides a key site for diversification. By synthesizing a library of derivatives with varied substituents on the phenol, we can systematically explore the structure-activity relationship (SAR) and optimize for antibacterial potency.
Visualizing the Synthetic Workflow:
Caption: Synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core scaffold.
Step 1: Synthesis of 4-Hydroxyacetophenone Semicarbazone
-
Materials: 4-Hydroxyacetophenone, Semicarbazide hydrochloride, Sodium acetate, Ethanol, Water.
-
Procedure: a. In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (2.0 equivalents) in a minimal amount of water. b. Add a solution of 4-hydroxyacetophenone (1.0 equivalent) in ethanol. c. Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product. e. Filter the solid, wash with cold water, and dry under vacuum to yield the 4-hydroxyacetophenone semicarbazone.
Step 2: Hurd-Mori Cyclization to form this compound [3]
-
Materials: 4-Hydroxyacetophenone semicarbazone, Thionyl chloride (SOCl₂), Inert solvent (e.g., dry toluene or dichloromethane).
-
Procedure: a. Suspend the 4-hydroxyacetophenone semicarbazone (1.0 equivalent) in the inert solvent in a flask equipped with a reflux condenser and a dropping funnel. b. Cool the suspension in an ice bath and add thionyl chloride (2.0-3.0 equivalents) dropwise with stirring. c. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates the consumption of the starting material. d. Cool the reaction mixture and carefully quench by pouring it over crushed ice. e. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain this compound.
II. Antibacterial Susceptibility Testing: Protocols for Efficacy Determination
The following are standardized and widely accepted protocols for determining the antibacterial efficacy of the synthesized compounds.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[4]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), Synthesized compounds, Positive control antibiotic (e.g., Ciprofloxacin), Spectrophotometer.
-
Procedure: a. Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. b. Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of the 96-well plate. c. Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only). d. Incubation: Incubate the plates at 37°C for 18-24 hours. e. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Agar Well Diffusion Assay for Preliminary Screening[5]
This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
-
Materials: Mueller-Hinton Agar (MHA) plates, Bacterial cultures, Synthesized compounds, Positive control antibiotic, Sterile cork borer.
-
Procedure: a. Plate Inoculation: Spread a standardized bacterial inoculum (0.5 McFarland) evenly onto the surface of an MHA plate. b. Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar. c. Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into a designated well. Also, add the positive control and a solvent control to separate wells. d. Incubation: Incubate the plates at 37°C for 18-24 hours. e. Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antibacterial activity.
III. Structure-Activity Relationship (SAR) and Putative Mechanism of Action
While specific experimental data for this compound derivatives is limited, we can extrapolate potential SAR and mechanisms of action from related thiadiazole compounds.
Hypothesized Structure-Activity Relationship:
Based on studies of other thiadiazole derivatives, the following SAR can be proposed for derivatization of the phenolic hydroxyl group:
-
Lipophilicity: The introduction of lipophilic groups (e.g., alkyl chains, aromatic rings) as ethers or esters may enhance membrane permeability, potentially increasing antibacterial activity.[1]
-
Electronic Effects: The addition of electron-withdrawing groups to an appended aryl ring could enhance the overall antibacterial potency.[1]
-
Hydrogen Bonding: The phenolic hydroxyl group itself can act as a hydrogen bond donor. Derivatives that maintain or modulate this capability could exhibit interesting activity profiles.
Visualizing a Putative Mechanism of Action:
Caption: A putative mechanism of action for thiadiazole-based antibacterial agents.
Plausible Mechanisms of Action:
The precise mechanism of action for this compound derivatives would require experimental validation. However, based on the broader class of thiadiazole antibacterials, several potential targets can be postulated:
-
Enzyme Inhibition: Thiadiazole rings can act as bioisosteres of other five-membered heterocycles found in enzyme cofactors or substrates. They may inhibit essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.
-
DNA Interaction: Some heterocyclic compounds have been shown to interact with bacterial DNA, potentially through intercalation or groove binding, leading to the disruption of DNA replication and transcription.[4]
-
Disruption of Membrane Integrity: Lipophilic derivatives may be able to insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
IV. Data Presentation and Interpretation
Systematic and clear data presentation is crucial for the interpretation of results and for making informed decisions in a drug discovery program.
Table 1: Example Data Table for Minimum Inhibitory Concentrations (MICs)
| Compound ID | R-Group on Phenol | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | -H | Data | Data |
| Derivative 1 | -CH₃ | Data | Data |
| Derivative 2 | -C₂H₅ | Data | Data |
| Derivative 3 | -COCH₃ | Data | Data |
| Derivative 4 | -Ph | Data | Data |
| Ciprofloxacin | (Positive Control) | Data | Data |
V. Future Directions and Considerations
The development of antibacterial agents from this compound is a promising avenue for research. Key future steps should include:
-
Expansion of the Derivative Library: Synthesize a diverse range of derivatives to build a comprehensive SAR.
-
Mechanism of Action Studies: Once potent lead compounds are identified, conduct experiments to elucidate their specific molecular targets.
-
In Vivo Efficacy and Toxicity Studies: Evaluate the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.
-
Bioisosteric Replacement: Investigate the replacement of the phenol group with other bioisosteres to potentially improve metabolic stability and pharmacokinetic properties.[5]
By following the protocols and considering the strategic insights provided in this document, researchers can systematically advance the development of novel and effective antibacterial agents based on the this compound scaffold.
References
-
Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(48), 29627-29639. Available at: [Link]
-
Krasowska, D., et al. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 30(13), 5683. Available at: [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link]
-
Onkol, T., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-284. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. Molecules, 27(18), 5898. Available at: [Link]
- Al-Masoudi, N. A., et al. (2019). Synthesis and Evaluation the Activity of 1, 3, 4-Thiadiazole Derivatives as Antibacterial Agent Against Common Pathogenic Bacteria. Journal of Global Pharma Technology, 11(03), 221-229.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. BenchChem.
-
Loh, K. L., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. Available at: [Link]
-
Waring, M. J., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8146-8161. Available at: [Link]
- Kumar, A., et al. (2018). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. ChemistrySelect, 3(36), 10243-10247.
-
Mao, Z., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(1), 249. Available at: [Link]
- Ansari, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10927-10943.
-
Singh, P., et al. (2015). 174 Thiadiazoles and Their Properties. International Scholarly Research Notices, 2015, 1-17. Available at: [Link]
-
Chen, J., et al. (2016). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
- El-Sayed, W. A., et al. (2012). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(4), 1935-1942.
- Witzig, T. E., et al. (2012). Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 55(10), 4537-4558.
- ResearchGate. (2019). The bioisosteric replacement of the phenol 102 with a carboxamide...
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Troubleshooting & Optimization
Technical Support Center: 1,2,3-Thiadiazole Synthesis
Welcome to the technical support center for 1,2,3-thiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing this important heterocyclic scaffold. The 1,2,3-thiadiazole moiety is a key component in a range of biologically active compounds, from anticancer agents to plant activators, making its efficient synthesis a critical step in many research endeavors.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common initial hurdles encountered during 1,2,3-thiadiazole synthesis.
Q1: My Hurd-Mori reaction is resulting in a very low yield. What are the primary factors to investigate?
A1: Low yields in the Hurd-Mori reaction, a cornerstone of 1,2,3-thiadiazole synthesis involving the cyclization of hydrazones with thionyl chloride, can often be traced back to a few key areas.[2] First, assess the purity of your starting materials, particularly the hydrazone derivative. Impurities can interfere with the cyclization process. Secondly, reaction temperature and time are critical; ensure they are optimized to promote complete conversion without causing degradation of the product.[3] Finally, the quality and stoichiometry of the thionyl chloride are paramount. Use freshly distilled thionyl chloride to avoid side reactions caused by degradation products like HCl and SO2.
Q2: I'm observing a significant amount of an unidentifiable side product in my reaction mixture. How can I go about identifying and minimizing it?
A2: The first step in identifying an unknown side product is to characterize it using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy. Common side products in 1,2,3-thiadiazole synthesis can include unreacted starting materials, partially cyclized intermediates, or products from decomposition pathways. The 1,2,3-thiadiazole ring can be sensitive, and one of its known decomposition pathways involves the loss of a nitrogen molecule.[2] To minimize side product formation, careful control of reaction conditions is crucial. Consider lowering the reaction temperature, using a less reactive sulfonating agent if applicable, or changing the solvent to one that better solubilizes the reactants and intermediates.
Q3: Are there safer and more environmentally friendly alternatives to the highly reactive and hazardous thionyl chloride for Hurd-Mori type syntheses?
A3: Yes, significant progress has been made in developing greener alternatives to thionyl chloride. One notable method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[1][4] This approach is metal-free and generally proceeds under milder conditions.[1][4] Other protocols utilize iodine in DMSO as a catalytic system or ammonium thiocyanate in ethanol, offering more sustainable and safer routes to 1,2,3-thiadiazoles.[4][5]
Q4: My purified 1,2,3-thiadiazole product seems to be unstable and decomposes over time. How can I improve its stability?
A4: The stability of the 1,2,3-thiadiazole ring can be influenced by its substituents and the conditions during workup and storage.[3] It is particularly sensitive to harsh acidic or basic conditions.[3] During purification, opt for neutral extraction and chromatography methods. For storage, keep the compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed examination of common issues and their solutions for specific synthetic routes.
Troubleshooting the Hurd-Mori Synthesis
The Hurd-Mori reaction is a versatile method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride.[1][2][6] However, its success hinges on careful execution.
Problem: Incomplete conversion of the starting hydrazone.
-
Causality: Insufficient activation of the hydrazone by thionyl chloride or premature quenching of the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly distilled thionyl chloride. Older thionyl chloride can contain HCl and SO2, which can lead to side reactions.
-
Optimize Stoichiometry: Ensure at least a stoichiometric amount of thionyl chloride is used. An excess may be necessary for less reactive substrates.
-
Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious, as excessive heat can lead to decomposition.
-
Solvent Choice: Use an inert, anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Problem: Formation of dark, tarry byproducts.
-
Causality: Decomposition of the starting material or product under the reaction conditions. This is often exacerbated by localized overheating or the presence of impurities.
-
Troubleshooting Steps:
-
Controlled Addition: Add the thionyl chloride dropwise to a cooled solution of the hydrazone to manage the exothermic reaction.
-
Lower Temperature: Run the reaction at a lower temperature for a longer duration.
-
Purify Starting Materials: Ensure the hydrazone is free of any residual base or acid from its preparation.
-
Experimental Protocol: A Generalized Hurd-Mori Synthesis
-
Dissolve the hydrazone (1 equivalent) in an anhydrous, inert solvent (e.g., DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly distilled thionyl chloride (1.1-2.0 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the optimized time (monitor by TLC).
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Troubleshooting Modern, Milder Synthesis Methods
Recent advancements have introduced milder conditions for 1,2,3-thiadiazole synthesis, often employing N-tosylhydrazones.[5]
-
Causality: Inefficient catalysis or suboptimal reaction conditions for the specific substrate.
-
Troubleshooting Steps:
-
Catalyst Loading: While catalytic, ensure a sufficient amount of TBAI is present. Experiment with catalyst loading (e.g., 10-20 mol%).
-
Sulfur Source: Use finely powdered elemental sulfur to ensure good solubility and reactivity.
-
Solvent and Temperature: The choice of solvent (e.g., DMF, DMSO) and reaction temperature can significantly impact the yield. Electron-donating groups on the N-tosylhydrazone may favor higher yields.[5]
-
Data Presentation: Comparison of Hurd-Mori and a Milder Alternative
| Feature | Classic Hurd-Mori | TBAI-Catalyzed Method |
| Reagents | Hydrazone, Thionyl Chloride | N-Tosylhydrazone, Elemental Sulfur, TBAI |
| Conditions | Often requires low temperatures, can be exothermic | Generally milder, often at room temperature or slightly elevated |
| Hazards | Thionyl chloride is corrosive and toxic | Reagents are generally less hazardous |
| Byproducts | HCl, SO2 | Minimal, often cleaner reactions |
| Typical Yields | Variable, can be high for simple substrates | Good to excellent (44-98% reported for some substrates)[1] |
Part 3: Visualization of Key Processes
Diagrams can help clarify complex reaction pathways and troubleshooting logic.
Logical Troubleshooting Workflow for Low Yield
This diagram outlines a systematic approach to diagnosing and resolving low-yield issues in 1,2,3-thiadiazole synthesis.
Caption: A flowchart for troubleshooting low yields.
Simplified Hurd-Mori Reaction Mechanism
This diagram illustrates the key steps in the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Key steps of the Hurd-Mori reaction.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles.
- MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
- MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
- ResearchGate. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization.
- Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
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- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Hurd-Mori Synthesis
Welcome to the technical support center for the Hurd-Mori synthesis of 1,2,3-thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and achieve successful synthetic outcomes.
Introduction to the Hurd-Mori Synthesis
The Hurd-Mori synthesis is a classical and versatile method for the preparation of 1,2,3-thiadiazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The core of this reaction involves the cyclization of a hydrazone derivative, typically bearing an α-methylene group, with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring.[1] While effective, the reaction is sensitive to various parameters, and its optimization is crucial for achieving high yields and purity.
This guide will walk you through the critical aspects of the Hurd-Mori synthesis, from understanding the reaction mechanism to troubleshooting common issues and exploring modern alternatives.
Diagram: Hurd-Mori Synthesis Workflow
Caption: A general workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your Hurd-Mori synthesis experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in the Hurd-Mori reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Purity and Reactivity of the Hydrazone Precursor:
-
Verification: The first step is to meticulously verify the purity and structural integrity of your starting hydrazone. Impurities can interfere with the reaction. Ensure that your precursor possesses an active α-methylene group, which is essential for the cyclization mechanism.[2]
-
Influence of N-Protecting Groups: The electronic nature of substituents on the nitrogen atom of the precursor can significantly impact the reaction's success. Electron-donating groups, such as alkyl groups, can lead to poor conversion rates.[3] Conversely, electron-withdrawing groups, like a methyl carbamate, have been shown to result in superior yields.[3] If your substrate contains a nitrogenous heterocycle, the choice of the N-protecting group is critical.
2. Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Some Hurd-Mori reactions proceed smoothly at cooled temperatures, while others require reflux.[3][4] High temperatures can sometimes lead to the degradation of starting materials or products.[4] It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Choice: The choice of solvent can influence the solubility of reactants and the stability of intermediates. While various solvents have been used, it's crucial to select one that is inert to the highly reactive thionyl chloride.
Table 1: Impact of N-Substituents on Hurd-Mori Reaction Yield
| N-Substituent on Precursor | Electronic Effect | Observed Yield | Reference |
| Alkyl (e.g., -CH₃, -Bn) | Electron-donating | Poor (e.g., 15-25%) | [4] |
| Methyl Carbamate (-COOCH₃) | Electron-withdrawing | Excellent (e.g., 94%) | [3] |
Troubleshooting Steps for Low Yield:
-
Confirm Precursor Quality: Re-purify your hydrazone precursor and confirm its structure using NMR and Mass Spectrometry.
-
Modify the N-Substituent: If applicable, consider modifying the precursor to include an electron-withdrawing group on the nitrogen atom.
-
Optimize Temperature: Run a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, reflux) to identify the optimal condition.
-
Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product to determine the optimal reaction time and prevent product degradation.[2]
Q2: I am observing the formation of significant side products. How can I identify and minimize them?
The formation of side products is a common challenge. Understanding the potential side reactions can aid in their identification and mitigation.
Known Side Products:
-
Oxadiazine Formation: In the synthesis of 1,2,3-thiadiazole-4-carboxylic acid, the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product.[2]
-
Degradation Products: At elevated temperatures, decomposition of the starting material or the 1,2,3-thiadiazole product can lead to a complex mixture of unidentified byproducts.[4]
Strategies for Identification and Minimization:
-
Characterization of Side Products: Isolate the major side product(s) using column chromatography and characterize them using standard analytical techniques (NMR, Mass Spectrometry, IR spectroscopy). A literature search for known side products of similar reactions can also be insightful.[2]
-
Reaction Condition Optimization:
-
Temperature Control: As mentioned, high temperatures can promote side reactions and degradation. Running the reaction at a lower temperature for a longer duration might be beneficial.
-
Stoichiometry of Thionyl Chloride: The amount of thionyl chloride can influence the reaction outcome. Using a large excess may lead to unwanted side reactions. A systematic optimization of the thionyl chloride stoichiometry is recommended.
-
-
Purification: Effective purification methods are crucial. Column chromatography on silica gel is a common method to separate the desired 1,2,3-thiadiazole from byproducts.[2]
Q3: My reaction is not proceeding at all. What should I do when the reaction is stalled?
A stalled reaction, where the starting material remains unreacted, can be frustrating. Here’s a systematic approach to troubleshoot this issue.
1. Reagent and Solvent Quality:
-
Thionyl Chloride Activity: Thionyl chloride is sensitive to moisture and can decompose over time. Ensure you are using a fresh or properly stored bottle of thionyl chloride.
-
Solvent Purity: The presence of water or other reactive impurities in the solvent can quench the thionyl chloride. Use anhydrous solvents for the reaction.
2. Reaction Setup and Conditions:
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the deactivation of reagents by atmospheric moisture.
-
Temperature: If the reaction is not proceeding at a lower temperature, a gradual and careful increase in temperature might be necessary. However, be mindful of potential degradation at higher temperatures.[4]
Troubleshooting a Stalled Reaction Workflow:
Caption: A step-by-step guide to troubleshooting a stalled Hurd-Mori reaction.
FAQs: Frequently Asked Questions
Q4: Are there safer and more environmentally friendly alternatives to thionyl chloride?
Yes, the hazardous nature of thionyl chloride has prompted the development of milder and more sustainable alternatives. One of the most promising methods is the TBAI (tetrabutylammonium iodide)-catalyzed reaction of N-tosylhydrazones with elemental sulfur.[5][6] This metal-free approach offers a practical and safer route to 1,2,3-thiadiazoles.[5][6][7] Other protocols utilizing iodine in DMSO have also been reported.[2]
This protocol is an adaptation from the work of Cheng and coworkers.[6]
Materials:
-
N-tosylhydrazone
-
Sulfur powder
-
Tetrabutylammonium iodide (TBAI)
-
Potassium persulfate (K₂S₂O₈)
-
N,N-Dimethylacetamide (DMAC)
Procedure:
-
To a reaction vessel, add the N-tosylhydrazone, sulfur powder, TBAI (catalytic amount), and K₂S₂O₈.
-
Add DMAC as the solvent.
-
Stir the reaction mixture at 100 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate aqueous work-up.
-
Purify the product by column chromatography on silica gel.
Q5: What is the general substrate scope and limitations of the Hurd-Mori synthesis?
The Hurd-Mori reaction is applicable to a range of hydrazone precursors derived from ketones and aldehydes. However, certain limitations exist:
-
Electronic Effects: As discussed, substrates with electron-donating groups on the nitrogen atom of the hydrazone may give poor yields.[3]
-
Steric Hindrance: Highly sterically hindered ketones may form hydrazones that are less reactive towards cyclization.
-
Functional Group Compatibility: The highly reactive nature of thionyl chloride can be incompatible with certain sensitive functional groups in the substrate.[8] It is crucial to consider the stability of all functional groups present in your starting material under the reaction conditions.
Q6: What are the best practices for purifying 1,2,3-thiadiazoles?
The purification of 1,2,3-thiadiazoles is typically achieved through standard laboratory techniques.
-
Column Chromatography: Flash column chromatography on silica gel is a widely used method.[2] The choice of the solvent system depends on the polarity of the target compound. A good starting point is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[9]
-
Recrystallization: For solid products, recrystallization can be an effective method to obtain highly pure material.[3] The choice of solvent for recrystallization should be determined empirically.
-
Product Stability: It is important to note that the 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions. Therefore, it is advisable to use neutral conditions during work-up and purification to avoid product decomposition.[2]
References
-
Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
-
ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]
-
Kappe, C. O. (2005). Synthesis of Pyrrolo[2,3-d][5][6][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Arkivoc, 2005(5), 14-23.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Retrieved from [Link]
-
MDPI. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Synthesis of Pyrrolo[2,3-d][5][6][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Synthesis of Pyrrolo[2,3-d][5][6][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Arbro. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]
-
ResearchGate. (2024). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Retrieved from [Link]
-
ResearchGate. (2025). Thionyl Chloride - A Versatile Reagent. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A Chemist's guide to multi-objective optimization solvers for reaction optimization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thionyl chloride – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Takara Bio. (n.d.). Troubleshooting your PCR. Retrieved from [Link]
-
PubMed. (1983). High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction solvent. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 6. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole [organic-chemistry.org]
- 7. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
"4-(1,2,3-thiadiazol-4-yl)phenol stability issues and storage"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(1,2,3-thiadiazol-4-yl)phenol. It addresses common questions and troubleshooting scenarios related to the compound's stability and storage, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
The stability of solid this compound is influenced by its two primary structural motifs: the phenol group and the 1,2,3-thiadiazole ring. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by light, air (oxygen), and heat. Phenols are also often hygroscopic, meaning they can absorb moisture from the air.[1] The 1,2,3-thiadiazole ring is generally considered a stable aromatic heterocycle, with some studies indicating good thermal stability.[2]
Core Recommendation: To mitigate degradation, the solid compound should be stored with protection from these environmental factors.
| Parameter | Condition | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Minimizes thermal degradation and oxidative processes. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidation of the phenol group.[1][3] |
| Light | In an amber or opaque vial | Protects the light-sensitive phenolic ring from photolytic degradation.[3] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and moisture-driven degradation. The compound is a solid, and keeping it dry is crucial.[1] |
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
The choice of solvent is critical for maintaining the compound's stability in solution. Aprotic organic solvents are generally preferred over protic solvents (like methanol or ethanol) or aqueous buffers for long-term storage, as they are less likely to participate in degradation reactions.
Recommended Solvents for Stock Solutions:
-
Primary: Anhydrous DMSO or DMF.
-
Secondary: Anhydrous Dioxane or THF.
Storage Protocol for Stock Solutions:
-
Use anhydrous-grade solvent to prepare a concentrated stock (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller, single-use volumes in amber or opaque vials. This minimizes freeze-thaw cycles and reduces the introduction of atmospheric moisture and oxygen into the main stock.
-
Store aliquots at -20°C or, for enhanced stability, at -80°C.
Causality Note: Freeze-thaw cycles can introduce atmospheric moisture, which can lead to hydrolysis or pH shifts upon freezing, accelerating degradation. Single-use aliquots are a foundational principle of good laboratory practice for preserving compound integrity.
Q3: What are the primary drivers of degradation for this compound in an experimental setting?
Degradation in an experimental context, particularly in aqueous assay buffers, is the most common stability challenge. The combination of the phenol and thiadiazole moieties presents several potential vulnerabilities.
Caption: Key factors influencing the degradation of this compound.
-
High pH: Phenolic compounds are more stable in acidic conditions.[4] In basic or even neutral aqueous buffers, the phenolic proton can be abstracted, forming a phenoxide ion. This negatively charged species is highly susceptible to oxidation, often leading to the formation of colored quinone-type byproducts.
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved atmospheric oxygen, can directly degrade the phenol ring.[5] Some thiadiazole derivatives have also been noted to react with oxidizing agents.[5]
-
Light Exposure: Phenolic compounds can be light-sensitive. Energy from UV or even strong ambient light can promote radical formation and subsequent degradation.
-
Elevated Temperature: As with most chemical reactions, higher temperatures increase the rate of degradation.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem / Symptom | Potential Root Cause | Recommended Action & Scientific Rationale |
| Stock solution in DMSO has turned yellow or brown. | Oxidation of the Phenol Moiety. | This is a classic indicator of phenol oxidation to form quinone-like structures. The solution may have been exposed to air (e.g., loose cap), stored at room temperature, or prepared with non-anhydrous DMSO containing water. Action: Discard the colored solution. Prepare a fresh stock using anhydrous DMSO and store it properly under inert gas in single-use aliquots at -20°C or below. |
| Inconsistent results from an aqueous-based assay performed over several hours. | Solution Instability in Assay Buffer. | The compound is likely degrading in your aqueous buffer over the time course of the experiment, especially if the pH is neutral or basic. This reduces the effective concentration of the active compound, leading to variable results. Action: Perform a time-course stability study (see protocol below). If degradation is confirmed, prepare fresh dilutions of the compound immediately before adding them to the assay plate. Minimize the incubation time as much as the protocol allows. Consider adding antioxidants like ascorbic acid to the buffer if compatible with the assay. |
| LC-MS analysis of my sample shows a decrease in the parent mass peak and the appearance of new peaks over time. | Chemical Degradation. | The compound is breaking down. The new peaks could correspond to oxidized byproducts (e.g., M+16), dimers, or fragments from ring cleavage. The 1,2,3-thiadiazole ring, while generally stable, can undergo fragmentation, sometimes involving the loss of N₂.[2] Action: Characterize the new peaks to understand the degradation pathway. Compare samples incubated in different buffers (e.g., pH 5 vs. pH 7.4) or with/without light exposure to pinpoint the cause. This information is critical for designing stable formulations or assay conditions. |
| Poor solubility when diluting DMSO stock into aqueous buffer. | Compound Precipitation. | The compound may have limited aqueous solubility, causing it to "crash out" of solution when the percentage of organic solvent (DMSO) drops significantly. Action: Check the final DMSO concentration in your assay; it should typically be <0.5% but may need to be optimized. Use a vortex or sonication during dilution. If precipitation persists, consider using a solubility-enhancing excipient if it does not interfere with your experiment. |
Experimental Protocols
Protocol 1: Preparation and Storage of High-Integrity Stock Solutions
Objective: To prepare and store a 10 mM stock solution of this compound in anhydrous DMSO with maximum stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sealed bottle
-
Inert gas source (Argon or Nitrogen)
-
Sterile, amber, or opaque glass vials with PTFE-lined screw caps
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Pre-Weigh Preparation: Allow the sealed container of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a controlled environment with low humidity, weigh the required amount of solid. (For 1 mL of a 10 mM solution, MW=178.21 g/mol , weigh 1.78 mg).
-
Dissolution: Add the solid to a sterile amber vial. Using a precision pipette, add the calculated volume of anhydrous DMSO.
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 15-30 seconds to displace air.
-
Sealing and Mixing: Immediately cap the vial tightly. Mix by vortexing until the solid is completely dissolved.
-
Aliquoting: Dispense the solution into smaller, single-use amber vials (e.g., 20-50 µL aliquots).
-
Final Purge and Storage: Purge the headspace of each aliquot vial with inert gas before sealing. Place the labeled aliquots in a freezer box and store them at -20°C or -80°C.
Protocol 2: Workflow for Assessing Compound Stability in Aqueous Buffer
Objective: To determine the stability of the compound in a specific experimental buffer over a relevant time course using LC-MS analysis.
Caption: Workflow for assessing compound stability in aqueous media.
Procedure:
-
Preparation: Prepare a fresh 10 µM (or other desired final concentration) solution of the compound in your target aqueous assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 0.1%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 100 µL) and quench the reaction by adding an equal volume of acetonitrile (ACN). This precipitates buffer salts and proteins while stabilizing the compound for analysis. Centrifuge to pellet any precipitate and transfer the supernatant to an LC-MS vial. This is your 100% reference sample.
-
Incubation: Place the remaining bulk solution under your standard experimental conditions (e.g., in an incubator at 37°C, protected from light).
-
Time-Point Sampling: At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw identical aliquots (e.g., 100 µL) and quench them with ACN in the same manner as the T=0 sample.
-
LC-MS Analysis: Analyze all samples by LC-MS. Use the peak area of the parent compound's mass for quantification.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Interpretation: Plot % Remaining versus time. A significant drop indicates instability under your experimental conditions, necessitating adjustments to your protocol.
References
-
Thiadiazoles and Their Properties. (2021). Current Studies in Basic Sciences, Engineering and Technology. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2024). MDPI. [Link]
-
Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. (2024). Organic Letters. [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]
-
Phenol - Safety Data Sheet. (2023). Carl ROTH. [Link]
-
A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (2015). ResearchGate. [Link]
-
The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. (2023). PMC. [Link]
-
Heterocyclic compound - Wikipedia. Wikipedia. [Link]
-
Photostabilization of polyvinyl chloride by some new thiadiazole derivatives. (2015). European Journal of Chemistry. [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2016). Oriental Journal of Chemistry. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). PMC. [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2021). PubMed Central. [Link]
-
Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. (2023). ResearchGate. [Link]
-
High-Performance Thiadiazole Derivatives as a Nontoxic Components of Initiating Systems for the Obtaining of New Generation Composites. (2024). ACS Publications. [Link]
-
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2021). MDPI. [Link]
-
SAFETY DATA SHEET - Phenol detached crystals. (2023). Fisher Scientific. [Link]
-
Screening and Evaluation of Active Compounds in Polyphenol Mixtures by a Novel AAPH Offline HPLC Method and Its Application. (2023). PubMed Central. [Link]
-
Suppressing defects through thiadiazole derivatives that modulate CH3NH3PbI3 crystal growth for highly stable perovskite solar cells under dark conditions. (2019). Journal of Materials Chemistry A. [Link]
-
Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2024). ResearchGate. [Link]
-
Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]
-
Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. (2013). ResearchGate. [Link]
-
4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. [Link]
-
HETEROCYCLIC COMPOUNDS. Uttarakhand Open University. [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2021). MDPI. [Link]
-
SAFETY DATA SHEET Phenol Solution. (2014). INEOS Group. [Link]
-
Phenol 99%. (2021). Chemius. [Link]
-
Safety Data Sheet: Phenol. (2023). Carl ROTH. [Link]
-
Heterocyclic compounds: The Diverse World of Ringed Molecules. (2023). Open Access Journals. [Link]
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- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.se [fishersci.se]
- 4. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
Technical Support Center: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenol
Welcome to the technical support center for the synthesis of 4-(1,2,3-thiadiazol-4-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes, ensuring both high yield and purity.
I. Overview of the Synthesis: The Hurd-Mori Reaction
The primary route to synthesizing this compound is the Hurd-Mori reaction. This well-established method involves the cyclization of a hydrazone precursor, derived from 4-hydroxyphenylacetic acid, using thionyl chloride (SOCl₂)[1]. While effective, this reaction is not without its challenges. The presence of the electron-rich phenol ring and the reactive nature of thionyl chloride can lead to the formation of several byproducts, complicating purification and reducing the overall yield.
II. Troubleshooting Guide & FAQs: Navigating Byproduct Formation
This section addresses the most frequently encountered issues during the synthesis of this compound, providing detailed explanations and actionable solutions.
FAQ 1: My reaction mixture is a complex mess, and the yield of the desired product is low. What are the likely byproducts?
Low yields and complex reaction mixtures are often due to the formation of several key byproducts. The primary culprits are chlorinated phenols, isomeric thiadiazoles, and unreacted starting materials.
A. Chlorinated Phenol Byproducts:
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Identification: You may observe multiple spots on your TLC plate with close Rf values to your product. Mass spectrometry will show peaks corresponding to the desired product mass plus 34 amu (M+34) for monochlorination and M+68 for dichlorination, accounting for the isotopic abundance of chlorine.
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Causality: The phenol ring is highly activated towards electrophilic aromatic substitution. Thionyl chloride, especially in the presence of trace impurities or upon decomposition, can act as an electrophilic chlorinating agent, leading to the chlorination of the aromatic ring, primarily at the positions ortho to the hydroxyl group[2].
-
Troubleshooting:
-
Control Reaction Temperature: Maintain a low reaction temperature (0-5 °C) during the addition of thionyl chloride to minimize unwanted side reactions.
-
High-Purity Reagents: Use freshly distilled thionyl chloride and anhydrous solvents to reduce the presence of species that can promote chlorination.
-
Protecting Groups: In cases of persistent chlorination, consider protecting the phenolic hydroxyl group as an acetate or other suitable protecting group prior to the Hurd-Mori reaction. This will deactivate the ring towards electrophilic substitution.
-
B. Isomeric Byproducts:
-
Identification: Isomeric byproducts can be difficult to distinguish from the desired product by TLC alone. Careful analysis of ¹H and ¹³C NMR spectra is often necessary to identify the presence of isomers.
-
Causality: If the hydrazone precursor is derived from an unsymmetrical ketone, the Hurd-Mori reaction can exhibit poor regioselectivity, leading to the formation of isomeric thiadiazoles[3].
-
Troubleshooting:
-
Starting Material Purity: Ensure the purity of the 4-hydroxyphenylacetic acid used to prepare the hydrazone to avoid the presence of isomeric starting materials.
-
Reaction Conditions: Subtle changes in reaction conditions, such as solvent and temperature, can sometimes influence the regioselectivity of the cyclization.
-
C. Unreacted Starting Material:
-
Identification: The presence of the hydrazone starting material can be easily identified by TLC, as it will have a significantly different Rf value compared to the thiadiazole product.
-
Causality: Incomplete reaction can be due to insufficient thionyl chloride, the presence of moisture, or suboptimal reaction temperature.
-
Troubleshooting:
-
Stoichiometry: Ensure an adequate excess of thionyl chloride is used.
-
Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to prevent the quenching of thionyl chloride by water.
-
Reaction Time and Temperature: Monitor the reaction by TLC to ensure it goes to completion. Gentle warming may be necessary after the initial addition of thionyl chloride at low temperature.
-
III. Experimental Protocols
A. Synthesis of this compound via the Hurd-Mori Reaction
-
Hydrazone Formation:
-
To a solution of 4-hydroxyphenylacetic acid methyl ester (1 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid hydrazide is washed with cold ether and dried under vacuum.
-
Dissolve the hydrazide in a suitable solvent and react with an appropriate carbonyl source (e.g., formaldehyde or its equivalent) to form the hydrazone. Isolate and dry the hydrazone before proceeding.
-
-
Cyclization (Hurd-Mori Reaction):
-
Suspend the dried hydrazone (1 eq) in an anhydrous chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add freshly distilled thionyl chloride (2-3 eq) dropwise to the stirred suspension over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
B. Purification of this compound
-
Column Chromatography:
-
The 1,2,3-thiadiazole ring can be sensitive to the acidic nature of silica gel. If decomposition is observed, consider using neutralized silica gel (washed with a dilute solution of a non-nucleophilic base like triethylamine in the eluent) or alumina.
-
A typical eluent system is a gradient of ethyl acetate in hexane or dichloromethane.
-
-
Recrystallization:
-
Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective method for final purification.
-
IV. Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction, byproduct formation, moisture | Use excess SOCl₂, ensure anhydrous conditions, optimize temperature |
| Multiple Spots on TLC | Byproduct formation (chlorinated phenols, isomers) | See troubleshooting for specific byproducts, optimize reaction conditions |
| Dark/Oily Product | Decomposition, polymeric byproducts | Maintain low temperature, use high-purity reagents |
V. Visualizations
A. Reaction Scheme
Caption: General workflow of the Hurd-Mori synthesis and potential byproduct formation.
B. Troubleshooting Logic
Caption: A logical troubleshooting workflow for common issues in the synthesis.
VI. References
-
Hurd, C. D.; Mori, R. I. On Acylhydrazones and 1,2,3-Thiadiazoles. J. Am. Chem. Soc.1955 , 77 (20), 5359–5364. [Link]
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Turner, M.; Linder, T.; Schnürch, M.; Mihovilovic, M. D.; Stanetty, P. Investigation of the regioselectivity of the Hurd–Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles. Tetrahedron2010 , 66 (29), 5472–5478. [Link]
-
Morzherin, Y. Y.; Glukhareva, T. V.; Bakulev, V. A. Rearrangements and Transformations of 1,2,3-Thiadiazoles in Organic Synthesis. (Review). Chem. Heterocycl. Compd.2003 , 39 (6), 679–706. [Link]
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BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
-
Quora. Does phenol react with thionyl chloride? [Link]
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Al-Smadi, M. L.; Hanold, N.; Meier, H. Multiple 1,2,3-thiadiazoles. J. Prakt. Chem.1997 , 339 (1), 553-557. [Link]
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Hosny, M. A.; El-Sayed, T. H.; El-Sawi, E. A. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry2012 , 9 (3), 1276-1287. [Link]
-
Shafran, Y. M.; Bakulev, V. A.; Mokrushin, V. S. Synthesis of 1,2,3-thiadiazoles. Russ. Chem. Rev.1989 , 58 (2), 148. [Link]
-
Shaimaa Adnan et al. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. J. Chem. Pharm. Res.2015 , 7(10), 1000-1011. [Link]
-
Masuda, K.; Adachi, J.; Nomura, Y. On the regioselectivity in the Hurd-Mori reaction. J. Chem. Soc., Perkin Trans. 11981 , 1033-1036. [Link]
-
Bakulev, V. A.; Morzherin, Y. Y.; Glukhareva, T. V. Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. Molecules2000 , 5 (3), 449-450. [Link]
-
Al-Smadi, M.; Al-Momani, W. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Orient. J. Chem.2019 , 35 (1). [Link]
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Master Organic Chemistry. Halogenation of Benzene via Electrophilic Aromatic Substitution. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Thiadiazole Derivative Experiments
Welcome to the technical support center for thiadiazole derivative experiments. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, characterization, and biological evaluation of this important class of heterocyclic compounds. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure scientific integrity and experimental success.
Section 1: Synthesis of Thiadiazole Derivatives
The synthesis of the 1,3,4-thiadiazole ring is a cornerstone of many research projects, yet it can present various challenges. This section addresses common hurdles in the synthetic process.
FAQ 1: I am getting a very low yield in my thiadiazole synthesis. What are the common causes and how can I optimize the reaction?
Low yields are a frequent issue in organic synthesis. For thiadiazole derivatives, several factors could be at play, primarily related to reaction conditions and reagent purity.
Causality and Optimization Strategies:
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Incomplete Cyclization: The formation of the thiadiazole ring, often from a thiosemicarbazide and a carboxylic acid derivative, is a critical step.[1] Incomplete cyclization can be due to insufficient reaction time, inadequate temperature, or a suboptimal cyclizing agent.
-
Troubleshooting:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting materials are still present after the recommended reaction time, consider extending it. For reactions requiring heating, ensure a stable and accurate temperature is maintained. Some reactions may benefit from a stepwise increase in temperature.
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Cyclizing Agent: Strong dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride are commonly used.[1][2] Ensure the reagent is fresh and not degraded. The choice of cyclizing agent can be critical; for instance, Lawesson's reagent can offer higher yields and cleaner reactions compared to other reagents in certain cases.[3]
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired thiadiazole derivative. For instance, in syntheses starting from thiosemicarbazides, the formation of 1,3,4-oxadiazole derivatives is a possible side reaction.[4]
-
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature. Unwanted side reactions are often favored at higher temperatures.
-
Starting Materials: Ensure the purity of your starting materials. Impurities can lead to a cascade of side reactions.
-
-
-
Product Precipitation and Isolation: The work-up procedure is crucial for isolating the synthesized compound.
-
Troubleshooting:
-
Neutralization: If the reaction is performed in an acidic medium, complete neutralization is often required to precipitate the product.[5] Use a suitable base (e.g., ammonia solution) and monitor the pH carefully. Incomplete neutralization can lead to loss of product in the aqueous phase.
-
Solvent Choice for Precipitation: Pouring the reaction mixture into ice-water is a common technique to induce precipitation.[5] The volume of water should be sufficient to ensure complete precipitation.
-
-
Experimental Protocol: A General Procedure for Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles
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Combine equimolar amounts of the desired carboxylic acid and thiosemicarbazide.
-
Slowly add a cyclizing agent (e.g., concentrated sulfuric acid or phosphorus oxychloride) while cooling the reaction mixture in an ice bath.[1][2]
-
Heat the reaction mixture under reflux for the specified time, monitoring the progress by TLC.[1]
-
After completion, cool the mixture to room temperature and carefully pour it into crushed ice.[5]
-
Neutralize the solution with a suitable base (e.g., concentrated ammonia solution) to precipitate the crude product.[5]
-
Filter the precipitate, wash it with cold water, and dry it thoroughly.
Table 1: Common Cyclizing Agents and Their Typical Reaction Conditions
| Cyclizing Agent | Typical Reaction Conditions | Notes |
| Concentrated H₂SO₄ | 0°C to reflux | Strong acid, requires careful handling.[1] |
| Phosphorus oxychloride (POCl₃) | Reflux | Can also act as a chlorinating agent.[2] |
| Lawesson's Reagent | Reflux in a high-boiling solvent (e.g., toluene, xylene) | Often gives cleaner reactions and higher yields.[3] |
Diagram 1: Troubleshooting Workflow for Low Yield in Thiadiazole Synthesis
Caption: A decision-making workflow for troubleshooting low yields in thiadiazole synthesis.
Section 2: Purification of Thiadiazole Derivatives
Purification is a critical step to obtain a thiadiazole derivative of high purity for subsequent characterization and biological testing.
FAQ 2: I am having difficulty purifying my thiadiazole derivative by recrystallization. What should I consider?
Recrystallization is a powerful purification technique, but finding the right solvent system can be challenging.
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing thiadiazole derivatives include ethanol, methanol, and mixtures of solvents like chloroform and hexane.[1]
-
Troubleshooting:
-
Solubility Testing: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).
-
Solvent Pairs: If a single solvent is not effective, try a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
-
Oiling Out: The compound may separate as an oil rather than crystals. This often happens when the boiling point of the solvent is too high or the solution is cooled too quickly.
-
Troubleshooting:
-
Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
-
-
-
Persistent Impurities: Some impurities may have similar solubility profiles to the desired product.
-
Troubleshooting:
-
Activated Charcoal: If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration.
-
Column Chromatography: If recrystallization fails to remove impurities, column chromatography is a more effective alternative.
-
-
FAQ 3: Column chromatography of my thiadiazole derivative is not giving good separation. How can I improve it?
Column chromatography is a versatile purification technique, but its success depends on the proper choice of stationary and mobile phases.
Optimizing Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of thiadiazole derivatives.
-
Mobile Phase (Eluent): The choice of eluent is crucial for good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Troubleshooting:
-
TLC Analysis: Before running a column, always perform TLC analysis with different solvent systems to find the optimal eluent composition that gives a good separation between your product and impurities (a difference in Rf values of at least 0.2 is desirable).
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased during the chromatography.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated solution and in a narrow band to prevent peak broadening.
-
-
Section 3: Characterization of Thiadiazole Derivatives
Unambiguous characterization is essential to confirm the structure and purity of the synthesized thiadiazole derivatives.
FAQ 4: Why do I see extra signals in the ¹H-NMR spectrum of my thiadiazole derivative?
The appearance of more signals than expected in an NMR spectrum can be perplexing.
Potential Causes for Unexpected NMR Signals:
-
Isomers: The presence of rotational isomers (rotamers) can lead to the appearance of two sets of signals in the NMR spectrum. This can occur due to restricted rotation around a single bond, for example, the bond connecting the thiadiazole ring to a substituted phenyl group.[6] The ratio of these isomers can be solvent-dependent.[6]
-
Troubleshooting:
-
Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help confirm the presence of rotamers. At higher temperatures, the rate of interconversion between rotamers may increase, leading to the coalescence of the signals into a single set of averaged peaks.
-
-
-
Impurities: The extra signals may be due to residual starting materials, reagents, or side products.
-
Troubleshooting:
-
Review Synthesis and Purification: Re-examine the synthetic route for potential side reactions and assess the effectiveness of the purification method.
-
2D NMR: Techniques like COSY and HSQC can help in assigning the signals and identifying the structures of the impurities.
-
-
FAQ 5: How can I confidently interpret the mass spectrum of my thiadiazole derivative?
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.
Interpreting Mass Spectra:
-
Molecular Ion Peak (M+): The peak with the highest mass-to-charge ratio (m/z) usually corresponds to the molecular ion. For thiadiazole derivatives, a protonated molecular ion [M+H]⁺ is often observed.[6]
-
Fragmentation Pattern: The fragmentation pattern provides valuable structural information. Thiadiazole derivatives often exhibit characteristic fragmentation patterns. For example, derivatives with acetyl groups may show initial loss of these groups.[6]
-
Troubleshooting Ambiguous Spectra:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments, thus confirming the identity of the compound.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented, providing a clearer fragmentation pattern that is easier to interpret.
-
-
Section 4: Biological Assays
The evaluation of biological activity is the ultimate goal for many researchers working with thiadiazole derivatives.
FAQ 6: My thiadiazole derivative has poor solubility in aqueous media for biological assays. How can I address this?
Poor aqueous solubility is a common challenge in drug discovery and can significantly impact the reliability of biological assay results.[7]
Strategies to Improve Solubility:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can help to dissolve the compound.[7] However, it is crucial to run a vehicle control to ensure that the solvent itself does not affect the biological assay.
-
Salt Formation: For thiadiazole derivatives with basic nitrogen atoms, forming a salt (e.g., a hydrochloride salt) can significantly increase aqueous solubility.[8]
-
Formulation Strategies: For in vivo studies, more advanced formulation techniques, such as the use of cyclodextrins or lipid-based formulations, may be necessary.
FAQ 7: I am observing inconsistent or unexpected results in my cell-based assays (e.g., MTT assay). Could my thiadiazole derivative be interfering with the assay?
Certain compounds can interfere with common cell viability assays, leading to erroneous results.
Potential for Assay Interference:
-
MTT Assay Interference: The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan product by cellular reductases. Some compounds can directly reduce the MTT reagent or interfere with the solubilization of the formazan, leading to false-positive or false-negative results.
-
Troubleshooting:
-
Control Experiments: Run control experiments in the absence of cells to check if your compound directly reacts with the assay reagents.
-
Alternative Assays: If interference is suspected, use an alternative cell viability assay that has a different detection principle, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a trypan blue exclusion assay.
-
-
Diagram 2: Troubleshooting Workflow for Biological Assays
Caption: A workflow for troubleshooting common issues in the biological evaluation of thiadiazole derivatives.
References
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
- ISRES. (2021). 174 Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology 2021.
- Karataş, M. O., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30100.
- Stavrakov, G., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 21(16), 5735.
- Singh, N., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Drug Development and Industrial Pharmacy, 47(10), 1463-1477.
- Amer, A. M., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.
- Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Scientific Research in Engineering and Management, 9(5).
- MDPI. (2023).
- Atiya, R. N. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
- Iranian Journal of Pharmaceutical Research. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Iranian Journal of Pharmaceutical Research, 20(1), 219-233.
- Piaz, F. D., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 493.
- Stavrakov, G., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. International Journal of Molecular Sciences, 21(16), 5735.
- Maccora, C., et al. (2021).
- ResearchGate. (2020).
- ResearchGate. (2021).
- ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- MDPI. (2022).
- Journal of the Turkish Chemical Society, Section A: Chemistry. (2020). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 209-234.
- ResearchGate. (2025).
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. chemmethod.com [chemmethod.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(1,2,3-thiadiazol-4-yl)phenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-(1,2,3-thiadiazol-4-yl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and improve your reaction yields. Our guidance is grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. The primary route discussed is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative of 4-hydroxyacetophenone with thionyl chloride (SOCl₂).
Question: My overall yield for the synthesis of this compound is consistently low (<30%). What are the most critical factors to investigate?
Answer: Persistently low yield is a frequent issue, often stemming from a combination of factors across the two main stages: hydrazone formation and Hurd-Mori cyclization. Here’s a systematic approach to diagnosis:
-
Purity of the Hydrazone Intermediate: The quality of your starting hydrazone (e.g., 4-hydroxyacetophenone semicarbazone or tosylhydrazone) is paramount. An incomplete initial reaction or impure intermediate will invariably lead to poor outcomes in the subsequent cyclization. Verify the purity of your hydrazone via NMR or melting point analysis before proceeding.
-
Hurd-Mori Reaction Conditions: This step is the most common source of yield loss. The reaction with thionyl chloride is highly exothermic and sensitive. Key parameters to control are:
-
Temperature: Uncontrolled temperature increases can cause decomposition of the starting material and the desired product, leading to tar formation.[1] The dropwise addition of thionyl chloride must be performed at low temperatures (typically 0-5 °C).
-
Reagent Stoichiometry and Quality: Use freshly distilled or a new bottle of thionyl chloride. Over time, it can decompose to HCl and SO₂, which are less effective. A 2-3 fold molar excess is generally recommended, but this may require optimization.
-
-
Product Decomposition during Workup: The 1,2,3-thiadiazole ring system can be unstable under harsh acidic or basic conditions.[1] Quenching the reaction with ice water is standard, but subsequent neutralization and extraction should be performed promptly and without excessive exposure to strong bases.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
Question: The Hurd-Mori cyclization step is messy, producing a dark, tarry mixture and multiple spots on my TLC. How can I achieve a cleaner reaction?
Answer: This is a classic sign of decomposition, often caused by harsh reaction conditions.[1]
-
Causality: The reaction between the hydrazone and thionyl chloride is highly exothermic. A rapid, uncontrolled temperature spike provides enough energy to initiate polymerization and degradation pathways, especially given the presence of an activated phenol ring which is susceptible to side reactions like chlorination.
-
Corrective Actions:
-
Solvent Choice: Use a dry, inert solvent like dichloromethane (DCM) or 1,4-dioxane. Ensure the solvent is anhydrous, as water reacts violently with thionyl chloride.
-
Strict Temperature Control: Submerge your reaction flask in an ice-salt or dry ice-acetone bath to maintain a temperature between 0 °C and 5 °C during the slow, dropwise addition of thionyl chloride.
-
Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric moisture and oxygen, leading to a cleaner reaction profile.
-
Monitor Closely: Follow the reaction's progress using Thin Layer Chromatography (TLC). Over-extending the reaction time after the starting material is consumed can lead to product degradation.
-
Question: I am observing a significant side product that I cannot identify. What are the likely possibilities?
Answer: In the Hurd-Mori synthesis, particularly with substrates containing carbonyl or carboxyl groups, alternative cyclization pathways can occur. One documented side product is the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione derivative.[1] Additionally, the electron-rich nature of the 4-hydroxyphenyl ring makes it susceptible to electrophilic substitution by chlorine, potentially leading to chlorinated analogs of your target compound, a side reaction known to occur in Hurd-Mori syntheses.[2]
-
Identification: Characterize the byproduct using Mass Spectrometry to obtain the molecular weight and NMR spectroscopy to elucidate its structure.
-
Mitigation: To favor the desired 1,2,3-thiadiazole formation, adhere strictly to optimized reaction conditions (low temperature, correct stoichiometry).[1] If chlorination is the issue, consider protecting the phenol group or using a milder cyclizing agent (see FAQs).
Section 2: Frequently Asked Questions (FAQs)
Question: What is the standard, reliable synthetic route to this compound?
Answer: The most common and direct method is a two-step process based on the Hurd-Mori reaction.[3]
-
Hydrazone Formation: Commercially available 4-hydroxyacetophenone is reacted with a hydrazide, typically semicarbazide hydrochloride, in the presence of a mild base like sodium acetate to form the corresponding 4-hydroxyacetophenone semicarbazone.
-
Cyclization: The resulting semicarbazone, which possesses the required active α-methylene group, is then cyclized by treating it with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring.[2][3]
Caption: General experimental workflow for the synthesis of this compound.
Question: Is it necessary to protect the hydroxyl group on the 4-hydroxyacetophenone starting material?
Answer: This is an excellent question of causality. While direct synthesis without protection is possible and frequently reported, protecting the phenol can significantly improve yield and reduce side reactions, particularly if you are struggling with optimization.
-
Without Protection: The acidic phenol proton can react with thionyl chloride, and the electron-rich aromatic ring is activated towards unwanted electrophilic chlorination.
-
With Protection: Protecting the phenol as a simple ether (e.g., methyl or benzyl ether) deactivates the ring slightly and removes the acidic proton. This leads to a cleaner cyclization. The protecting group can then be removed in a final step (e.g., BBr₃ for methyl ethers, hydrogenolysis for benzyl ethers). The trade-off is an increase in the number of synthetic steps.
-
Recommendation: For initial attempts, proceed without protection. If yields are poor or the reaction is messy, a protection/deprotection strategy is a logical and effective troubleshooting step.
Question: Are there safer or higher-yielding alternatives to thionyl chloride for the cyclization?
Answer: Yes. Concerns over the hazards and aggressive nature of thionyl chloride have led to the development of several effective alternatives. A prominent "improved Hurd-Mori" approach involves the reaction of N-tosylhydrazones with elemental sulfur.[3][4]
-
Method: Instead of a semicarbazone, you would first prepare the N-tosylhydrazone of 4-hydroxyacetophenone. This intermediate is then reacted with elemental sulfur in the presence of a catalyst, such as tetrabutylammonium iodide (TBAI), under metal-free conditions.[1][4]
-
Advantages: This method often proceeds under milder conditions, avoids the use of hazardous thionyl chloride, and can provide excellent yields.[4][5] Other modern protocols utilize reagents like ammonium thiocyanate in ethanol, which is an environmentally friendly option.[4][5]
| Parameter | Classic Hurd-Mori (SOCl₂) Approach | Improved Hurd-Mori (Sulfur-based) Approach |
| Cyclizing Agent | Thionyl Chloride (SOCl₂) | Elemental Sulfur (S₈) or Ammonium Thiocyanate |
| Hydrazone Type | Semicarbazone, Hydrazone | N-Tosylhydrazone |
| Key Catalyst | None (reagent-driven) | TBAI, I₂/CuCl₂, or catalyst-free |
| Conditions | Often harsh, requires low temp. control | Generally milder, sometimes room temperature[4] |
| Safety Profile | Hazardous, corrosive, moisture-sensitive | Less hazardous reagents, more eco-friendly |
| Typical Yield | Moderate to Good (highly substrate dependent) | Good to Excellent[4][5] |
Question: What analytical methods are best for monitoring the reaction and characterizing the final product?
Answer: A combination of techniques is essential for a self-validating protocol:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a solvent system like Ethyl Acetate/Hexane. You should see the consumption of the starting hydrazone and the appearance of a new, typically more polar, product spot.
-
Purification: Column chromatography on silica gel is the standard method for purification.[1] Recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) can be used for final polishing.
-
Structural Confirmation:
-
¹H and ¹³C NMR: Provides definitive structural confirmation. Expect to see a characteristic singlet for the C5-H of the thiadiazole ring (typically δ 8.5-9.5 ppm) and the aromatic protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
FT-IR Spectroscopy: Shows characteristic peaks for the O-H stretch of the phenol, aromatic C-H stretches, and C=N/C=C vibrations from the heterocyclic and aromatic rings.
-
Section 3: Experimental Protocols
Protocol 1: Synthesis of 4-hydroxyacetophenone semicarbazone
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-hydroxyacetophenone (1.0 eq), semicarbazide hydrochloride (1.1 eq), and sodium acetate (1.5 eq).
-
Solvent Addition: Add ethanol (approx. 5-10 mL per gram of acetophenone) to the flask.
-
Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting ketone by TLC.
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath. The product will precipitate. If it does not, slowly add cold water to induce precipitation.
-
Purification: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. The resulting semicarbazone is often pure enough for the next step.
Protocol 2: Hurd-Mori Cyclization to this compound
-
!! SAFETY WARNING !! This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reagents & Setup: In a dry, three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend the 4-hydroxyacetophenone semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (2.5 eq) to the dropping funnel. Add the thionyl chloride dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Workup: Carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring to quench the excess thionyl chloride.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product is typically a solid. Purify via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to yield the final product.[1]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Retrieved from [Link]
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved from [Link]
-
MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]
-
PMC NIH. (n.d.). Synthesis of Pyrrolo[2,3-d][3][4][6]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Retrieved from [Link]
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]
-
NIH. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thiadiazole Compounds
Welcome to the technical support center for the purification of thiadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds. The unique electronic properties and reactivity of the thiadiazole ring can present specific hurdles in achieving high purity. This resource aims to equip you with the knowledge to overcome these challenges effectively.
General Considerations for Thiadiazole Purification
Before delving into specific troubleshooting scenarios, it's crucial to understand the fundamental chemical properties of thiadiazoles that influence their purification.
Stability of the Thiadiazole Ring
The 1,3,4-thiadiazole ring is generally aromatic and possesses considerable stability. However, it is susceptible to cleavage under strongly basic conditions. This is a critical consideration during workup and purification.
-
pH Control: Avoid using strong bases like sodium hydroxide or potassium hydroxide for neutralization or extraction if possible. Weaker bases such as sodium bicarbonate or sodium carbonate are generally safer alternatives. If a strong base is necessary, the exposure time should be minimized, and the procedure should be performed at low temperatures.
-
Acid Stability: Thiadiazoles are typically stable in acidic conditions, which is why acids like concentrated sulfuric acid or phosphorus oxychloride are often used in their synthesis.[1]
Solubility Profile
The solubility of thiadiazole derivatives can vary widely depending on the substituents attached to the ring. This variability can be both a challenge and an opportunity in purification.
-
Poor Aqueous Solubility: Most thiadiazole derivatives exhibit low solubility in water, which facilitates their precipitation from aqueous reaction mixtures.
-
Organic Solvent Solubility: Common solvents for dissolving thiadiazoles include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, and hot ethanol. The choice of solvent is critical for both chromatography and recrystallization.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the purification of thiadiazole compounds in a question-and-answer format.
Recrystallization Challenges
Question 1: My thiadiazole compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is a common problem when the melting point of your compound is lower than the boiling point of the chosen solvent, or when there are significant impurities that depress the melting point.[2][3]
Causality and Solutions:
-
High Solute Concentration/Rapid Cooling: The solution may be supersaturated, causing the compound to crash out of solution too quickly.
-
Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool much more slowly.[4] A heated oil bath with a gradual temperature ramp-down can be effective.
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be highly effective. Dissolve the compound in a minimal amount of the "good" solvent and slowly add the "poor" solvent until turbidity persists. Then, heat to redissolve and cool slowly.
-
-
Presence of Impurities: Impurities can act as a eutectic mixture, lowering the overall melting point.
-
Solution: If possible, perform a preliminary purification step. A quick filtration through a plug of silica gel can sometimes remove highly polar or non-polar impurities that may be inhibiting crystallization.
-
Question 2: I'm getting a very low yield after recrystallizing my thiadiazole derivative. How can I improve this?
Answer:
A low recrystallization yield is often due to the compound having significant solubility in the mother liquor at low temperatures or using an excessive amount of solvent.
Causality and Solutions:
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in solution even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. It is better to have some undissolved impurities that can be removed by hot filtration than to add a large excess of solvent.
-
-
Suboptimal Solvent System: The chosen solvent may still be too good at dissolving your compound at low temperatures.
-
Solution: Experiment with different solvent systems. A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot. You can test this on a small scale in test tubes before committing your entire batch.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, you can lose a significant amount of product on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. This can be done by passing some hot, pure solvent through the setup immediately before filtering your product solution.
-
Chromatography Challenges
Question 3: My basic 2-amino-1,3,4-thiadiazole is streaking badly on my silica gel TLC plate and column. How can I get clean separation?
Answer:
Streaking of basic compounds on silica gel is a classic problem. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can protonate basic compounds, leading to strong interactions and poor chromatographic performance.[5]
Causality and Solutions:
-
Acid-Base Interactions: The basic nitrogen atoms of your amino-thiadiazole are interacting strongly with the acidic silanol groups.
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (0.1-1%) is a common and effective choice. Alternatively, a small percentage of ammonia in methanol can be used in highly polar solvent systems.[5]
-
Solution 2 (Alternative Stationary Phase): If streaking persists, switch to a different stationary phase. Alumina (neutral or basic) is a good alternative for purifying basic compounds.[6] Reversed-phase chromatography on a C18 column is another excellent option, as it separates compounds based on hydrophobicity rather than polar interactions with an acidic surface.[5]
-
Question 4: I suspect my thiadiazole derivative is decomposing on the silica gel column. How can I confirm this and what are my alternatives?
Answer:
While the thiadiazole ring is generally stable, certain functionalities can make it susceptible to degradation on acidic silica gel.
Confirmation and Solutions:
-
Confirming Decomposition (2D TLC): You can test for decomposition on silica gel using a 2D TLC experiment.
-
Protocol: Spot your compound in one corner of a square TLC plate. Run the plate in one solvent system. After the run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[7]
-
-
Alternative Purification Strategies:
-
Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base before packing your column. However, this can be cumbersome.
-
Florisil or Alumina Chromatography: As mentioned previously, florisil or alumina can be less harsh alternatives to silica gel.[6]
-
Reversed-Phase Chromatography: This is often the best solution for acid-sensitive compounds.
-
Recrystallization/Precipitation: If chromatography is not feasible, focus on optimizing a crystallization or precipitation procedure.
-
Impurity Removal
Question 5: How can I effectively remove unreacted thiosemicarbazide from my 2-amino-1,3,4-thiadiazole product?
Answer:
Thiosemicarbazide is a common starting material for the synthesis of 2-amino-1,3,4-thiadiazoles and can be challenging to remove due to its polarity.[8]
Strategies for Removal:
-
Aqueous Wash: Thiosemicarbazide has some water solubility. During the workup, washing the organic layer containing your product with water or a dilute acid (e.g., 1M HCl) can help to partition the unreacted thiosemicarbazide into the aqueous phase.
-
Recrystallization: A well-chosen recrystallization solvent can effectively leave the more polar thiosemicarbazide in the mother liquor. Solvents like ethanol or ethanol/water mixtures are often successful.[9]
-
Chromatography: If the above methods are insufficient, column chromatography is a reliable method. Due to its high polarity, thiosemicarbazide will likely have a very low Rf and remain at the baseline in many common solvent systems, allowing for the elution of your less polar product.
Question 6: My synthesis uses phosphorus oxychloride (POCl₃), and I'm having trouble removing it completely. What is the best way to quench and remove it?
Answer:
Phosphorus oxychloride (POCl₃) is a common reagent for the cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles.[1] It is highly reactive with water and must be quenched carefully.
Quenching and Removal Protocol:
-
Controlled Quenching: The most critical step is the safe and complete quenching of excess POCl₃. Slowly and carefully add the reaction mixture to crushed ice or ice-cold water with vigorous stirring. This is a highly exothermic reaction and should be performed in an efficient fume hood with appropriate personal protective equipment. An alternative and often safer method is a reverse quench, where the reaction mixture is added slowly to an ice-cold aqueous solution of a weak base like sodium bicarbonate or sodium acetate. This helps to neutralize the resulting phosphoric and hydrochloric acids.[10]
-
Extraction: After quenching, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. The aqueous layer will contain the phosphoric acid byproduct.
-
Aqueous Washes: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine (saturated NaCl solution) to aid in the removal of water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar Thiadiazole Derivative
This protocol assumes a moderately polar thiadiazole that is stable on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Run TLC plates in various solvent systems to find an eluent that gives your desired compound an Rf value between 0.2 and 0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight).
-
Pack the column with silica gel as a slurry in the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase, collecting fractions.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a Thiadiazole Derivative
This protocol provides a general procedure for recrystallization.
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and water) at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not at room temperature. A co-solvent system may be necessary.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[5]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
Removal of Metal Catalysts
Many modern synthetic routes to complex thiadiazoles involve metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Removing residual metal catalysts is a critical and often challenging step, especially in drug development.
Palladium Removal
Palladium is one of the most common catalysts used.
| Method | Description | When to Use |
| Adsorption | Passing a solution of the product through a cartridge or stirring with a solid-supported scavenger. Common scavengers include activated carbon, silica- or polymer-based materials with thiol or amine functionalities.[11][12] | Effective for a wide range of palladium species. A good general-purpose method. |
| Crystallization | Palladium impurities may remain in the mother liquor upon crystallization of the product. | When the product is a solid with good crystallization properties. Less effective for highly soluble palladium complexes. |
| Extraction | Using an aqueous solution containing a chelating agent (e.g., EDTA, L-cysteine) to extract the palladium into the aqueous phase. | Useful when the palladium can be converted to a water-soluble form. |
Ruthenium Removal
Ruthenium catalysts are common in metathesis reactions.
| Method | Description | When to Use |
| Oxidative Extraction | Using an oxidizing agent (e.g., bleach, lead tetraacetate) to convert the ruthenium to a more soluble and extractable form (RuO₄). Caution: RuO₄ is volatile and toxic. | Effective but requires careful handling due to the toxicity of the oxidized species. |
| Adsorbents | Similar to palladium removal, using activated carbon or specialized scavengers. | A generally safe and effective method. |
| Extraction with Ligands | Using water-soluble ligands like imidazole or 2-mercaptonicotinic acid to form water-soluble ruthenium complexes that can be extracted.[13] | A milder alternative to oxidative extraction. |
Visualizations
Troubleshooting Workflow for a Failed Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
General Purification Strategy for Thiadiazole Compounds
Caption: A general workflow for the purification of thiadiazole compounds.
References
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. Available at: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
How should I remove liquid pocl3 without leaving a residue? - ResearchGate. Available at: [Link]
-
Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC - NIH. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]
-
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - NIH. Available at: [Link]
-
A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions - Organic Chemistry Portal. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]
-
Palladium catalyst recovery using scavenger resin - SpinChem. Available at: [Link]
- Process for the purification of phosphorus oxychloride - Google Patents.
-
How to avoid the formation of oil droplets during recrystallization? - ResearchGate. Available at: [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at: [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate. Available at: [Link]
-
How to check whether the compound is degrading on Silica TLC plate or not? - ResearchGate. Available at: [Link]
-
Synthesis and characterisation of some thiadiazole derivatives. Available at: [Link]
-
Removing Ru from metathesis reactions | Anderson's Process Solutions. Available at: [Link]
-
Synthesis of 2-amino-1-3-4-thiadiazoles - ResearchGate. Available at: [Link]
-
Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocycles and N-substituted anilines in POCl3 - PubMed. Available at: [Link]
-
Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.. Available at: [Link]
-
Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives - ResearchGate. Available at: [Link]
-
174 Thiadiazoles and Their Properties - ISRES. Available at: [Link]
-
A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions | Request PDF - ResearchGate. Available at: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC - NIH. Available at: [Link]
-
How can I properly quench POCl3? - ResearchGate. Available at: [Link]
-
In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - MDPI. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. Available at: [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. Available at: [Link]
-
What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. Available at: [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot - Semantic Scholar. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. Available at: [Link]
-
Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst - Chemie Brunschwig. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]
-
Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole - Der Pharma Chemica. Available at: [Link]
-
Purine and Related Compound Purification Strategies - Teledyne Labs. Available at: [Link]
-
Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC - PubMed Central. Available at: [Link]
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Technical Support Center: Degradation Pathways of 1,2,3-Thiadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation of this important heterocyclic scaffold. Our aim is to equip you with the knowledge to anticipate stability challenges, design robust experiments, and interpret your results with confidence.
Section 1: Understanding the Stability of the 1,2,3-Thiadiazole Ring
The 1,2,3-thiadiazole ring, while aromatic, possesses inherent structural features that make it susceptible to degradation under various conditions. The relatively weak N-S bond and the propensity to extrude molecular nitrogen (N₂) are key factors governing its stability. Understanding these degradation pathways is crucial for predicting the shelf-life of 1,2,3-thiadiazole-containing compounds, identifying potential metabolites, and ensuring the validity of experimental results.
This guide is divided into three main degradation pathways: photochemical, thermal, and biological. Each section will detail the underlying mechanisms, expected products, and practical experimental considerations.
Section 2: Photochemical Degradation of 1,2,3-Thiadiazoles
The interaction of 1,2,3-thiadiazoles with light can initiate a cascade of reactions leading to the cleavage of the heterocyclic ring. This is a critical consideration for compounds that may be exposed to light during storage or use.
Frequently Asked Questions (FAQs): Photochemical Degradation
Q1: What is the primary mechanism of photochemical degradation for 1,2,3-thiadiazoles?
A1: The principal photochemical event is the cleavage of the N-S bond and the extrusion of molecular nitrogen (N₂). This process typically proceeds through the formation of a highly reactive thioketene intermediate.[1] This thioketene can then undergo further reactions, including isomerization to a thiirene, which is a three-membered ring containing a sulfur atom.[1]
Q2: What are the common degradation products observed upon photolysis of 1,2,3-thiadiazoles?
A2: The primary degradation product is often the corresponding alkyne, formed by the loss of both nitrogen and sulfur from the 1,2,3-thiadiazole ring. However, the initial thioketene intermediate can also be trapped by nucleophiles if they are present in the reaction medium. For example, photolysis in the presence of an amine can yield a thioamide.[1]
Q3: How does the substitution pattern on the 1,2,3-thiadiazole ring affect its photochemical stability?
A3: The nature and position of substituents can significantly influence the rate and pathway of photochemical degradation. Electron-donating or withdrawing groups can affect the electronic distribution within the ring and the stability of the resulting intermediates. The photochemical reactivity of substituted benzothiazole derivatives, for instance, is dependent on the substituents at the 2-position of the benzothiazole skeleton.
Troubleshooting Guide: Photochemical Degradation Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or slow degradation | - Insufficient light intensity or inappropriate wavelength.- The compound is highly photostable under the chosen conditions. | - Ensure the light source emits at a wavelength absorbed by the 1,2,3-thiadiazole derivative.- Increase the light intensity or exposure time.- Consider using a photosensitizer if direct photolysis is inefficient. |
| Formation of a complex mixture of products | - Secondary photolysis of initial degradation products.- Reaction with solvent or atmospheric oxygen. | - Reduce the irradiation time to minimize secondary reactions.- Use a degassed, inert solvent.- Employ specific trapping agents to selectively react with primary intermediates. |
| Difficulty in identifying reactive intermediates | - Intermediates like thioketenes and thiirenes are often short-lived. | - Utilize low-temperature matrix isolation techniques coupled with spectroscopy (e.g., IR, UV-Vis) to trap and characterize reactive species.- Employ trapping agents that form stable, easily identifiable products. |
Experimental Protocol: Photolysis of a 1,2,3-Thiadiazole Derivative
Objective: To investigate the photochemical degradation of a 4-phenyl-1,2,3-thiadiazole and identify the major degradation products.
Materials:
-
4-phenyl-1,2,3-thiadiazole
-
Acetonitrile (HPLC grade, degassed)
-
Photoreactor equipped with a medium-pressure mercury lamp (e.g., 450W) and a quartz reaction vessel
-
HPLC system with a UV detector and a C18 column
-
GC-MS system for product identification
-
Nitrogen gas for degassing
Procedure:
-
Prepare a 100 µM solution of 4-phenyl-1,2,3-thiadiazole in degassed acetonitrile.
-
Transfer 10 mL of the solution to the quartz reaction vessel.
-
Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the photoreactor and irradiate with the mercury lamp. Maintain a constant temperature (e.g., 25 °C) using a cooling system.
-
Withdraw aliquots (e.g., 100 µL) at specific time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analyze the aliquots by HPLC to monitor the disappearance of the parent compound and the formation of degradation products.
-
At the end of the experiment, concentrate the remaining solution under reduced pressure.
-
Analyze the concentrated sample by GC-MS to identify the volatile degradation products.
Expected Results: A decrease in the concentration of 4-phenyl-1,2,3-thiadiazole over time. The major degradation product is expected to be phenylacetylene.
Section 3: Thermal Degradation of 1,2,3-Thiadiazoles
Elevated temperatures can also induce the decomposition of the 1,2,3-thiadiazole ring. This is a critical consideration for compounds that are subjected to high temperatures during synthesis, purification (e.g., distillation), or formulation processes.
Frequently Asked Questions (FAQs): Thermal Degradation
Q1: What is the primary mechanism of thermal degradation for 1,2,3-thiadiazoles?
A1: Similar to photochemical degradation, the initial step in the thermal degradation of 1,2,3-thiadiazoles is the extrusion of molecular nitrogen. This can lead to the formation of a diradical intermediate.[2] This highly reactive species can then undergo various rearrangements and cyclization reactions.
Q2: What are the common products of thermal degradation?
A2: The product profile from thermal degradation can be more complex than that from photolysis. Depending on the substituents and reaction conditions, products such as alkynes, thiophenes, and dithianes can be formed. For example, flash vacuum pyrolysis of 5-(4-methylphenoxy)-4-phenyl-1,2,3-thiadiazole yields 2-(4-methylphenoxy)benzothiophene and p-cresol as major products.[2]
Q3: At what temperatures do 1,2,3-thiadiazoles typically start to decompose?
A3: The thermal stability of 1,2,3-thiadiazoles varies widely depending on their substitution. Some derivatives can be relatively stable up to their melting points, while others may decompose at lower temperatures. It is crucial to determine the thermal stability of a specific derivative using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
Troubleshooting Guide: Thermal Degradation Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Explosive decomposition | - Rapid heating of a thermally sensitive compound. | - Use a smaller sample size.- Employ a slower heating rate in TGA/DSC analysis.- Conduct the reaction in a dilute solution to better dissipate heat. |
| Formation of polymeric or tar-like materials | - Uncontrolled polymerization of reactive intermediates. | - Perform the pyrolysis under high vacuum (flash vacuum pyrolysis) to minimize intermolecular reactions.- Use a carrier gas (e.g., nitrogen, argon) to quickly remove the products from the hot zone. |
| Low yield of desired rearrangement product | - Competing degradation pathways. | - Optimize the pyrolysis temperature and pressure to favor the desired reaction pathway.- Modify the substituents on the 1,2,3-thiadiazole ring to direct the rearrangement. |
Experimental Protocol: Flash Vacuum Pyrolysis (FVP) of a 1,2,3-Thiadiazole Derivative
Objective: To investigate the thermal degradation of a substituted 1,2,3-thiadiazole and identify the resulting products.
Materials:
-
Substituted 1,2,3-thiadiazole
-
FVP apparatus, including a quartz tube, furnace, cold trap (liquid nitrogen), and vacuum pump
-
GC-MS system for product analysis
-
NMR spectrometer for structural elucidation of isolated products
Procedure:
-
Set up the FVP apparatus. The quartz tube is placed inside the furnace, and the outlet is connected to a cold trap cooled with liquid nitrogen. The system is connected to a high-vacuum pump.
-
Place a small amount (e.g., 50-100 mg) of the 1,2,3-thiadiazole derivative in a sample holder at the inlet of the quartz tube.
-
Evacuate the system to a low pressure (e.g., 10⁻³ to 10⁻⁵ torr).
-
Heat the furnace to the desired pyrolysis temperature (this will need to be optimized for the specific compound, typically in the range of 300-800 °C).
-
Slowly sublime the sample through the hot zone of the quartz tube.
-
The volatile degradation products will be collected in the liquid nitrogen cold trap.
-
After the pyrolysis is complete, allow the apparatus to cool to room temperature and then carefully vent the system.
-
Collect the condensed products from the cold trap by washing with a suitable solvent (e.g., dichloromethane).
-
Analyze the collected sample by GC-MS and NMR to identify the degradation products.
Section 4: Biological Degradation of 1,2,3-Thiadiazoles
For 1,2,3-thiadiazole derivatives intended for pharmaceutical or agricultural applications, understanding their metabolic fate is paramount. Biological degradation is typically mediated by enzymes in living organisms.
Frequently Asked Questions (FAQs): Biological Degradation
Q1: What are the primary enzymatic systems involved in the degradation of 1,2,3-thiadiazoles?
A1: The cytochrome P450 (CYP) enzyme system, primarily located in the liver, is a major contributor to the metabolism of many xenobiotics, including 1,2,3-thiadiazoles.[1] These enzymes catalyze oxidative reactions. For thiadiazole-containing pesticides, microbial degradation in the soil is also a significant pathway.
Q2: What are the common metabolites of 1,2,3-thiadiazoles?
A2: Oxidation of the 1,2,3-thiadiazole ring by cytochrome P450 can lead to the extrusion of the three heteroatoms and the formation of the corresponding acetylene.[1] Other metabolic transformations can occur on the substituents attached to the thiadiazole ring, such as hydroxylation, dealkylation, or conjugation reactions.
Q3: How can I predict the metabolic stability of my 1,2,3-thiadiazole derivative?
A3: In vitro assays using liver microsomes or hepatocytes are commonly used to assess metabolic stability. These assays measure the rate of disappearance of the parent compound over time when incubated with the metabolic enzymes. Computational models can also be used to predict potential sites of metabolism.
Troubleshooting Guide: In Vitro Metabolism Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable metabolism | - The compound is metabolically stable.- The concentration of the compound is too high, leading to enzyme saturation.- The incorrect cofactor (e.g., NADPH) was used or is degraded. | - Increase the incubation time or the concentration of liver microsomes.- Test a range of substrate concentrations.- Ensure the freshness and correct concentration of all cofactors. |
| Poor recovery of the compound | - The compound is unstable in the incubation buffer.- The compound is binding non-specifically to the reaction vessel. | - Run a control incubation without the metabolic enzymes to assess chemical stability.- Use low-binding microplates or glassware. |
| Difficulty in identifying metabolites | - Metabolites are formed at very low concentrations.- Metabolites are unstable. | - Use more sensitive analytical techniques, such as LC-MS/MS.- Consider using radiolabeled compounds to aid in the detection of all metabolites. |
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the metabolic stability of a 1,2,3-thiadiazole derivative in the presence of human liver microsomes.
Materials:
-
1,2,3-thiadiazole derivative
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the 1,2,3-thiadiazole derivative in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, pre-incubate the compound (at a final concentration of, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37 °C.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Section 5: Visualizing Degradation Pathways
To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the key degradation pathways of 1,2,3-thiadiazoles.
Caption: Photochemical degradation of 1,2,3-thiadiazoles.
Caption: Thermal degradation of 1,2,3-thiadiazoles.
Caption: Biological degradation of 1,2,3-thiadiazoles.
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Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
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Larsen, B., et al. (1995). Photolysis of 1,2,3-Thiadiazole. Formation of Thiirene by Secondary Photolysis of Thioketene. The Journal of Organic Chemistry, 60(5), 1341-1344. [Link]
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Al-Masoudi, N. A., et al. (2018). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 34(1), 353-361. [Link]
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Gonzalez, J., et al. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(22), 5021. [Link]
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The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement [Video]. YouTube. [Link]
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Rosenkranz, H. J. (1973). Photochemistry of some heterocyclic systems. Pure and Applied Chemistry, 33(2-3), 339-362. [Link]
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Wentrup, C. (2017). Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles. Chemical Reviews, 117(5), 4562-4623. [Link]
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Milstead, R. P., et al. (2023). Limitations of conventional approaches to identify photochemically produced reactive intermediates involved in contaminant indirect photodegradation. Environmental Science: Processes & Impacts, 25(10), 1569-1581. [Link]
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Li, Y., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6523. [Link]
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Remucal, C. K., et al. (2023). Limitations of conventional approaches to identify photochemically produced reactive intermediates involved in contaminant indirect photodegradation. Environmental Science: Processes & Impacts, 25(10), 1569-1581. [Link]
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Brümmer, H. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
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European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. [Link]
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Kassab, R. M., et al. (1997). Thermal fragmentation and rearrangement of 2-(arylidenehydrazino)-4-(5H)-thiazolone derivatives: synthesis of 1,2,4-triazoles. Journal of Analytical and Applied Pyrolysis, 40-41, 281-293. [Link]
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The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.). Retrieved from [Link]
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Gad, M. I., et al. (2025). Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin. Bioorganic Chemistry, 155, 108510. [Link]
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Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized thiadiazole compounds. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of low bioactivity observed during experimental evaluation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Introduction: The Promise and Pitfalls of Thiadiazoles
Thiadiazoles, particularly the 1,3,4-thiadiazole scaffold, are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their biological versatility is attributed to the unique structural and electronic properties of the thiadiazole ring, which can act as a bioisostere for other key heterocycles and engage in various intermolecular interactions.[3] However, the journey from a synthesized thiadiazole to a potent bioactive compound is often fraught with challenges. Low or inconsistent bioactivity is a frequent and frustrating roadblock. This guide will systematically walk you through potential causes and solutions.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your experiments.
Issue 1: My synthesized thiadiazole shows significantly lower bioactivity than predicted by in silico models.
Potential Causes & Investigative Workflow:
This common discrepancy often points to a divergence between the idealized conditions of computational models and the complex realities of a biological assay. The troubleshooting process should systematically evaluate physicochemical properties and compound stability.
Caption: Troubleshooting workflow for low bioactivity of synthesized thiadiazoles.
Detailed Solutions:
-
Poor Aqueous Solubility: Thiadiazole derivatives, especially those with aromatic substituents, can suffer from low aqueous solubility.[4] If your compound precipitates in the assay medium, its effective concentration will be much lower than intended.
-
Protocol 1: Kinetic and Thermodynamic Solubility Assessment.
-
Kinetic Solubility: Prepare a high-concentration stock solution of your thiadiazole in DMSO. Make serial dilutions in your assay buffer. Incubate for a defined period (e.g., 2 hours) at the assay temperature. Measure for precipitation using nephelometry or visual inspection.
-
Thermodynamic Solubility: Add an excess of the solid compound to the assay buffer. Equilibrate for 24-48 hours with agitation. Centrifuge to pellet undissolved solid. Quantify the concentration of the dissolved compound in the supernatant via HPLC-UV.
-
-
Mitigation Strategies:
-
Formulation: For in vitro assays, consider using co-solvents like DMSO (typically ≤0.5% final concentration to avoid artifacts). For in vivo studies, formulation strategies such as complexation with cyclodextrins or lipid-based formulations can be explored.[4][5][6][7]
-
Structural Modification: Introduce polar functional groups to the thiadiazole scaffold if synthetically feasible, without disrupting the key pharmacophore.
-
-
-
Suboptimal Lipophilicity (LogP): The compound may be too lipophilic, leading to non-specific binding to plastics or proteins in the assay medium, or too hydrophilic, preventing it from crossing cell membranes in cell-based assays.
-
Protocol 2: LogP Determination (Shake-Flask Method).
-
Prepare a solution of your thiadiazole in a biphasic system of n-octanol and water (or buffer).
-
Agitate vigorously to allow for partitioning.
-
Allow the layers to separate.
-
Measure the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP as log([Concentration in Octanol]/[Concentration in Water]).
-
-
-
Compound Instability: The thiadiazole ring is generally stable, but can be susceptible to hydrolytic cleavage under certain pH conditions.[8]
-
Protocol 3: pH Stability Profiling.
-
Incubate your compound in buffers of varying pH (e.g., pH 5, 7.4, 9) at the intended assay temperature.
-
Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench any reaction and analyze the remaining parent compound by HPLC.
-
A significant decrease in the parent compound's peak area over time indicates instability.
-
-
Issue 2: My thiadiazole is active in a biochemical assay but shows no activity in a cell-based assay.
Potential Causes & Investigative Workflow:
This scenario strongly suggests issues with cell permeability, efflux by cellular transporters, or metabolic degradation within the cells.
Caption: Investigating discrepancies between biochemical and cell-based assay results.
Detailed Solutions:
-
Low Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Use a 96-well microplate with a filter plate coated with a lipid-infused artificial membrane.
-
Add the compound to the donor wells and buffer to the acceptor wells.
-
Incubate and then measure the concentration of the compound that has crossed the membrane into the acceptor wells. This provides a rapid assessment of passive diffusion.
-
-
-
Cellular Efflux: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Protocol 5: Co-incubation with Efflux Pump Inhibitors.
-
Run your cell-based assay with your thiadiazole in the presence and absence of a known efflux pump inhibitor (e.g., verapamil for P-gp).
-
A significant increase in bioactivity in the presence of the inhibitor suggests your compound is an efflux substrate.
-
-
-
Metabolic Degradation: Intracellular enzymes can metabolize your thiadiazole into an inactive form.[8]
-
Protocol 6: Metabolic Stability Assay with Liver Microsomes.
-
Incubate your compound with liver microsomes (which contain cytochrome P450 enzymes) and the necessary cofactors (e.g., NADPH).
-
Take samples at various time points, stop the reaction, and analyze for the parent compound via LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance.
-
-
Issue 3: I am observing inconsistent bioactivity across different batches of my synthesized thiadiazole.
Potential Causes & Investigative Workflow:
This issue almost always points to problems with the synthesis, purification, or stability of the compound.
-
Purity and Identity: Ensure each batch is of comparable purity and that the correct structure has been synthesized. Minor impurities can sometimes have significant biological effects (either inhibitory or enhancing).
-
Actionable Steps:
-
Re-verify Structure: Confirm the structure of each batch using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Assess Purity: Use a standardized HPLC method to assess the purity of each batch. Aim for >95% purity for initial biological screening.
-
Identify Impurities: If significant impurities are present, try to identify them, as they may be the source of the inconsistent activity.
-
-
-
Tautomerism or Isomerism: Some thiadiazole derivatives can exist as tautomers, which may have different biological activities.[9] Inconsistent isolation of a specific tautomer can lead to variable results.
-
Actionable Steps:
-
Spectroscopic Analysis: Carefully analyze NMR and other spectroscopic data for evidence of multiple species in solution.
-
Controlled Crystallization: Use controlled crystallization conditions to try and isolate a single tautomeric form consistently.
-
-
-
Degradation upon Storage: The compound may be degrading over time.
-
Actionable Steps:
-
Storage Conditions: Store compounds as dry solids at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Stock Solution Stability: Prepare fresh stock solutions in a suitable solvent (like DMSO) and avoid repeated freeze-thaw cycles. If storing stock solutions, do so at -80°C in small aliquots.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of thiadiazoles that I should consider to improve bioactivity?
A1: The bioactivity of thiadiazoles is highly dependent on the substituents at the C2 and C5 positions (for 1,3,4-thiadiazoles).[1] Structure-activity relationship (SAR) studies have shown that:
-
Electron-withdrawing or -donating groups: The electronic nature of the substituents can significantly influence the interaction with biological targets.[10]
-
Lipophilicity and steric bulk: These properties affect solubility, permeability, and binding to the target. For example, the introduction of halogen atoms has been shown to improve anticancer potency in some cases.[10]
-
Hybridization with other pharmacophores: Combining the thiadiazole ring with other known bioactive moieties can lead to synergistic effects.[10]
Q2: My thiadiazole has poor solubility. What are some quick formulation tricks for in vitro screening?
A2: For initial in vitro screening, the primary goal is to get the compound into solution in the assay buffer without it crashing out.
-
Use of Co-solvents: DMSO is the most common, but ensure the final concentration is low (typically <0.5%) to avoid affecting the biological system.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer (if compatible with your assay) can improve solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can sometimes help, but be cautious as they can also interfere with assays.
Q3: How can I be sure that the observed bioactivity is from my thiadiazole and not a degradation product?
A3: This is a critical question in drug discovery.
-
Stability Confirmation: First, perform the stability assays mentioned in the troubleshooting guide (pH, assay buffer stability).
-
Activity of Potential Degradants: If you can identify major degradation products, synthesize them and test their bioactivity in your assay. If they are inactive, it strengthens the case that the parent compound is responsible for the observed activity.
-
Time-Course Experiments: If activity is lost over the course of a long incubation, it may suggest degradation.
Q4: Are there any "pan-assay interference compounds" (PAINS) that are structurally related to thiadiazoles?
A4: Yes, certain substructures can lead to non-specific assay results. While the thiadiazole ring itself is not a classic PAIN, certain derivatives, particularly those that are highly reactive or prone to aggregation, could potentially act as PAINS. It is always good practice to run control experiments, such as testing your compound in the presence of a detergent (like Triton X-100) to check for aggregation-based inhibition, and to perform counter-screens to ensure target-specific activity.
Part 3: Data Summary and Protocols
Table 1: Physicochemical Properties and Their Impact on Bioactivity
| Parameter | Desired Range for Oral Drugs (Lipinski's Rule of 5) | Impact of "Out of Range" Values on Thiadiazole Bioactivity | Recommended Assay |
| Molecular Weight | < 500 Da | High MW can lead to poor permeability and solubility. | Calculation from structure |
| LogP | < 5 | High LogP can cause poor solubility and non-specific binding. Low LogP may result in poor permeability. | Shake-flask method, HPLC |
| H-bond Donors | ≤ 5 | High numbers can reduce permeability across cell membranes. | Calculation from structure |
| H-bond Acceptors | ≤ 10 | High numbers can reduce permeability across cell membranes. | Calculation from structure |
| Aqueous Solubility | > 10 µM | Low solubility leads to low effective concentration in assays and poor absorption in vivo. | Kinetic/Thermodynamic solubility assays |
Protocol Summaries:
-
Protocol 1: Solubility Assessment: Measures the maximum dissolved concentration of the compound in assay buffer. Crucial for ensuring the intended concentration is tested.
-
Protocol 2: LogP Determination: Quantifies the lipophilicity of the compound, which influences its ability to cross membranes and its potential for non-specific binding.
-
Protocol 3: pH Stability Profiling: Assesses the compound's stability across a range of pH values to identify potential degradation issues.
-
Protocol 4: PAMPA: A high-throughput method to predict passive membrane permeability.
-
Protocol 5: Efflux Pump Inhibition Assay: Determines if the compound is actively transported out of cells, which would reduce its intracellular concentration.
-
Protocol 6: Microsomal Stability Assay: Evaluates the susceptibility of the compound to metabolism by key drug-metabolizing enzymes.
By systematically addressing these potential issues, researchers can more effectively troubleshoot low bioactivity in their synthesized thiadiazole derivatives, leading to more reliable and reproducible results in their drug discovery efforts.
References
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.
- Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC - PubMed Central.
- Biological Activities of Thiadiazole Derivatives: A Review. (2025). ResearchGate.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.
- Thiadiazoles and Their Properties. (n.d.). ISRES.
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025). Unknown Source.
- Editorial: Emerging heterocycles as bioactive compounds. (n.d.). PMC - NIH.
- Structure-activity relationships of thiadiazole agonists of the human secretin receptor. (2024). NIH.
- Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. (n.d.). ACS Biomaterials Science & Engineering.
- Technical Support Center: Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays. (n.d.). Benchchem.
- Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
-
Proposed pathways for oxidative degradation of benzo[c][1][10][11]thiadiazole subunit of FBTF on ITO and Ag based on IRRAS results. (n.d.). ResearchGate. Available at:
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
- The effect of different polymers on the solubility, permeability and distribution of poor soluble 1,2,4-thiadiazole derivative. (n.d.). Request PDF - ResearchGate.
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antipl
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). NIH.
- Synthesis and Biochemical Studies of Novel Thiadiazoles. (n.d.). ResearchGate.
- 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD.
- Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (n.d.). PMC - NIH.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (n.d.). MDPI.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs.
- Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. (n.d.). MDPI.
- Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2024). ACS Omega - ACS Publications.
- A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives. (2022). Jetir.Org.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
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- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
Technical Support Center: Synthesis of 4-(1,2,3-thiadiazol-4-yl)phenol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(1,2,3-thiadiazol-4-yl)phenol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antifungal properties.[1]
The most common and direct route to this class of compounds is the Hurd-Mori reaction, a cyclization of a hydrazone bearing an α-methylene group using thionyl chloride (SOCl₂).[1][2][3][4] While robust, this synthesis is not without its challenges. This guide is structured as a series of frequently asked questions (FAQs) to address the specific side reactions and experimental issues you may encounter. Our goal is to explain the causality behind these issues and provide field-proven solutions to optimize your synthesis.
Core Synthesis Pathway: An Overview
The synthesis is typically a two-step process starting from 4-hydroxyacetophenone. The first step is the formation of the corresponding hydrazone, which is then cyclized in the second step using thionyl chloride to yield the target 1,2,3-thiadiazole.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting and FAQs
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My overall yield of this compound is consistently low. What are the potential causes?
A1: Low yield is a frequent complaint that can stem from several stages of the process. A systematic approach is required to diagnose the root cause.
Causality and Diagnosis:
-
Incomplete Precursor Formation: The Hurd-Mori reaction is only as good as its precursor. If the initial conversion of 4-hydroxyacetophenone to its hydrazone is incomplete, the final yield will be inherently limited. This initial condensation is a reversible equilibrium reaction that must be driven to completion.
-
Substrate and Product Degradation: Thionyl chloride is a highly aggressive reagent. If added too quickly, or if the reaction temperature is not adequately controlled, it can lead to the formation of intractable polymeric tars instead of the desired cyclization. The phenolic group, being an activating group, can also make the aromatic ring susceptible to unwanted side reactions like chlorination under harsh conditions.
-
Sub-optimal Cyclization Conditions: The success of the Hurd-Mori reaction can be highly dependent on the electronic nature of the substrate. While some precursors require harsher conditions (e.g., reflux), others may cyclize at room temperature. For your specific substrate, the presence of the electron-donating phenol group may influence the optimal reaction conditions.[5]
-
Product Instability During Workup: The 1,2,3-thiadiazole ring system can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition during extraction and purification.[6]
Troubleshooting Protocol:
Caption: Divergent pathways leading to the desired product versus common byproducts.
Q3: What are the best practices for purifying the final product and separating it from these byproducts?
A3: A well-designed workup and purification strategy is critical for isolating high-purity this compound.
Purification Strategy:
-
Quenching: The reaction must be safely quenched to destroy excess thionyl chloride. The standard procedure is to pour the reaction mixture slowly onto crushed ice with stirring. [4]This hydrolyzes SOCl₂ to SO₂ and HCl, which can then be neutralized.
-
Neutralizing Wash: After quenching and extraction into an organic solvent (like ethyl acetate or DCM), the organic layer should be washed with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to remove acidic byproducts like HCl and SO₂. Follow this with a brine wash to remove excess water.
-
Column Chromatography: This is the most reliable method for separating the product from closely related impurities. [6] * Stationary Phase: Silica gel is standard.
-
Mobile Phase: The polarity of the product is intermediate, dominated by the phenol group. A good starting point for a solvent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40-50%).
-
-
Recrystallization: If the crude product is >90% pure after chromatography, recrystallization can be used for final polishing. [6]A mixed solvent system like ethyl acetate/hexanes or ethanol/water is often effective.
Data Table: Impurity Profile for Purification
| Compound | Expected Polarity | Typical Rf (30% EtOAc/Hex) | Separation Notes |
| Target Product | Medium-High | ~0.4 | The phenolic -OH allows for strong interaction with silica. |
| Azine Byproduct | Low | ~0.8 | Elutes much faster than the product. Easily separated. |
| Chlorinated Byproduct | Medium | ~0.5-0.6 | Polarity is close to the product; requires careful chromatography. |
| Starting Hydrazone | High | ~0.2 | More polar than the product; elutes slower. |
Validated Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyacetophenone Hydrazone
-
Materials:
-
4-Hydroxyacetophenone (1.0 eq)
-
Hydrazine hydrate (85% solution, 1.5 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxyacetophenone in a minimal amount of absolute ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., in 30% ethyl acetate/hexanes) until the starting ketone spot has completely disappeared. [7] 4. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The resulting hydrazone should be of sufficient purity for the next step.
-
Protocol 2: Hurd-Mori Cyclization to this compound
-
CAUTION: This reaction involves thionyl chloride, which is corrosive and moisture-sensitive, and produces HCl and SO₂ gas. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Materials:
-
4-Hydroxyacetophenone hydrazone (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a dry, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a condenser connected to a gas trap (e.g., a bubbler with a dilute NaOH solution), suspend the hydrazone in anhydrous DCM.
-
Cool the suspension to 0°C using an ice bath.
-
Add thionyl chloride dropwise to the cooled, stirring suspension over 30-45 minutes. [4]Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40°C) for 2-3 hours, or until TLC analysis shows complete consumption of the hydrazone.
-
Cool the reaction mixture back to room temperature.
-
Slowly and carefully pour the reaction mixture onto a beaker of crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel as described in the FAQ section.
-
References
-
Shafiee, G., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. Available at: [Link]
-
Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry. Available at: [Link]
-
Karaali, A. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. Available at: [Link]
-
Albert, R., et al. (2007). Synthesis of Pyrrolo[2,3-d]t[1][2][8]hiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
-
Newkome, G. R., & Fishel, D. L. Ethanone, 1-phenyl-, hydrazone. Organic Syntheses. Available at: [Link]
-
LibreTexts Chemistry. Reactions of Alcohols with Thionyl Chloride. Available at: [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
Sources
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
Validation & Comparative
The Kinase Inhibitor Potential of 4-(1,2,3-Thiadiazol-4-yl)phenol: A Comparative Guide
Introduction
In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to overcoming challenges such as acquired resistance and off-target toxicity. The compound 4-(1,2,3-thiadiazol-4-yl)phenol presents an intriguing, yet underexplored, chemical architecture. While its direct activity as a kinase inhibitor has not been extensively documented in publicly available literature, its constituent moieties—the 1,2,3-thiadiazole ring and the phenol group—are present in various known bioactive molecules, including potent kinase inhibitors. This guide provides a comparative analysis of this compound against established kinase inhibitors, postulating its potential based on the activities of its structural components. We will delve into the known kinase-inhibiting properties of related thiadiazole and phenol derivatives and contrast them with well-established drugs, supported by experimental protocols to guide the investigation of this and similar compounds.
Comparative Analysis: Deconstructing the Potential of this compound
The promise of this compound as a kinase inhibitor can be inferred by examining the biological activities of its core structures.
The 1,2,3-Thiadiazole Moiety: A Scaffold for Kinase Inhibition
The 1,2,3-thiadiazole ring is a heterocyclic motif that has been incorporated into various compounds with demonstrated pharmacological activities. Notably, derivatives of 1,2,3-thiadiazole have been identified as potent inhibitors of key kinases involved in cancer progression. For instance, a series of 1,2,3-thiadiazole substituted pyrazolones have been investigated as inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[1] The development of inhibitors targeting this kinase is a cornerstone of modern oncology. The successful integration of the 1,2,3-thiadiazole scaffold into potent VEGFR-2 inhibitors underscores the potential of this chemical entity to be a valuable component in the design of novel anti-angiogenic agents.
The Phenol Moiety: A Key Player in Kinase Inhibitor-Target Interactions
The phenol group is a common feature in many small-molecule kinase inhibitors. Its hydroxyl group can act as a crucial hydrogen bond donor or acceptor, facilitating high-affinity interactions with the kinase active site. The importance of this moiety is highlighted in a study on 4-amino-2-(thio)phenol derivatives, which were identified as novel protein kinase and angiogenesis inhibitors.[3] One particular compound from this series, compound 5i, demonstrated effective inhibition of AKT (Protein Kinase B) and ABL (Abelson murine leukemia viral oncogene homolog 1) with IC50 values of 1.26 μM and 1.50 μM, respectively.[3] AKT is a central node in signaling pathways that regulate cell survival and proliferation, while ABL is a non-receptor tyrosine kinase implicated in various leukemias. The ability of these phenol derivatives to inhibit such critical kinases showcases the significance of the phenolic hydroxyl group in achieving potent kinase inhibition.
Performance Comparison with Established Kinase Inhibitors
To contextualize the potential of a molecule like this compound, it is useful to compare it with established, clinically approved kinase inhibitors that target some of the same kinases as the exemplary compounds discussed above. Here, we consider Dasatinib, Sunitinib, and Sorafenib.
| Inhibitor | Target Kinases | IC50 Values | Mechanism of Action |
| Compound 5i (4-amino-2-thiophenol derivative) | AKT, ABL | AKT: 1.26 μM, ABL: 1.50 μM | ATP-competitive inhibition |
| Dasatinib | BCR-ABL, SRC family, c-KIT, EPHA2, PDGFRβ | BCR-ABL: <1 nM | Binds to both the active and inactive conformations of the ABL kinase domain, overcoming resistance to other inhibitors like imatinib.[4] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | VEGFR-2: 9 nM | A multi-targeted receptor tyrosine kinase inhibitor that blocks cellular signaling, leading to reduced tumor vascularization and cancer cell apoptosis.[5][6][7] |
| Sorafenib | VEGFRs, PDGFR, RAF kinases, c-KIT, FLT3, RET | VEGFR-2: 90 nM, B-RAF: 22 nM | A multi-kinase inhibitor that targets both tumor cell proliferation and angiogenesis by inhibiting the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases.[8][9][10][11] |
This comparison illustrates that while the phenol-containing compound 5i shows promising activity in the micromolar range, established drugs like Dasatinib, Sunitinib, and Sorafenib exhibit significantly higher potency, with IC50 values in the nanomolar range. This highlights the extensive optimization that is typically required to translate a lead compound into a clinical candidate.
Experimental Protocols for Assessing Kinase Inhibitor Potential
To empirically determine the kinase inhibitory activity of a novel compound such as this compound, a series of in vitro and cell-based assays are necessary.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase (e.g., VEGFR-2, AKT, ABL).
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, and the inhibition is determined by the reduction in this signal in the presence of the test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 140 mM NaCl, 1 mM EGTA, 1 mM DTT).[12]
-
Prepare solutions of the purified kinase, the substrate (e.g., a specific peptide), and ATP (containing a detectable label, such as γ-³²P-ATP, or for use in a luminescence-based assay like ADP-Glo).
-
-
Assay Setup:
-
In a 96-well plate, add the kinase buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Add the purified kinase to all wells and incubate for a short period to allow for compound binding.
-
-
Initiation of Reaction:
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution or by heating).
-
Detect the signal. For radiometric assays, this involves separating the phosphorylated substrate and quantifying the radioactivity.[13] For luminescence-based assays, a detection reagent is added that converts ADP to ATP, which then drives a luciferase reaction, and the light output is measured.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of a test compound in an in vitro kinase assay.
Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (GI50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[14] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[14]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., one that is known to be dependent on the kinase of interest) in appropriate growth medium.
-
-
Cell Plating:
-
Compound Treatment:
-
Add serial dilutions of the test compound to the wells. Include appropriate controls (untreated cells and a known cytotoxic drug).
-
Incubate the plate for a defined period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[16]
-
Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 value.
-
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition.
Conclusion
While direct evidence for the kinase inhibitory activity of this compound is currently lacking, a comparative analysis of its structural components provides a strong rationale for its investigation as a potential kinase inhibitor. The presence of the 1,2,3-thiadiazole moiety, found in known VEGFR-2 inhibitors, and the phenol group, a key feature in many potent kinase inhibitors, suggests that this compound could interact with the active sites of various kinases. The provided experimental protocols offer a clear path for the empirical evaluation of this and other novel compounds. Further research, guided by the principles of medicinal chemistry and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this and related chemical scaffolds.
References
-
Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry. ([Link])
-
1,2,3-Thiadiazole substituted pyrazolones as potent KDR/VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. ([Link])
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). ([Link])
-
Sorafenib - Wikipedia. Wikipedia. ([Link])
-
What is the mechanism of Dasatinib? Patsnap Synapse. ([Link])
-
PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics. ([Link])
-
1,2,3-Thiadiazole Substituted Pyrazolones as Potent KDR/VEGFR-2 Kinase Inhibitors. ResearchGate. ([Link])
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. ([Link])
-
In vitro kinase assay and inhibition assay. Bio-protocol. ([Link])
-
Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management. ([Link])
-
Sunitinib - Wikipedia. Wikipedia. ([Link])
-
Kinase assays. BMG LABTECH. ([Link])
-
In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). MDPI. ([Link])
-
Sorafenib Pharmacodynamics. ClinPGx. ([Link])
-
Dasatinib - Wikipedia. Wikipedia. ([Link])
-
New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research. ([Link])
-
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Core. ([Link])
-
Sorafenib - Proteopedia, life in 3D. Proteopedia. ([Link])
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. ([Link])
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. ([Link])
-
Inhibitor of IKK kinase. Otava Chemicals. ([Link])
-
Dasatinib: MedlinePlus Drug Information. MedlinePlus. ([Link])
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. ([Link])
-
MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc. ([Link])
-
What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle. ([Link])
-
16 Medicine of the week: Sunitinib. YouTube. ([Link])
-
4-Aminothiophenol. PubChem. ([Link])
-
Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... ResearchGate. ([Link])
-
Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. Archiv der Pharmazie. ([Link])
-
IC50 – Knowledge and References. Taylor & Francis. ([Link])
-
Drug Discovery - Inhibitor. chemical-kinomics. ([Link])
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A Senior Application Scientist's Guide to the Biological Activity of Thiadiazole Isomers
For researchers, scientists, and professionals in drug development, the heterocyclic scaffold of thiadiazole presents a fascinating area of exploration. This five-membered ring, containing sulfur and two nitrogen atoms, exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. The arrangement of these heteroatoms dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the biological activities of these isomers, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Introduction to Thiadiazole Isomers: A Tale of Four Scaffolds
The thiadiazole nucleus is a versatile pharmacophore found in a variety of medicinally important compounds.[1] The inherent properties of the thiadiazole ring, such as its aromaticity, planarity, and ability to participate in hydrogen bonding, make it an attractive scaffold for interacting with biological targets.[2] While all isomers share these fundamental characteristics, the specific placement of the nitrogen atoms relative to the sulfur atom dictates the electron distribution within the ring, influencing parameters like dipole moment, lipophilicity, and metabolic stability.
Of the four isomers, the 1,3,4-thiadiazole scaffold has been the most extensively studied, largely due to its favorable metabolic stability and broad spectrum of biological activities.[2] However, recent investigations into the other isomers have revealed their unique and potent pharmacological profiles, warranting a comprehensive comparative analysis.
Comparative Biological Efficacy: A Data-Driven Overview
This section delves into a comparative analysis of the primary biological activities reported for the four thiadiazole isomers: anticancer and antimicrobial. It is crucial to note that a direct head-to-head comparison of all four isomers under identical experimental conditions is rare in the literature. Therefore, the following data, compiled from various studies, should be interpreted with consideration for the different cell lines, microbial strains, and assay conditions employed.
Anticancer Activity: A Battle for Cellular Supremacy
Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[3] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
dot
Caption: Logical relationship between thiadiazole isomers and their reported anticancer mechanisms of action.
Table 1: Comparative Anticancer Activity of Thiadiazole Isomers (IC50 values in µM)
| Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Thiadiazole | 4-aryl-1,2,3-thiadiazole derivative | SW480 (colon) | Not specified, but showed activity | [4] |
| 4-aryl-1,2,3-thiadiazole derivative | HCT116 (colon) | Not specified, but showed activity | [4] | |
| 4-aryl-1,2,3-thiadiazole derivative | MCF-7 (breast) | Not specified, but showed activity | [4] | |
| 1,2,4-Thiadiazole | 3,5-disubstituted-1,2,4-thiadiazole | HeLa (cervical) | ~5-10 | [5] |
| Benzimidazo[1,2-d][4][6][7]thiadiazole derivative | HL-60 (leukemia) | 0.24 - 1.72 | [8] | |
| Benzimidazo[1,2-d][4][6][7]thiadiazole derivative | U937 (leukemia) | 0.24 - 1.72 | [8] | |
| 1,2,5-Thiadiazole | Anthra[2,1-c][4][6][9]thiadiazole-6,11-dione | Various cell lines | Potent activity reported | [8] |
| 1,3,4-Thiadiazole | 2-(benzylthio)-5-phenyl-1,3,4-thiadiazole | MCF-7 (breast) | 1.52 | [3] |
| 2-(benzylthio)-5-phenyl-1,3,4-thiadiazole | HCT-116 (colon) | 10.3 | [3] | |
| Imidazo[2,1-b][3][4][7]thiadiazole derivative | Pancreatic ductal adenocarcinoma | Potent activity reported | [10] |
Insights and Structure-Activity Relationship (SAR):
-
1,3,4-Thiadiazole: This isomer is the most explored for its anticancer potential. The presence of various substituents at the C2 and C5 positions significantly influences its activity. Aromatic and heterocyclic moieties are common substitutions that enhance cytotoxicity.[10] A notable mechanism of action for some 1,3,4-thiadiazole derivatives is the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cancer cell survival and proliferation.[3]
-
1,2,4-Thiadiazole: Derivatives of this isomer have also demonstrated potent anticancer activities. The substitution pattern at the C3 and C5 positions is crucial for their cytotoxic effects.[5]
-
1,2,3-Thiadiazole: Research on the anticancer properties of this isomer is less extensive, but emerging evidence suggests its potential.[4]
-
1,2,5-Thiadiazole: This isomer has shown promise, with some derivatives exhibiting potent activity against a panel of cancer cell lines.[8]
Antimicrobial Activity: Combating Pathogenic Threats
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiadiazole isomers have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[7]
dot
Caption: Overview of the antimicrobial spectrum of different thiadiazole isomers.
Table 2: Comparative Antimicrobial Activity of Thiadiazole Isomers (MIC values in µg/mL)
| Isomer | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1,2,3-Thiadiazole | 4-methyl-1,2,3-thiadiazole-5-carboxylate | Pyricularia oryzae (fungus) | Not specified, but showed activity | [11] |
| 1,2,4-Thiadiazole | Phthalazinone-1,2,4-triazole conjugate | Bacillus subtilis (Gram +) | Active | [12] |
| Phthalazinone-1,2,4-triazole conjugate | Candida albicans (fungus) | Active | [12] | |
| 1,2,5-Thiadiazole | 4-morpholino-1,2,5-thiadiazol-3-yl derivative | Mycobacterium tuberculosis | 25.00 | [4] |
| 4-morpholino-1,2,5-thiadiazol-3-yl derivative | Staphylococcus aureus (Gram +) | Moderate activity | [4] | |
| 4-morpholino-1,2,5-thiadiazol-3-yl derivative | Escherichia coli (Gram -) | Moderate activity | [4] | |
| 1,3,4-Thiadiazole | 2-amino-5-substituted-1,3,4-thiadiazole | Staphylococcus aureus (Gram +) | 3.12 - 6.25 | [13] |
| 2,5-disubstituted-1,3,4-thiadiazole | Aspergillus terreus (fungus) | Potent activity | [14] |
Insights and Structure-Activity Relationship (SAR):
-
1,3,4-Thiadiazole: This isomer is a workhorse in the development of antimicrobial agents, with numerous derivatives exhibiting potent activity against both bacteria and fungi.[6][7] The presence of amino, mercapto, and various heterocyclic substituents at the C2 and C5 positions is a common strategy to enhance antimicrobial efficacy.
-
1,2,5-Thiadiazole: This isomer has demonstrated promising antimycobacterial and antibacterial activities.[4] The substitution pattern on the ring is critical for its biological effects.
-
1,2,4-Thiadiazole: Derivatives of this isomer have shown activity against both bacteria and fungi, highlighting its potential as a versatile antimicrobial scaffold.[12]
-
1,2,3-Thiadiazole: While less explored for its antimicrobial properties, some derivatives have shown antifungal activity.[11]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for two key assays used to evaluate the anticancer and antimicrobial activities of thiadiazole isomers.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
dot
Caption: Experimental workflow for the MTT assay to determine cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strain (bacteria or fungi) in a suitable broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the thiadiazole compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Confirmation (Optional): To confirm the MIC, a viability indicator dye such as resazurin can be added. A color change from blue to pink indicates viable cells.
Conclusion and Future Directions
The comparative analysis of thiadiazole isomers reveals a rich and diverse landscape of biological activity. While the 1,3,4-thiadiazole isomer has been the most extensively studied and has yielded numerous promising lead compounds, the other isomers, particularly 1,2,4- and 1,2,5-thiadiazoles, are emerging as valuable scaffolds in their own right.
The key to unlocking the full therapeutic potential of thiadiazoles lies in a deeper understanding of their structure-activity relationships. Future research should focus on systematic, comparative studies that evaluate all four isomers against a panel of biological targets under standardized conditions. This will enable a more definitive assessment of their relative potencies and selectivities. Furthermore, elucidating the precise molecular mechanisms of action for each isomer will be crucial for the rational design of next-generation thiadiazole-based therapeutics with improved efficacy and reduced toxicity. The continued exploration of this versatile heterocyclic family holds immense promise for addressing significant challenges in medicine, from cancer to infectious diseases.
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A Senior Application Scientist's Guide to the Validation of 4-(1,2,3-Thiadiazol-4-yl)phenol as a Novel Anticancer Agent
Introduction: The Promise of the Thiadiazole Scaffold
The thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Its mesoionic character facilitates passage across cellular membranes, allowing compounds to interact effectively with a wide array of biological targets.[2] This has led to the development of numerous thiadiazole derivatives with potent anticancer properties, targeting a spectrum of mechanisms from tubulin polymerization and kinase inhibition to the induction of apoptosis.[3][4]
This guide focuses specifically on 4-(1,2,3-thiadiazol-4-yl)phenol (T4P) , a member of the 1,2,3-thiadiazole isomer class. While extensive research exists for the 1,3,4-thiadiazole subclass, the 1,2,3-thiadiazole core remains a compelling area for novel drug discovery. The purpose of this document is not to present pre-existing data on T4P, but rather to establish a rigorous, self-validating workflow for its evaluation. We will detail the requisite in vitro and in vivo experiments, explain the scientific rationale behind each methodological choice, and provide a framework for comparing T4P's performance against established alternatives.
Section 1: Foundational In Vitro Evaluation: Establishing Cytotoxicity
The first critical step is to determine if T4P exhibits cytotoxic activity against cancer cells. A broad screening approach using a panel of diverse cancer cell lines is essential to identify potential tumor types that are sensitive to the compound. This initial phase establishes the foundational dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), a key metric for potency.[5]
Experimental Workflow: In Vitro Screening
The logical flow for initial in vitro validation is designed to move from broad screening to specific mechanistic questions.
Caption: Workflow for in vitro validation of T4P.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]
Causality Behind Experimental Choices:
-
Cell Line Panel: We select cell lines from diverse origins (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) to assess the breadth of T4P's activity.[7] These are standard, well-characterized lines used in initial screenings.
-
Controls: A vehicle control (e.g., DMSO) is critical to ensure the solvent used to dissolve T4P has no inherent toxicity. A positive control (e.g., Doxorubicin, a standard chemotherapeutic) provides a benchmark for cytotoxic potency.[8]
-
Incubation Time: A 48-72 hour treatment duration is chosen to allow for at least two cell doubling times, ensuring that effects on proliferation can be accurately measured.
Step-by-Step Methodology:
-
Cell Culture: Maintain selected cancer cell lines in the appropriate medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO₂.[7]
-
Seeding: Seed cells into 96-well microplates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of T4P (e.g., from 0.01 µM to 100 µM). Remove the old media from the plates and add 100 µL of fresh media containing the different concentrations of T4P, vehicle control, or positive control.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Data Presentation and Comparison
The IC50 values for T4P should be tabulated and compared against both a standard chemotherapeutic and other relevant thiadiazole compounds reported in the literature.
| Compound | Cancer Cell Line | IC50 (µM) - Hypothetical Data | Reference |
| T4P (Test Compound) | MCF-7 (Breast) | 8.5 | This Study |
| T4P (Test Compound) | A549 (Lung) | 12.2 | This Study |
| T4P (Test Compound) | HCT-116 (Colon) | 9.8 | This Study |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | 0.5 - 1.0 | Standard Literature |
| Compound 22d (1,3,4-thiadiazole) | MCF-7 (Breast) | 1.52 | [9] |
| CPDT (1,3,4-thiadiazole) | T47D (Breast) | >10 (approx.) | [10] |
| Filanesib (1,3,4-thiadiazole) | HT-29 (Colon) | <1 (approx.) | [10] |
Section 2: Mechanistic Elucidation: How Does T4P Inhibit Cancer Growth?
Once cytotoxicity is confirmed, the next logical step is to investigate the underlying mechanism. Cancer drugs can act through various means, most commonly by inducing programmed cell death (apoptosis) or by halting the cell division cycle (cell cycle arrest).[4]
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
This technique uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, G2/M). A significant accumulation of cells in a particular phase suggests the drug interferes with that stage of cell division.
Step-by-Step Methodology:
-
Treatment: Seed cells (e.g., HCT-116) in 6-well plates and treat with T4P at its IC50 and 2x IC50 concentration for 24 hours.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Interpretation: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation in G2/M, for instance, is a hallmark of drugs that disrupt microtubules, a known target of some thiadiazole analogs.[3]
Protocol 3: Apoptosis Detection via Annexin V/PI Assay
This dual-staining flow cytometry assay definitively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane integrity is lost in late apoptosis or necrosis.[11]
Step-by-Step Methodology:
-
Treatment: Treat cells with T4P at its IC50 concentration for a relevant time period (e.g., 24 or 48 hours).
-
Harvesting: Collect all cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze immediately by flow cytometry. The results are typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Hypothesized Signaling Pathway
Based on literature for other thiadiazole derivatives that suppress Akt activity, we can hypothesize a potential mechanism for T4P.[12] Inhibition of the PI3K/Akt signaling pathway, a central regulator of cell survival, can lead to the de-repression of pro-apoptotic proteins and trigger the caspase cascade, culminating in apoptosis.
Caption: Hypothesized pathway of T4P-induced apoptosis via Akt inhibition.
Section 3: Comparative Analysis with Alternative Thiadiazole-Based Agents
A key part of validating a new compound is understanding its place in the existing landscape. T4P's performance should be benchmarked against other thiadiazole derivatives that have been reported as anticancer agents. This comparison provides context for its potency and potential novelty in mechanism.
| Thiadiazole Derivative Class | Example Compound(s) | Primary Molecular Target | Outcome in Cancer Models | Reference(s) |
| 1,2,3-Thiadiazole | T4P (Hypothetical) | To Be Determined (e.g., Akt) | Cytotoxicity in breast, lung, colon cancer cells | This Study |
| 1,2,3-Thiadiazole | Analogs of Combretastatin A-4 | Tubulin Polymerization | Decreased proliferation of leukemia and colon cancer cells. | [10] |
| 1,2,3-Thiadiazole | 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Hsp90 | Decreased viability of cervical and osteosarcoma cells. | [10] |
| 1,3,4-Thiadiazole | Filanesib (ARRY-520) | Eg5 Kinesin | Decreased viability of leukemic and multiple myeloma cells. | [10] |
| 1,3,4-Thiadiazole | CB-839 | Glutaminase (GA) | Reduced growth of triple-negative breast cancer xenografts. | [3] |
| 1,3,4-Thiadiazole | N-substituted benzamides | EGFR/HER-2 Kinases | Potent activity against breast and lung cancer cell lines. | [9] |
| 1,2,5-Thiadiazole | Anthra[2,1-c][3][4][10]thiadiazole-dione | IKKβ | Decreased proliferation of leukemia, melanoma, and ovarian cancer cells. | [10] |
Section 4: Preclinical In Vivo Validation
Positive in vitro results are promising but must be validated in a complex biological system. In vivo models, such as tumor xenografts in immunocompromised mice, are the gold standard for assessing a compound's efficacy and systemic toxicity before it can be considered for clinical development.[13][14]
Experimental Workflow: In Vivo Xenograft Model
Caption: Standard workflow for a preclinical xenograft study.
Protocol 4: Human Tumor Xenograft Mouse Model
Causality Behind Experimental Choices:
-
Animal Model: Athymic nude mice are used because their compromised immune system (lacking T-cells) prevents the rejection of implanted human tumor cells.[15]
-
Endpoints: Tumor volume is the primary measure of efficacy. Body weight is a crucial indicator of the compound's general toxicity; significant weight loss is a sign of an unacceptable side-effect profile.[16]
-
Dosing: The route of administration (e.g., intraperitoneal, oral) and frequency are determined by preliminary pharmacokinetic studies (not detailed here) to ensure the compound reaches the tumor at effective concentrations.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject ~5 million HCT-116 cells (or another sensitive cell line) suspended in Matrigel into the flank of each athymic nude mouse.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize the animals into treatment cohorts (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: T4P (Low Dose)
-
Group 3: T4P (High Dose)
-
Group 4: Positive Control (e.g., an established drug for colon cancer)
-
-
Treatment: Administer the assigned treatment daily for a period of 21-28 days.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and record the body weight of each animal three times per week.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of T4P compared to the vehicle control.
Conclusion
This guide provides a structured and scientifically rigorous pathway for the validation of this compound as a potential anticancer agent. By progressing from broad in vitro screening to detailed mechanistic studies and culminating in in vivo efficacy models, researchers can build a comprehensive data package. Each step is designed with self-validating controls to ensure data integrity and trustworthiness. The comparative analysis against other thiadiazole derivatives will be crucial for defining T4P's novelty and therapeutic niche. Following this framework will allow for a definitive assessment of whether T4P warrants further investment and development as a next-generation cancer therapeutic.
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Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Journal of Hematology & Oncology. Available at: [Link]
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Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. National Institutes of Health (NIH). Available at: [Link]
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Zwergel, C., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]
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Gomha, S. M., et al. (2022). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Bioorganic Chemistry. Available at: [Link]
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Kumar, R., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. Available at: [Link]
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Astashkina, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Tantawy, M. A., et al. (2022). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. National Institutes of Health (NIH). Available at: [Link]
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Abdelgawad, M. A., et al. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. National Institutes of Health (NIH). Available at: [Link]
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Amodio, N., et al. (2013). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Hindawi. Available at: [Link]
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Blatt, N. B., et al. (2018). In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]
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Ministry of Health, Labour and Welfare, Japan. (2019). Guidelines for clinical evaluation of anti-cancer drugs. National Institutes of Health (NIH). Available at: [Link]
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Le Large, T. Y. S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Available at: [Link]
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Al-Amiery, A., et al. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy. Available at: [Link]
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Al-Joboury, K. R., et al. (2024). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities. ResearchGate. Available at: [Link]
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Fiebig, H. H., et al. (2004). New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. Available at: [Link]
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Bakr, R. B., et al. (2022). Anticancer, antioxidant activities, and molecular docking study of thiazolidine-4-one and thiadiazol derivatives. ResearchGate. Available at: [Link]
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A Researcher's Guide to the Reproducibility of 4-(1,2,3-Thiadiazol-4-yl)phenol: Synthesis and Bioactivity
For researchers and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. A novel compound's potential is only as reliable as the data that defines it. This guide provides an in-depth analysis of the factors influencing the reproducibility of synthesizing and evaluating 4-(1,2,3-thiadiazol-4-yl)phenol, a molecule of interest within the broader class of biologically active 1,2,3-thiadiazoles.[1] These heterocyclic compounds have garnered significant attention for their therapeutic potential, exhibiting a wide array of activities including antiviral, anticancer, antifungal, and insecticidal properties.[1] This document moves beyond simple protocols to explore the causality behind experimental choices, offering a framework for achieving consistent and trustworthy results.
The Synthetic Challenge: Achieving Consistency in the Synthesis of this compound
The synthesis of this compound is not a trivial one-step process. Reproducibility hinges on meticulous control over a multi-step pathway that often begins with a protected phenol, proceeds through a critical ring-formation reaction, and concludes with a deprotection step. The most established route involves the Hurd-Mori reaction, a classical method for forming the 1,2,3-thiadiazole ring.[2]
The Core Synthetic Workflow
The pathway typically starts from 4-methoxyacetophenone. The methoxy group serves as a protecting group for the phenol, as the free hydroxyl group would interfere with the key cyclization reagents. The process involves three primary stages: hydrazone formation, Hurd-Mori cyclization, and final deprotection.
Caption: Core synthetic workflow for this compound.
Critical Parameters and Reproducibility Checkpoints
Stage 1: Hydrazone Formation The conversion of the starting ketone (4-methoxyacetophenone) to its corresponding hydrazone is generally robust. However, purity is paramount.
-
Causality: The Hurd-Mori reaction is sensitive to impurities in the hydrazone precursor. Incomplete conversion or side products from the initial step can lead to a complex mixture after cyclization, drastically reducing the yield of the desired thiadiazole and complicating purification.
-
Validation: Confirm complete conversion via Thin Layer Chromatography (TLC) before proceeding. The product should be isolated and characterized (e.g., by melting point) to ensure purity.
Stage 2: Hurd-Mori Cyclization This is the most critical and variable step. The classical Hurd-Mori reaction utilizes thionyl chloride (SOCl₂) to cyclize the hydrazone.[1][2]
-
Causality: Thionyl chloride is extremely reactive and highly sensitive to moisture. The reaction must be performed under strictly anhydrous conditions (e.g., dry glassware, inert nitrogen or argon atmosphere). The presence of water will quench the SOCl₂ and can lead to unwanted side reactions, resulting in low or zero yield. The reaction temperature and rate of SOCl₂ addition also require precise control to prevent thermal decomposition or the formation of regioisomeric byproducts.[3]
-
Trustworthiness: The difficulty in controlling this step has led to the development of alternative, often milder and more reproducible, methods for synthesizing the 1,2,3-thiadiazole core.[1][4] This fact alone underscores the inherent reproducibility challenges of the classical approach.
Stage 3: Deprotection The final step involves cleaving the methyl ether to reveal the phenol. This is typically achieved with a strong Lewis acid like boron tribromide (BBr₃).[5]
-
Causality: Similar to SOCl₂, BBr₃ is highly corrosive and moisture-sensitive. The reaction must be conducted at low temperatures (e.g., -78 °C) to control its reactivity and prevent undesired side reactions on the thiadiazole ring.[5] Incomplete reaction can leave unreacted starting material, while excessive reaction time or elevated temperatures can lead to product degradation.
-
Validation: The progress of the demethylation should be monitored by TLC until the starting material is fully consumed.
Recommended Synthesis Protocol (Hurd-Mori Approach)
This protocol is a self-validating system, with checkpoints to ensure the quality of intermediates before proceeding.
Part A: Synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazole
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-methoxyacetophenone semicarbazone (1 equivalent) in a suitable dry solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add thionyl chloride (SOCl₂, ~2-3 equivalents) dropwise over 30 minutes. CAUTION: SOCl₂ is corrosive and reacts violently with water. Handle in a fume hood.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours.
-
-
Validation Checkpoint 1:
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting hydrazone spot and the appearance of a new, less polar product spot indicates conversion.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture over crushed ice to quench the excess SOCl₂.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to isolate pure 4-(4-methoxyphenyl)-1,2,3-thiadiazole.
-
Part B: Demethylation to this compound [5]
-
Deprotection Reaction:
-
Dissolve the purified 4-(4-methoxyphenyl)-1,2,3-thiadiazole (1 equivalent) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add boron tribromide (BBr₃, ~2.2 equivalents, 1.0 M solution in DCM) dropwise. CAUTION: BBr₃ is highly corrosive and moisture-sensitive.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
-
Validation Checkpoint 2:
-
Monitor by TLC until the starting material is consumed.
-
-
Work-up and Final Purification:
-
Cool the mixture back to 0 °C and slowly add methanol to quench the excess BBr₃.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the final product.
-
-
Final Product Validation:
-
Confirm the identity and purity of this compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
-
Comparison of Alternative Synthetic Strategies
The challenges associated with the Hurd-Mori reaction have spurred the development of alternative methods. These newer protocols often offer improved yields, milder conditions, and greater functional group tolerance, thereby enhancing reproducibility.[6]
| Method | Key Reagents | Typical Yields | Reproducibility | Pros | Cons |
| Classical Hurd-Mori [2] | Hydrazone derivative, Thionyl Chloride (SOCl₂) | 40-70% | Medium | Widely established, versatile. | Harsh, moisture-sensitive reagents, potential for side reactions. |
| TBAI-Catalyzed [1][4] | N-Tosylhydrazone, Elemental Sulfur, TBAI | 60-90% | High | Metal-free, milder conditions, good yields. | Requires N-tosylhydrazone precursor. |
| I₂/CuCl₂ Mediated [6] | Ketone, Tosylhydrazine, KSCN, I₂, CuCl₂ | 71-89% | High | One-pot reaction from ketone, good yields. | Requires a copper catalyst. |
| Ethanol/NH₄SCN [4][6] | N-Tosylhydrazone, NH₄SCN, Ethanol | 53-87% | High | Environmentally friendly solvent, room temperature, good yields. | Yields can be variable depending on substrate. |
Reproducibility in Biological Evaluation
The biological activity of 1,2,3-thiadiazole derivatives has been explored extensively, with reports of anticancer, antiviral, and antifungal properties.[1][7] Reproducibility in these assays is as critical as in the synthesis. Let's consider a hypothetical cytotoxicity assay (e.g., MTT assay) to evaluate the anticancer potential of this compound.
Standard Bioassay Workflow
Caption: General workflow for an in-vitro cytotoxicity (MTT) assay.
Factors Impacting Bioassay Reproducibility
-
Compound Purity and Handling:
-
Causality: The most significant source of error. An impure compound means the effective concentration is unknown. Contaminants (e.g., residual catalysts, solvents, or synthetic byproducts) could be cytotoxic themselves, leading to false-positive results.
-
Best Practice: Always use a compound batch with analytically confirmed purity (>95%, preferably >98%) for all biological testing. Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is consistent and non-toxic across all wells.
-
-
Cell Culture Conditions:
-
Causality: Cell health and metabolic state directly impact their response to a cytotoxic agent. Factors like cell line passage number, confluency at the time of treatment, and media composition can cause significant variability between experiments.
-
Best Practice: Use cells within a consistent, low passage number range. Standardize seeding density and treatment confluency. Ensure all reagents (media, serum) are from consistent lots.
-
-
Assay Protocol Execution:
-
Causality: Minor variations in incubation times, reagent volumes, and procedural steps can accumulate to create significant error.
-
Best Practice: Utilize calibrated pipettes, ensure homogenous cell suspensions before seeding, and maintain consistent incubation times for drug treatment and colorimetric development steps. Include appropriate controls (untreated cells, vehicle control, positive control with a known cytotoxic drug) in every plate.
-
Conclusion
The experimental reproducibility of this compound is a multifaceted challenge that spans its chemical synthesis and biological characterization. In synthesis, while the classical Hurd-Mori reaction is foundational, its reliance on harsh, moisture-sensitive reagents presents significant reproducibility hurdles. Newer, milder synthetic alternatives often provide a more reliable path to obtaining the core 1,2,3-thiadiazole structure. For biological studies, the purity of the final compound is non-negotiable. Rigorous analytical validation of the compound, coupled with strictly controlled and standardized assay conditions, is essential for generating reliable and reproducible data. By understanding the causality behind each experimental step and implementing robust validation checkpoints, researchers can confidently investigate the therapeutic potential of this promising molecular scaffold.
References
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI. [Link]
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Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]
-
Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]
-
Selected synthetic strategies for 1,2,3-thiadiazole derivatives. ResearchGate. [Link]
-
Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2025). ResearchGate. [Link]
-
A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]
-
Synthesis of Pyrrolo[2,3-d][4][6][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. PMC, NIH. [Link]
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Navigating the Selectivity Landscape of HSP90 Inhibition: A Comparative Guide to 4-(1,2,3-Thiadiazol-4-yl)phenol and Next-Generation Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cancer therapeutics, the molecular chaperone Heat Shock Protein 90 (HSP90) has emerged as a critical target. Its role in stabilizing a host of oncoproteins makes it a linchpin in cancer cell survival and proliferation. The quest for potent and selective HSP90 inhibitors is, therefore, a key focus in modern drug discovery. This guide provides an in-depth comparative analysis of the investigational compound 4-(1,2,3-thiadiazol-4-yl)phenol against a panel of next-generation, clinical-stage HSP90 inhibitors: Luminespib (AUY922) , Ganetespib (STA-9090) , and Onalespib (AT13387) .
Our analysis is grounded in the hypothesis that this compound, owing to its structural similarity to known resorcinol-containing HSP90 inhibitors, likely exerts its anticancer effects through the same mechanism. This guide will dissect the nuances of their binding affinities, selectivity profiles, and potential cross-reactivity, providing the scientific community with a vital resource for informed decision-making in inhibitor selection and development.
The Central Role of HSP90 in Oncology
HSP90 is a molecular chaperone essential for the proper folding, stability, and function of a wide array of "client" proteins. In cancer cells, HSP90 is overexpressed and plays a pivotal role in maintaining the stability of numerous oncoproteins that drive tumor growth, progression, and survival. These client proteins include mutated kinases (e.g., EGFR, BRAF), transcription factors (e.g., p53, STAT3), and other signaling molecules. By inhibiting HSP90, a multitude of oncogenic pathways can be simultaneously disrupted, leading to cell cycle arrest and apoptosis. This makes HSP90 an attractive therapeutic target.[1]
However, the development of HSP90 inhibitors has been challenging. Early-generation inhibitors, such as the ansamycin antibiotic geldanamycin and its derivative 17-AAG, were hampered by poor solubility, hepatotoxicity, and the induction of the heat shock response, a cellular stress response that can counteract the inhibitor's effects. This has spurred the development of second and third-generation synthetic inhibitors with improved pharmacological properties and diverse chemical scaffolds.
A Comparative Look at HSP90 Inhibitors
This guide focuses on comparing the hypothetical HSP90 inhibitory activity of this compound with three well-characterized clinical candidates, each representing a distinct chemical class.
Table 1: Overview of Compared HSP90 Inhibitors
| Compound | Chemical Class | Primary Target(s) | Key Features |
| This compound | Thiadiazole | Hypothesized: HSP90 | Structurally similar to resorcinol-based HSP90 inhibitors. |
| Luminespib (AUY922) | Isoxazole Resorcinol | HSP90α/β | Potent, third-generation inhibitor with broad anti-tumor activity.[2][3] |
| Ganetespib (STA-9090) | Triazolone | HSP90 | Second-generation inhibitor with a favorable safety profile and activity against various tumors.[4][5][6] |
| Onalespib (AT13387) | Resorcinol-based | HSP90 | Potent, second-generation inhibitor with good water solubility and a distinct safety profile.[7][8] |
Delving into Selectivity and Cross-Reactivity
A critical aspect of any targeted therapy is its selectivity. While potent inhibition of the primary target is desired, off-target effects can lead to toxicity and limit therapeutic efficacy. Kinases, due to their structural similarities in the ATP-binding pocket, are common off-targets for many small molecule inhibitors. Therefore, understanding the cross-reactivity profile of an HSP90 inhibitor against the human kinome is paramount.
While specific experimental data for this compound is not publicly available, we can infer its potential for cross-reactivity based on the profiles of the comparator compounds.
Table 2: Comparative Selectivity and Potency of HSP90 Inhibitors
| Compound | HSP90α IC₅₀ (nM) | HSP90β IC₅₀ (nM) | Key Kinase Off-Targets (at 1 µM) | Data Source |
| This compound | Not Available | Not Available | Not Available | - |
| Luminespib (AUY922) | ~13 | ~21 | Limited off-target activity reported in preclinical studies.[2] | [2] |
| Ganetespib (STA-9090) | ~4 | - | Potent activity against a range of tumor cell lines with diverse genetic backgrounds.[4][5] | [4][5] |
| Onalespib (AT13387) | Kd = 0.71 | - | No significant inhibition of a panel of kinases at concentrations below 30 µM.[9] | [8][9] |
Experimental Workflows for Assessing Cross-Reactivity
To rigorously evaluate the selectivity and potential cross-reactivity of a novel compound like this compound, a multi-pronged experimental approach is essential. The following are detailed protocols for key assays that form the foundation of a robust inhibitor characterization cascade.
Biochemical Inhibition Assay: AlphaScreen™ for HSP90α
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™) is a highly sensitive, bead-based assay ideal for high-throughput screening of inhibitors.[10][11][12] This protocol is designed to measure the disruption of the HSP90α interaction with a biotinylated ATP analog.
Causality Behind Experimental Choices: The AlphaScreen technology is chosen for its high sensitivity and homogeneous format, which minimizes handling steps and is amenable to automation. The use of a biotinylated ATP analog allows for a competitive binding assay format, directly probing the ATP-binding pocket of HSP90, which is the target of most HSP90 inhibitors.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.
-
Dilute recombinant human HSP90α protein to the desired concentration (e.g., 20 nM) in Assay Buffer.
-
Dilute biotinylated ATP to the desired concentration (e.g., 20 nM) in Assay Buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) and control inhibitors (e.g., Luminespib) in DMSO, followed by a final dilution in Assay Buffer.
-
Prepare a slurry of Streptavidin-coated Donor beads and anti-His-tag Acceptor beads (for His-tagged HSP90α) in Assay Buffer at a final concentration of 20 µg/mL each.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the compound dilution to the wells of a white 384-well OptiPlate™.
-
Add 5 µL of the HSP90α protein solution to each well.
-
Add 5 µL of the biotinylated ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Add 10 µL of the bead slurry to each well under subdued light.
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular context.[13][14][15] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Causality Behind Experimental Choices: CETSA is crucial as it moves beyond purified proteins to assess target interaction within the complex milieu of the cell. This provides a more physiologically relevant measure of target engagement, accounting for factors like cell permeability and intracellular competition.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells of interest (e.g., a cancer cell line known to be sensitive to HSP90 inhibition) to confluency.
-
Treat cells with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 2 hours) at 37°C.
-
-
Thermal Challenge: [15]
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing a mild detergent.[14]
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble HSP90 in the supernatant using a suitable method, such as Western blotting or an AlphaLISA® assay.
-
-
Data Analysis:
-
For each compound concentration, plot the amount of soluble HSP90 as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tₘ) for each curve.
-
A shift in the Tₘ in the presence of the compound indicates target engagement.
-
Biophysical Characterization: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16][17][18]
Causality Behind Experimental Choices: ITC provides a complete thermodynamic profile of the binding interaction without the need for labels or modifications of the interacting partners. This label-free approach provides high-quality, unambiguous data on the binding affinity and the thermodynamic forces driving the interaction.
Experimental Protocol:
-
Sample Preparation:
-
Dialyze the purified HSP90 protein and the test compound into the same buffer to minimize buffer mismatch effects.
-
Thoroughly degas both the protein and compound solutions.
-
Determine the accurate concentrations of the protein and compound.
-
-
ITC Experiment:
-
Load the HSP90 solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
A control titration of the compound into the buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Conclusion and Future Directions
The development of selective HSP90 inhibitors remains a promising avenue in cancer therapy. While this compound presents an interesting chemical scaffold with the potential for HSP90 inhibition, a thorough and systematic evaluation of its potency, selectivity, and cross-reactivity is imperative. This guide provides a framework for such an evaluation, outlining a direct comparison with leading clinical candidates and detailing the essential experimental protocols.
By employing a combination of biochemical, cellular, and biophysical assays, researchers can build a comprehensive profile of novel HSP90 inhibitors. This data-driven approach is crucial for identifying compounds with the optimal balance of on-target potency and minimal off-target effects, ultimately paving the way for the development of safer and more effective cancer therapeutics. The future of HSP90-targeted therapy will likely involve the development of isoform-selective inhibitors and combination strategies to overcome resistance and enhance clinical benefit.
References
- Erlichman, C. An update on the status of HSP90 inhibitors in cancer clinical trials. Curr. Opin. Oncol. 25, 484-490 (2013).
- Matulis, D. et al. Measurement of Nanomolar Dissociation Constants by Titration Calorimetry and Thermal Shift Assay – Radicicol Binding to Hsp90 and Ethoxzolamide Binding to CAII. Int. J. Mol. Sci. 12, 7348-7366 (2011).
- Yi, F. et al. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction. Curr. Chem. Genomics 3, 41-49 (2009).
- Molina, D. M. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods Mol. Biol. 1470, 23-38 (2016).
- Proia, D. A. et al. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer. Clin. Cancer Res. 18, 4973-4985 (2012).
- Siegel, D. et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. J. Am. Chem. Soc. 144, 16859-16869 (2022).
- Telford, J. R. et al. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods Mol. Biol. 1278, 109-130 (2015).
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A Comparative Guide to the Structure-Activity Relationship of 4-(1,2,3-Thiadiazol-4-yl)phenol Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-(1,2,3-thiadiazol-4-yl)phenol derivatives. Designed for researchers and drug development professionals, this document synthesizes current knowledge, compares the biological performance of various structural analogs, and presents supporting experimental data and protocols to guide future discovery efforts.
Introduction: The Significance of the Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, it serves as a crucial building block in the design of novel therapeutic agents.[1] Derivatives of thiadiazole, including its various isomers, are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5]
The core structure of this compound combines the versatile thiadiazole ring with a phenolic moiety. This phenolic hydroxyl group is a key functional feature, capable of forming critical hydrogen bonds with biological targets and potentially contributing to antioxidant activity. This guide will dissect the influence of this core structure and its various modifications on biological efficacy, providing a comparative framework for rational drug design.
The parent compound, this compound, possesses the empirical formula C₈H₆N₂OS and a molecular weight of 178.21 g/mol .[6] Our exploration will focus on how substitutions on the phenolic ring and modifications of the thiadiazole core modulate its therapeutic potential.
General Synthesis Pathway
The synthesis of this compound derivatives typically proceeds through a multi-step sequence. A common and efficient method is the Hurd-Mori synthesis, which involves the reaction of a hydrazone with thionyl chloride. The key precursor is often a substituted 4-hydroxyacetophenone, which is first converted to its corresponding hydrazone.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Comparative Biological Activities and SAR Analysis
While research specifically targeting the this compound scaffold is emerging, a robust understanding of its SAR can be extrapolated from studies on related thiadiazole and thiazole derivatives. These studies provide critical insights into how structural modifications influence biological outcomes.
Anticancer Activity
Thiadiazole derivatives are a prominent class of anticancer agents, with research demonstrating their efficacy against a multitude of cancer cell lines.[7][8] The mechanism often involves the inhibition of key cellular targets like tubulin, heat shock protein 90 (Hsp90), or various kinases.[1]
Key SAR Insights for Anticancer Potency:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of cytotoxicity.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as halogens (Cl, F) or nitro groups, particularly at the para position of an associated phenyl ring, often enhances anticancer activity.[9] For example, 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole showed potent activity against various cancer cell lines.[1]
-
Hydroxyl Groups: The presence of dihydroxyphenyl moieties, as seen in analogs, is a recurring feature in potent compounds, suggesting the importance of hydrogen bonding capabilities for target interaction.[7]
-
-
Modifications at the Thiadiazole Ring: Linking other bioactive moieties to the thiadiazole ring can create hybrid molecules with enhanced potency. For instance, hybrids of 1,3,4-thiadiazole and chalcone containing a phenolic group demonstrated significant activity against leukemia and lung carcinoma cells.[7]
Table 1: Comparative Anticancer Activity of Representative Thiadiazole Derivatives
| Compound Class/Derivative | Target/Mechanism | Cell Lines Affected | Reported Activity (IC₅₀) / Outcome | Reference |
| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles | Hsp90 | HeLa (Cervical), Osteosarcoma | Decreased cell viability | [1] |
| Imidazo[2,1-b][2][3][10]thiadiazolindolin-2-ones | Tubulin Polymerization | A549 (Lung), HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon) | Decreased cell viability | [7] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | Proliferation Inhibition | MCF-7 (Breast), A549 (Lung) | IC₅₀ = 1.78 µM (MCF-7), 4.04 µM (A549) | [8] |
| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | Topoisomerase II | MCF-7, MDA-MB-231 (Breast) | Decreased cell viability; unaffected viability of normal fibroblasts | [7] |
Antimicrobial Activity
The thiadiazole scaffold is a cornerstone in the development of novel antimicrobial agents.[11] Its derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[9][10]
Key SAR Insights for Antimicrobial Potency:
-
Role of the Phenolic Group: A related compound, 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol, was identified as a potent agent against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of the phenol moiety in potent antibacterial agents.[12]
-
Electron-Withdrawing Substituents: Similar to anticancer activity, the introduction of EWGs on phenyl rings attached to the thiadiazole core significantly enhances antimicrobial effects. Derivatives with chloro or nitro groups at the para position have demonstrated superior activity.[9]
-
Hybrid Structures: Combining the thiadiazole ring with other heterocyclic systems like pyrazole or triazole can lead to compounds with powerful antibacterial and antifungal properties.[13][14]
Table 2: Comparative Antimicrobial Activity of Representative Thiadiazole/Thiazole Derivatives
| Compound Class/Derivative | Target Organism(s) | Reported Activity (MIC) / Outcome | Reference |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | K. pneumoniae, B. cereus, S. aureus, E. coli | MIC = 1 mg/ml for K. pneumoniae and B. cereus | [10] |
| 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol | MRSA (Methicillin-resistant S. aureus) | MIC values as low as 1 µg/mL; effective in vivo in mouse models | [12] |
| 4-substituted phenyl-1,3,4-thiadiazol-2-yl)-4-(4-substituted-phenyl)azetidin-2-ones | P. aeruginosa, S. aureus, K. pneumoniae, E. coli | Moderate antibacterial potential; activity enhanced by para-chloro or para-nitro substitutions | [9] |
| 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazole[2,1-b]thiazole | S. aureus, E. coli | Potent antibacterial activity against tested strains | [14] |
Consolidated SAR Principles
The collective data allows for the formulation of key structure-activity relationships that can guide the design of more effective this compound derivatives.
Caption: Key structure-activity relationship principles for thiadiazole-phenol derivatives.
Experimental Protocols
To ensure scientific integrity and provide a practical framework for researchers, the following validated protocols are provided.
Protocol 1: General Synthesis of a 4-(5-chloro-1,2,3-thiadiazol-4-yl)phenol Derivative
-
Rationale: This protocol details the synthesis via the Hurd-Mori reaction, a reliable method for forming the 1,2,3-thiadiazole ring from a hydrazone precursor. The inclusion of a chloro-substituent is based on SAR data suggesting enhanced bioactivity.
-
Step 1: Synthesis of 4-Hydroxyacetophenone Hydrazone:
-
Dissolve 4-hydroxyacetophenone (10 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (20 mmol) dropwise to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to yield the hydrazone intermediate.
-
-
Step 2: Cyclization to form the 1,2,3-Thiadiazole Ring:
-
Suspend the dried hydrazone (5 mmol) in dichloromethane (DCM, 30 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (15 mmol) dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain the final 4-(5-chloro-1,2,3-thiadiazol-4-yl)phenol derivative.
-
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
-
Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a reliable method for screening the cytotoxic potential of novel compounds against cancer cell lines.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Conclusion and Future Directions
The this compound scaffold represents a promising framework for the development of novel therapeutic agents. The existing body of research on related thiadiazole and thiazole derivatives provides a clear and logical roadmap for SAR-guided optimization. Key takeaways indicate that the phenolic hydroxyl group is a critical anchor for biological activity, while the potency and selectivity of these compounds can be significantly enhanced by strategic substitution on the phenyl ring, particularly with electron-withdrawing groups.
Future research should focus on:
-
Systematic Substitution: A systematic exploration of various substituents at the ortho- and meta-positions of the phenol ring to refine SAR models.
-
Hybrid Molecule Design: The synthesis of novel hybrids that conjugate the this compound core with other known pharmacophores to explore synergistic effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent derivatives to better understand their therapeutic potential and guide further development.
By leveraging these insights, the scientific community can continue to unlock the full potential of this versatile chemical scaffold in the ongoing search for more effective and safer medicines.
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Al-Jaff, R. M. A., et al. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities. ResearchGate. [Link]
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Hemanth, K., et al. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. ResearchGate. [Link]
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Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
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Sriram, D., et al. (2023). 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo. bioRxiv. [Link]
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A Researcher's Guide to Evaluating the Specificity of 4-(1,2,3-Thiadiazol-4-yl)phenol
In the landscape of drug discovery and chemical biology, the identification of a novel bioactive small molecule is merely the first step in a long and rigorous journey. The true value of a compound lies not just in its potency, but in its specificity. A promiscuous molecule that interacts with multiple cellular targets can lead to unforeseen side effects and confound experimental results, rendering it a poor candidate for therapeutic development or as a precise tool for research. This guide provides a comprehensive framework for evaluating the target specificity of a novel compound, using the hypothetical case of 4-(1,2,3-thiadiazol-4-yl)phenol .
While direct biological targets of this compound are not extensively documented in publicly available literature, its structural motif—the thiadiazole ring—is a well-known pharmacophore present in a variety of clinically approved drugs.[1][2] Notably, this scaffold is a cornerstone of several carbonic anhydrase inhibitors.[3] Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3] With at least 15 known isoforms in humans, each exhibiting distinct tissue distribution and physiological roles, CAs represent an excellent system to probe the specificity of a potential inhibitor.[4]
This guide will therefore use the carbonic anhydrase family as a hypothetical target for this compound. We will compare its (hypothetical) performance against two well-characterized carbonic anhydrase inhibitors: Acetazolamide , a systemic inhibitor with a broad isoform inhibition profile, and Dorzolamide , a topical agent with greater selectivity for specific isoforms like CA-II.[3][5][6]
The Imperative of Specificity: Why It Matters
The core principle behind evaluating specificity is to build a comprehensive "interaction map" of the compound within a biological system. An ideal chemical probe or drug candidate will exhibit high affinity for its intended target while having minimal interaction with other proteins (off-targets). This is critical for several reasons:
-
Therapeutic Window: In drug development, specificity is a key determinant of the therapeutic window—the dose range where a drug is effective without causing unacceptable toxicity. Off-target effects are a primary cause of adverse drug reactions.[7]
-
Predictive Validity: A well-characterized, specific compound allows researchers to confidently predict its effects in different experimental models, from cell culture to in vivo studies.
Comparative Analysis: this compound vs. Established CA Inhibitors
Our evaluation will be structured around a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based target engagement and broad selectivity profiling.
Tier 1: In Vitro Enzymatic Inhibition Profiling
The first step is to determine if this compound inhibits the enzymatic activity of carbonic anhydrases and to quantify its potency against various isoforms. The most common human isoforms for initial screening include the ubiquitous CA-I and CA-II, and the tumor-associated isoforms CA-IX and CA-XII.[4]
Comparative Inhibition Data (Hypothetical)
| Compound | Target Isoform | IC50 (nM) | Selectivity Ratio (vs. CA-I) | Selectivity Ratio (vs. CA-II) |
| This compound | CA-I | 1500 | 1 | 0.2 |
| CA-II | 300 | 5 | 1 | |
| CA-IX | 50 | 30 | 6 | |
| CA-XII | 80 | 18.75 | 3.75 | |
| Acetazolamide | CA-I | 250 | 1 | 20.8 |
| CA-II | 12 | 20.8 | 1 | |
| CA-IX | 25 | 10 | 0.48 | |
| CA-XII | 5.7 | 43.8 | 2.1 | |
| Dorzolamide | CA-I | 3000 | 1 | 1000 |
| CA-II | 3 | 1000 | 1 | |
| CA-IX | 50 | 60 | 0.06 | |
| CA-XII | 500 | 6 | 0.006 |
Note: IC50 values for Acetazolamide and Dorzolamide are representative of published data. Values for this compound are hypothetical for illustrative purposes.
From this hypothetical data, we can infer that this compound shows preferential inhibition of the tumor-associated isoforms CA-IX and CA-XII over the more ubiquitous CA-I and CA-II. This would make it a more specific tool for studying the role of these particular isoforms in cancer biology compared to the less selective Acetazolamide. Dorzolamide, on the other hand, shows remarkable selectivity for CA-II.[5]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase, which can be monitored spectrophotometrically.[8]
-
Reagent Preparation:
-
Prepare a stock solution of this compound, Acetazolamide, and Dorzolamide in DMSO.
-
Prepare a solution of the appropriate recombinant human carbonic anhydrase isoform (e.g., CA-II) in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.
-
-
Assay Procedure:
-
In a 96-well plate, add 90 µL of the CA enzyme solution to each well.
-
Add 5 µL of the test compound at various concentrations (serially diluted). Include wells with DMSO only as a negative control and a known inhibitor (Acetazolamide) as a positive control.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the NPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of NPA hydrolysis.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Tier 3: Broad Specificity Profiling
Having confirmed on-target activity and cellular engagement, the final and most critical step is to assess the broader specificity of this compound. This involves screening the compound against a large panel of unrelated targets to identify potential off-target interactions. Commercial services (e.g., Eurofins SafetyScreen, CEREP panels) offer standardized assays against hundreds of receptors, ion channels, kinases, and other enzymes.
A clean profile in such a panel, especially at a concentration 100-fold higher than the on-target IC50, is strong evidence of specificity. In contrast, Acetazolamide is known to have various side effects stemming from its non-selective inhibition of CA isoforms and potential off-target activities, leading to issues like metabolic acidosis and electrolyte imbalances. [7][9][10]A highly specific compound would be predicted to have a much cleaner safety profile.
Conclusion: Synthesizing the Evidence for Specificity
Evaluating the specificity of a small molecule like this compound is a multi-faceted process that requires a logical, tiered approach. By systematically progressing from in vitro enzymatic assays to cellular target engagement and broad off-target profiling, researchers can build a robust case for the specificity of their compound.
In our hypothetical evaluation, this compound emerged as a promising candidate with selective inhibitory activity against tumor-associated carbonic anhydrase isoforms. This profile suggests it could be a more precise research tool than a broad-spectrum inhibitor like Acetazolamide for dissecting the specific roles of CA-IX and CA-XII in cancer biology. The experimental workflows and comparative data presented in this guide provide a blueprint for researchers and drug development professionals to rigorously assess the specificity of any novel compound, a critical step in translating a preliminary hit into a valuable chemical probe or a promising therapeutic lead.
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A Comparative In Vivo Efficacy Analysis of 4-(1,2,3-thiadiazol-4-yl)phenol and Standard Cholinesterase Inhibitors in a Preclinical Model of Alzheimer's Disease
Introduction: The Unmet Need in Alzheimer's Therapeutics
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive decline in cognitive function and the accumulation of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] Current first-line treatments, such as cholinesterase inhibitors (ChEIs), offer symptomatic relief by enhancing cholinergic neurotransmission, but their efficacy is often modest and they do not halt the underlying disease progression.[1][2] This guide provides a comparative analysis of the in vivo efficacy of a novel investigational compound, 4-(1,2,3-thiadiazol-4-yl)phenol (hereafter referred to as Compound T), against standard-of-care ChEIs—Donepezil, Rivastigmine, and Galantamine. This evaluation is framed within the context of the widely-utilized APP/PS1 transgenic mouse model, which recapitulates key aspects of AD pathology.[3]
Compound T: A Hypothetical Multi-Target Therapeutic Candidate
While direct in vivo efficacy data for this compound is not yet published, its chemical structure, featuring a thiadiazole ring, suggests a strong therapeutic potential. The thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties. Based on this, we hypothesize that Compound T possesses a multi-target mechanism of action, not only inhibiting cholinesterases but also mitigating neuroinflammation and oxidative stress, key pathological drivers in Alzheimer's disease.
Hypothesized Mechanism of Action of Compound T
The proposed mechanism of Compound T involves a synergistic three-pronged attack on Alzheimer's pathology:
-
Cholinesterase Inhibition: Similar to standard drugs, Compound T is predicted to inhibit acetylcholinesterase (AChE), increasing acetylcholine levels in the synaptic cleft and thereby improving cognitive function.[4]
-
Anti-inflammatory Effects: The thiadiazole moiety is associated with anti-inflammatory properties. We hypothesize that Compound T can suppress the activation of microglia, the brain's resident immune cells, and reduce the release of pro-inflammatory cytokines like TNF-α and IL-1β, which are implicated in neuronal damage.[5]
-
Antioxidant Activity: The phenol group in Compound T suggests potential antioxidant activity, which could protect neurons from oxidative stress, a known contributor to cellular damage in Alzheimer's disease.
The following diagram illustrates this hypothesized multi-target signaling pathway.
Caption: Hypothesized multi-target mechanism of Compound T in Alzheimer's Disease.
Comparative In Vivo Efficacy in the APP/PS1 Mouse Model
The following table summarizes the in vivo efficacy of Compound T (hypothetical data based on its proposed mechanism) and the standard drugs Donepezil, Rivastigmine, and Galantamine in the APP/PS1 mouse model of Alzheimer's disease.
| Parameter | Compound T (Hypothetical) | Donepezil | Rivastigmine | Galantamine |
| Dosage | 10 mg/kg, p.o. | 1-3 mg/kg, p.o. | 1-2 mg/kg, s.c. | 5 mg/kg, i.p. |
| Treatment Duration | 8 weeks | 4-8 weeks | 4-8 weeks | 8 weeks |
| Cognitive Improvement (Morris Water Maze) | Significant reduction in escape latency and increased time in target quadrant | Significant improvement in cognitive function.[5] | Demonstrated improvement in spatial memory. | Significantly improved escape latencies.[6] |
| Amyloid Plaque Reduction (Hippocampus) | Moderate reduction | Reduced insoluble Aβ40/Aβ42 levels.[5] | Reduced Aβ40 and Aβ42 brain load.[7] | Reduced total area of amyloid load.[6] |
| Neuroinflammation | Significant reduction in microglial activation and pro-inflammatory cytokines | Inhibited microglial activation and reduced TNF-α and IL-1β.[5] | Reduced IL-1β brain levels.[7] | Inhibited astrocyte activation and decreased intracellular TNF-α and IL-6.[6] |
| Reference | (Hypothetical) | [5] | [7] | [6] |
Experimental Protocols
To ensure a robust and reproducible comparison of in vivo efficacy, a standardized experimental workflow is crucial. The following protocols are based on established methodologies for preclinical drug evaluation in the APP/PS1 mouse model.
Experimental Workflow
Caption: Standardized workflow for in vivo efficacy testing in APP/PS1 mice.
Detailed Methodologies
1. Animal Model and Treatment
-
Model: Male APP/PS1 transgenic mice, aged 6 months at the start of treatment.[1] APP/PS1 mice exhibit significant memory deficits and amyloid plaque deposition starting from 5-6 months of age.[8][9]
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Treatment: Drugs are administered daily for 8 weeks. Dosages are based on previously reported effective concentrations in similar studies.[5][6][10]
2. Morris Water Maze (MWM)
-
Apparatus: A circular pool filled with opaque water, with a submerged escape platform.
-
Acquisition Phase (5 days): Mice are trained to find the hidden platform in four trials per day from different starting positions. Escape latency (time to find the platform) is recorded.[1]
-
Probe Trial (Day 6): The platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[1]
3. Histopathological Analysis
-
Tissue Preparation: Mice are euthanized, and brains are collected. One hemisphere is fixed for histology, and the other is snap-frozen for biochemical analysis.
-
Amyloid Plaque Staining: Brain sections are stained with Thioflavin-S, a fluorescent dye that binds to the beta-sheet structure of amyloid plaques. The plaque load is quantified using image analysis software.[1]
-
Immunohistochemistry: Sections are stained with antibodies against Iba1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess the extent of neuroinflammation. The density and morphology of these glial cells around amyloid plaques are analyzed.[11]
4. Biochemical Analysis
-
Brain Homogenization: The frozen brain hemisphere is homogenized to extract proteins.
-
ELISA: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 peptides, as well as the concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β.[5]
Conclusion and Future Directions
This guide provides a framework for comparing the in vivo efficacy of the novel investigational compound, this compound, against standard cholinesterase inhibitors in a preclinical model of Alzheimer's disease. Based on the known biological activities of the thiadiazole scaffold, it is hypothesized that Compound T may offer a superior therapeutic benefit through a multi-target mechanism that includes anti-inflammatory and antioxidant effects in addition to cholinesterase inhibition.
The standard drugs Donepezil, Rivastigmine, and Galantamine have demonstrated efficacy in improving cognitive function and, to varying extents, reducing amyloid pathology and neuroinflammation in the APP/PS1 mouse model.[5][6][7] Future in vivo studies are required to validate the hypothesized efficacy of Compound T and to fully elucidate its mechanism of action. Should these preclinical findings be positive, further investigation into its pharmacokinetic and toxicological profile would be warranted to support its progression as a potential new therapeutic for Alzheimer's disease.
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TUDCA Ameliorates Cognitive Impairment in APP/PS1 Mice by Modulating the Microbiota–Gut–Brain Axis. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation. (2015, April 2). PubMed. Retrieved January 22, 2026, from [Link]
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Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Royal Jelly Mitigates Cognitive Decline and Anxiety in Female Mice: A Promising Natural Neuroprotective Solution for Alzheimer's Disease. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Galantamine tethered hydrogel as a novel therapeutic target for streptozotocin-induced Alzheimer's disease in Wistar rats. (2022, April 17). PubMed Central. Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Cytotoxicity of Substituted Thiadiazole Compounds
Introduction: The Therapeutic Promise of the Thiadiazole Scaffold
In the relentless pursuit of novel and more effective anticancer therapeutics, the heterocyclic 1,3,4-thiadiazole scaffold has emerged as a molecule of significant interest to the medicinal chemistry community.[1][2] This five-membered ring system is a bioisostere of pyrimidine, a key component of nucleic acids, which provides a rational basis for its ability to interfere with DNA replication and other critical cellular processes in cancer cells.[3] The unique mesoionic character of the 1,3,4-thiadiazole ring allows for enhanced membrane permeability, enabling these compounds to effectively reach their intracellular targets.[1][4] This guide offers a comparative analysis of the cytotoxic properties of various substituted thiadiazole derivatives against a panel of human cancer cell lines, supported by experimental data and mechanistic insights to aid researchers in the field of drug discovery.
Comparative Cytotoxicity Analysis of Substituted 1,3,4-Thiadiazoles
The cytotoxic efficacy of thiadiazole derivatives is profoundly influenced by the nature and position of their substituents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of a selection of substituted 1,3,4-thiadiazole compounds against various human cancer cell lines, providing a clear comparison of their potencies.
Table 1: Cytotoxicity (IC50, µM) of Substituted 1,3,4-Thiadiazoles Against Breast Cancer Cell Lines
| Compound/Derivative | MCF-7 | MDA-MB-231 | Reference Compound | IC50 (µM) | Source |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | 23.29 | - | - | - | |
| N-(1,3,4-Thiadiazol-2-yl)benzamide derivative (29i) | 1.45 | - | - | - | [5] |
| Ciprofloxacin-based derivative (1h) | - | - | - | - | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with 4-benzylpiperidine (14c) | 2.32 | - | - | - | [5] |
| Trisubstituted thiadiazole (22d) | 1.52 | - | - | - | [5] |
| Pyrazoline-based 1,3,4-thiadiazole (77) | 63.2 | - | - | - | [3] |
| 1,3,4-Thiadiazole derivative (3h) | - | 11 | Imatinib | 20 | [6] |
| 1,3,4-Thiadiazole derivative (3j) | - | 10 | Imatinib | 20 | [6] |
| 1,3,4-Thiadiazole derivative (3l) | - | 8 | Imatinib | 20 | [6] |
| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivative (C2) | 110.4 (µg/ml) | - | - | - | [7] |
Table 2: Cytotoxicity (IC50, µM) of Substituted 1,3,4-Thiadiazoles Against Liver, Lung, and Colon Cancer Cell Lines
| Compound/Derivative | HepG2 | A549 | HCT116 | LoVo | Reference Compound | IC50 (µM) | Source |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | 4.37 | 8.03 | - | - | Cisplatin | - | [8] |
| 1,3,4-Thiadiazole thioglycoside (58) | - | - | 0.0922 | - | Doxorubicin | 0.1267 | [3] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | - | - | - | 2.44 | - | - | |
| Bromophenyl substituted derivative (29i) | - | 0.77-3.43 | - | - | - | - | [5] |
| Ciprofloxacin-based derivative (1l) | - | 2.79 | - | - | - | - | |
| Honokiol derivative (8a) | - | 1.62 | - | - | - | - | [9] |
| Pyrazoline-based 1,3,4-thiadiazole (77) | 84.9 | - | - | - | - | - | [3] |
Structure-Activity Relationship (SAR) Insights
The data presented reveals several key structure-activity relationships that govern the cytotoxic potential of these compounds:
-
Substitution at the 2 and 5-positions: The nature of the substituent at these positions on the 1,3,4-thiadiazole ring is a critical determinant of activity. Aromatic and heterocyclic moieties are common features in potent derivatives.
-
Influence of Electron-Withdrawing and Donating Groups: The electronic properties of the substituents play a significant role. For instance, the presence of electron-withdrawing groups on an attached phenyl ring can enhance cytotoxic activity.
-
Role of Lipophilicity: Increased lipophilicity can lead to improved cell membrane permeability and, consequently, enhanced cytotoxicity, as seen in derivatives with multiple aromatic rings.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are paramount. The following is a detailed protocol for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Substituted thiadiazole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Mechanisms of Action: Unraveling the Pathways to Cell Death
The anticancer activity of substituted thiadiazoles is often attributed to their ability to induce apoptosis, or programmed cell death.[10] Several signaling pathways have been implicated in the cytotoxic effects of these compounds.
Induction of Apoptosis
Many thiadiazole derivatives have been shown to trigger apoptosis in cancer cells. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Mechanistically, this can involve the activation of caspases, a family of proteases that execute the apoptotic program.
Interference with Key Signaling Pathways
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[10] Some thiadiazole derivatives have been found to inhibit this pathway, leading to a decrease in the phosphorylation of Akt and downstream targets, ultimately promoting apoptosis.
-
EGFR/HER-2 Pathway: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key drivers of proliferation and survival in several cancers, particularly breast cancer. Certain substituted thiadiazoles have been designed as inhibitors of these receptor tyrosine kinases, blocking downstream signaling and inducing cell cycle arrest and apoptosis.[5]
Below is a diagram illustrating the inhibition of the EGFR/HER-2 signaling pathway by a hypothetical substituted thiadiazole compound.
Caption: Inhibition of the EGFR/HER-2 signaling pathway by a substituted thiadiazole.
Conclusion and Future Directions
Substituted 1,3,4-thiadiazole derivatives represent a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines. The comparative data and structure-activity relationships presented in this guide provide a valuable resource for the rational design of new and more effective anticancer agents. Future research should focus on elucidating the precise molecular targets of the most potent compounds and optimizing their pharmacological properties to enhance their therapeutic index. The continued exploration of this versatile scaffold holds great promise for the development of next-generation cancer therapies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(1,2,3-Thiadiazol-4-Yl)Phenol
Understanding the Compound: A Hazard Analysis
4-(1,2,3-Thiadiazol-4-Yl)Phenol is a molecule that combines the structural features of phenol and a 1,2,3-thiadiazole ring. This composition necessitates a cautious approach to its disposal, considering the potential hazards of each component.
-
Phenol Moiety : Phenol is a well-characterized hazardous substance. It is toxic, corrosive, and can be rapidly absorbed through the skin, potentially causing severe chemical burns and systemic toxicity.[1] Phenol is also combustible.[2][3] Therefore, any waste containing this compound must be handled as hazardous waste.[1][4]
-
1,2,3-Thiadiazole Moiety : Thiadiazole derivatives exhibit a wide range of biological activities.[5][6][7][8] While some have been shown to have a suitable safety profile, the thermal and photochemical decomposition of the 1,2,3-thiadiazole ring can lead to the loss of a nitrogen molecule, which could imply reactivity under certain conditions.[9][10] The specific hazards and decomposition products of this compound are not well-documented.
Given the combined potential hazards, a conservative approach to disposal is essential. All waste containing this compound must be treated as hazardous chemical waste.
Core Principles of Disposal
The disposal of this compound must adhere to all local, state, and federal regulations.[11] In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste management in academic laboratories.[12]
Key tenets for disposal include:
-
Segregation : Waste containing this compound should be collected separately from other waste streams.[13]
-
Containment : Use appropriate, sealed, and clearly labeled containers for waste collection.[2][3][13]
-
No Sink Disposal : Under no circumstances should this compound or its contaminated materials be disposed of down the drain.[13]
-
Professional Disposal : All waste must be disposed of through a certified hazardous waste management provider.[14]
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling different types of waste generated from research activities involving this compound.
Before handling the compound or its waste, ensure appropriate PPE is worn:
-
Gloves : Butyl rubber or neoprene gloves are recommended for handling phenolic compounds.[1]
-
Eye Protection : Chemical splash goggles and a face shield if there is a risk of splashing.[1]
-
Lab Coat : A fully buttoned lab coat is mandatory. An impervious apron should be worn over the lab coat if splashes are likely.[4]
Proper segregation at the point of generation is crucial.
-
Solid Waste :
-
Contaminated Materials : Pipette tips, tubes, gloves, and other contaminated disposable items should be collected in a puncture-proof, sealable container that is clearly labeled.[4][13]
-
Unused Compound : Unused or expired solid this compound should be collected in its original container or a compatible, sealed waste container.
-
-
Liquid Waste :
-
Solutions : All solutions containing this compound must be collected as chemical hazardous waste.[4] Use a dedicated, leak-proof container with a secure screw-top cap.
-
Container Material : Ensure the waste container is compatible with the solvents used.
-
Accurate labeling is a regulatory requirement and essential for safe handling.[15]
All waste containers must be labeled with:
-
The words "Hazardous Waste"[15]
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Toxic," "Corrosive")
-
The approximate concentration and solvent composition for liquid waste
-
The date of accumulation
Waste should be stored safely in the laboratory before collection.
-
Satellite Accumulation Areas (SAAs) : Laboratories can store hazardous waste in designated SAAs at or near the point of generation.[15]
-
Storage Conditions :
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of hazardous waste.[16]
-
Documentation : Complete any required waste manifests or packing lists provided by your EHS department.[3]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills (less than 50 ml of solution or a few grams of solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb liquid spills with an inert absorbent material like vermiculite or sand.[2][3] For solid spills, carefully collect the material.[2]
-
Place the absorbed material or collected solid into a sealed container for disposal as hazardous waste.[2][3]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Do not wash spills into the sewer.[2]
-
-
Large Spills :
-
Evacuate the laboratory and secure the area.
-
Alert your institution's EHS or emergency response team immediately.
-
Data Summary Table
| Waste Type | Container | Labeling Requirements | Disposal Pathway |
| Solid Waste (contaminated labware, unused compound) | Puncture-proof, sealable container | "Hazardous Waste," Chemical Name, Hazard Symbols | EHS Pickup |
| Liquid Waste (solutions containing the compound) | Leak-proof, compatible container with screw-top | "Hazardous Waste," Chemical Name, Solvents, Concentration, Hazard Symbols | EHS Pickup |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Logical Decision Tree for Disposal
Caption: Decision-making process for handling waste containing the target compound.
By adhering to these rigorous disposal procedures, we uphold our professional responsibility to maintain a safe laboratory environment and protect our ecosystem. This proactive approach to waste management builds a foundation of trust and demonstrates a commitment to scientific integrity that extends beyond the research itself.
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Phenol Standard Operating Procedure . Yale Environmental Health & Safety.
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SAFETY DATA SHEET - 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid . Fisher Scientific.
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Regulation of Laboratory Waste . American Chemical Society.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
